Product packaging for Patamostat mesilate(Cat. No.:CAS No. 114568-32-0)

Patamostat mesilate

Cat. No.: B052478
CAS No.: 114568-32-0
M. Wt: 508.6 g/mol
InChI Key: HTSFLDCSCNSKJW-UHFFFAOYSA-N
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Description

Patamostat mesilate, also known as this compound, is a useful research compound. Its molecular formula is C21H24N4O7S2 and its molecular weight is 508.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N4O7S2 B052478 Patamostat mesilate CAS No. 114568-32-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[2-(2,5-dioxopyrrolidin-1-yl)ethylsulfanyl]phenyl] 4-(diaminomethylideneamino)benzoate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S.CH4O3S/c21-20(22)23-14-3-1-13(2-4-14)19(27)28-15-5-7-16(8-6-15)29-12-11-24-17(25)9-10-18(24)26;1-5(2,3)4/h1-8H,9-12H2,(H4,21,22,23);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSFLDCSCNSKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CC(=O)N(C1=O)CCSC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150786
Record name Patamostat mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114568-32-0
Record name Patamostat mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114568320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Patamostat mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PATAMOSTAT MESILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4697U796PV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Nafamostat Mesilate

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: This document details the discovery and synthesis of Nafamostat mesilate. Initial inquiries for "Patamostat mesilate" did not yield a recognized pharmaceutical compound. Due to the phonetic similarity, this guide focuses on Nafamostat mesilate, a well-documented serine protease inhibitor.

Introduction

Nafamostat mesilate, a synthetic serine protease inhibitor, was first developed in Japan.[1] It is a potent, broad-spectrum inhibitor of various serine proteases, playing a crucial role in regulating a multitude of physiological and pathological processes.[1][2] Clinically, it has been utilized for the treatment of acute pancreatitis and as an anticoagulant, particularly during hemodialysis.[2][3] Its mechanism of action involves the inhibition of key enzymes in the coagulation and fibrinolytic systems, the kallikrein-kinin system, and the complement system.[4][5] More recently, Nafamostat mesilate has garnered significant attention for its potent inhibitory activity against Transmembrane Protease, Serine 2 (TMPRSS2), a key host cell factor for the entry of various viruses, including SARS-CoV-2.[6][7]

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to Nafamostat mesilate, intended for researchers, scientists, and professionals in drug development.

Synthesis of Nafamostat Mesilate

The synthesis of Nafamostat mesilate is a multi-step process that has been described in various patents. A common approach involves the synthesis of two key intermediates, p-guanidinobenzoic acid hydrochloride and 6-amidino-2-naphthol, followed by their condensation and subsequent salt formation with methanesulfonic acid.

A representative synthetic scheme is outlined below.

Experimental Protocol: Synthesis of Nafamostat Mesilate

Step 1: Synthesis of p-Guanidinobenzoic Acid Hydrochloride [8]

  • To a solution of p-aminobenzoic acid in ethanol, add concentrated hydrochloric acid.

  • Cool the mixture and slowly add an aqueous solution of cyanamide while maintaining the temperature.

  • Allow the reaction to proceed at room temperature for several hours.

  • The product, p-guanidinobenzoic acid hydrochloride, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a suitable solvent (e.g., ethanol), and dry under vacuum.

Step 2: Synthesis of 6-Amidino-2-naphthol

(Note: The synthesis of this intermediate is often proprietary and less detailed in public literature. It typically involves the conversion of 6-hydroxy-2-naphthoic acid to the corresponding amide, followed by conversion to the amidine.)

Step 3: Condensation and Salt Formation [9]

  • Suspend p-guanidinobenzoic acid hydrochloride and 6-amidino-2-naphthol in a suitable aprotic solvent, such as dichloromethane.

  • Add a coupling agent, such as s-trichlorotriazine (TCT), and a non-nucleophilic base, like N-methylmorpholine (NMM), to the suspension.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials.

  • The crude Nafamostat base is then dissolved in a suitable solvent, and methanesulfonic acid is added to form the mesilate salt.

  • The final product, Nafamostat mesilate, is isolated by precipitation or crystallization, followed by filtration and drying.

Synthesis_of_Nafamostat_Mesilate cluster_step1 Step 1: Synthesis of p-Guanidinobenzoic Acid Hydrochloride cluster_step2 Step 2: Synthesis of 6-Amidino-2-naphthol cluster_step3 Step 3: Condensation and Salt Formation p-Aminobenzoic_Acid p-Aminobenzoic Acid p-Guanidinobenzoic_Acid_HCl p-Guanidinobenzoic Acid Hydrochloride p-Aminobenzoic_Acid->p-Guanidinobenzoic_Acid_HCl 1. HCl, Ethanol 2. Cyanamide 6-Hydroxy-2-naphthoic_Acid 6-Hydroxy-2-naphthoic Acid 6-Amidino-2-naphthol 6-Amidino-2-naphthol 6-Hydroxy-2-naphthoic_Acid->6-Amidino-2-naphthol Multi-step synthesis p-Guanidinobenzoic_Acid_HCl_input p-Guanidinobenzoic Acid Hydrochloride Nafamostat_base Nafamostat (base) p-Guanidinobenzoic_Acid_HCl_input->Nafamostat_base TCT, NMM Dichloromethane 6-Amidino-2-naphthol_input 6-Amidino-2-naphthol 6-Amidino-2-naphthol_input->Nafamostat_base Nafamostat_mesilate Nafamostat Mesilate Nafamostat_base->Nafamostat_mesilate Methanesulfonic Acid

Caption: Synthetic pathway of Nafamostat mesilate.

Mechanism of Action and Signaling Pathways

Nafamostat mesilate is a broad-spectrum inhibitor of serine proteases. Its therapeutic effects are derived from the modulation of several key physiological pathways.

Inhibition of the Coagulation Cascade

Nafamostat mesilate acts as an anticoagulant by inhibiting multiple serine proteases within the coagulation cascade, including thrombin (Factor IIa), Factor Xa, and Factor XIIa.[1][3] By inhibiting these key enzymes, Nafamostat prevents the conversion of fibrinogen to fibrin, a critical step in clot formation.

Coagulation_Cascade_Inhibition Factor_XII Factor XII Factor_XIIa Factor XIIa Factor_XII->Factor_XIIa Factor_X Factor X Factor_Xa Factor Xa Factor_X->Factor_Xa Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Nafamostat Nafamostat Mesilate Nafamostat->Factor_XIIa Nafamostat->Factor_Xa Nafamostat->Thrombin

Caption: Inhibition of the coagulation cascade by Nafamostat mesilate.

Modulation of the Kallikrein-Kinin System

The kallikrein-kinin system is involved in inflammation, blood pressure regulation, and pain. Nafamostat mesilate inhibits plasma kallikrein, thereby reducing the production of bradykinin, a potent inflammatory mediator.[4][10][11] This inhibition contributes to its anti-inflammatory effects.

Kallikrein_Kinin_System_Inhibition Prekallikrein Prekallikrein Kallikrein Kallikrein Prekallikrein->Kallikrein High_Molecular_Weight_Kininogen High Molecular Weight Kininogen Kallikrein->High_Molecular_Weight_Kininogen Bradykinin Bradykinin High_Molecular_Weight_Kininogen->Bradykinin Inflammation Inflammation Bradykinin->Inflammation Nafamostat Nafamostat Mesilate Nafamostat->Kallikrein

Caption: Inhibition of the kallikrein-kinin system by Nafamostat mesilate.

Attenuation of the Complement System

The complement system is a part of the innate immune system that enhances the ability of antibodies and phagocytic cells to clear pathogens. Nafamostat mesilate can inhibit the activation of the complement system, which can be beneficial in conditions where excessive complement activation contributes to tissue damage.[12][13]

Complement_System_Inhibition cluster_classical Classical Pathway cluster_alternative Alternative Pathway C1_complex C1 Complex C4_C2 C4, C2 C1_complex->C4_C2 C3_convertase_classical C3 Convertase C4_C2->C3_convertase_classical C3 C3 C3_convertase_classical->C3 C3_hydrolysis Spontaneous C3 Hydrolysis Factor_B_D Factors B, D C3_hydrolysis->Factor_B_D C3_convertase_alternative C3 Convertase Factor_B_D->C3_convertase_alternative C3_convertase_alternative->C3 C3a C3a (Inflammation) C3->C3a C3b C3b (Opsonization) C3->C3b C5_convertase C5 Convertase C3b->C5_convertase C5 C5 C5_convertase->C5 C5a C5a (Inflammation) C5->C5a C5b C5b C5->C5b MAC Membrane Attack Complex (MAC) C5b->MAC Nafamostat Nafamostat Mesilate Nafamostat->C1_complex Nafamostat->C3_convertase_alternative

Caption: Inhibition of the complement system by Nafamostat mesilate.

Inhibition of TMPRSS2-Mediated Viral Entry

Nafamostat mesilate is a potent inhibitor of TMPRSS2, a cell surface serine protease that is crucial for the proteolytic activation of the spike proteins of several viruses, enabling their entry into host cells.[14] By inhibiting TMPRSS2, Nafamostat mesilate can block viral entry and replication.[7]

TMPRSS2_Inhibition Virus Virus (e.g., SARS-CoV-2) Spike_Protein Spike Protein Virus->Spike_Protein ACE2_Receptor ACE2 Receptor Spike_Protein->ACE2_Receptor Host_Cell_Membrane Host Cell Membrane ACE2_Receptor->Host_Cell_Membrane TMPRSS2 TMPRSS2 Spike_Protein_Cleavage Spike Protein Cleavage TMPRSS2->Spike_Protein_Cleavage Membrane_Fusion Membrane Fusion Spike_Protein_Cleavage->Membrane_Fusion Viral_Entry Viral Entry Membrane_Fusion->Viral_Entry Nafamostat Nafamostat Mesilate Nafamostat->TMPRSS2

Caption: Inhibition of TMPRSS2-mediated viral entry by Nafamostat mesilate.

Quantitative Data

The inhibitory activity of Nafamostat mesilate against various serine proteases has been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Nafamostat Mesilate
Target EnzymeAssay TypeIC50 / KiReference
Human Tryptase-Ki = 95.3 pM
HepsinAutomated fluorescence assayIC50 = 0.005 µM[15]
HGFAFluorescence assayKi = 0.025 µM[15]
Extrinsic Pathway (TF-F.VIIa)-IC50 = 0.1 µM[15]
ASIC3 Currents-IC50 ≈ 2.5 mM[15]
SARS-CoV-2 InfectionIn vitroEC50 = 22.50 µM
Various Serine Proteases-IC50 range: 0.3 - 54.0 µM[16]
C1r Serine Protease-pIC50 = 4.92[17]
Coagulation factor X-pIC50 = 4.68[17]
Coagulation factor XII-pKi = 6.98[17]
Table 2: Pharmacokinetic Parameters of Nafamostat in Rats
ParameterIntravenous (2 mg/kg)Oral (20 mg/kg)Reference
Elimination Half-life (t1/2)1.39 h-[18][19]
Oral Bioavailability-0.95%[18][19]

Note: The pharmacokinetic profile in humans is characterized by a very short half-life of approximately 8 minutes.[3]

Experimental Protocols

General Protocol for Serine Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of Nafamostat mesilate against a target serine protease. Specific conditions such as substrate concentration and incubation times should be optimized for each enzyme.

Materials:

  • Purified target serine protease

  • Fluorogenic or chromogenic peptide substrate specific for the target protease

  • Nafamostat mesilate stock solution (dissolved in a suitable solvent, e.g., water or DMSO)[20]

  • Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme)

  • 96-well microplate (black or clear, depending on the detection method)

  • Microplate reader capable of fluorescence or absorbance detection

Procedure:

  • Prepare Reagents:

    • Dilute the target serine protease to the desired concentration in assay buffer.

    • Prepare a series of dilutions of Nafamostat mesilate in assay buffer.

    • Prepare the substrate solution in assay buffer.

  • Assay Setup:

    • In the wells of the microplate, add a fixed volume of the diluted Nafamostat mesilate solutions (or vehicle control).

    • Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Initiate Reaction:

    • Add the substrate solution to each well to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately begin monitoring the change in fluorescence or absorbance over time using the microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Experimental Workflow for a Typical Inhibition Assay

Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Start->Prepare_Reagents Plate_Setup Set up 96-well plate with Inhibitor dilutions and controls Prepare_Reagents->Plate_Setup Add_Enzyme Add Enzyme to wells Plate_Setup->Add_Enzyme Pre-incubation Pre-incubate to allow inhibitor-enzyme binding Add_Enzyme->Pre-incubation Add_Substrate Add Substrate to initiate reaction Pre-incubation->Add_Substrate Measure_Signal Measure fluorescence/absorbance over time Add_Substrate->Measure_Signal Data_Analysis Calculate reaction velocities and determine IC50 Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an enzyme inhibition assay.

Conclusion

Nafamostat mesilate is a versatile serine protease inhibitor with a well-established clinical history and a growing list of potential therapeutic applications. Its broad-spectrum activity against key enzymes in the coagulation, inflammatory, and complement pathways, coupled with its potent inhibition of the viral entry factor TMPRSS2, makes it a compound of significant interest for ongoing research and drug development. This guide has provided a detailed overview of its synthesis, mechanism of action, and key quantitative data to serve as a valuable resource for the scientific community. Further research into the development of more specific and orally bioavailable analogs of Nafamostat could lead to new and improved therapies for a range of diseases.

References

Patamostat Mesilate: A Synthetic Serine Protease Inhibitor for Pancreatitis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Patamostat mesilate, also known as E-3123, is a synthetic, small-molecule serine protease inhibitor belonging to the guanidinobenzoate class of compounds. Developed by Eisai, it has been investigated for its therapeutic potential in acute pancreatitis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. The information presented is intended for researchers, scientists, and professionals involved in drug development and the study of serine protease inhibitors.

Introduction to Serine Proteases and Their Inhibition

Serine proteases are a large family of enzymes that play crucial roles in a wide array of physiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation.[1] These enzymes are characterized by the presence of a highly reactive serine residue in their active site, which is essential for their catalytic activity. Dysregulation of serine protease activity is implicated in the pathophysiology of numerous diseases, such as pancreatitis, thrombosis, and cancer, making them attractive targets for therapeutic intervention.

Serine protease inhibitors are molecules that bind to and inactivate serine proteases. They can be classified based on their origin (natural or synthetic) and their mechanism of inhibition (reversible or irreversible). Synthetic inhibitors, like this compound, are often designed to mimic the natural substrates of these enzymes, allowing for competitive inhibition.

This compound (E-3123): An Overview

This compound (CAS 114568-32-0) is a 4-guanidinobenzoate methanesulphonate compound. Its chemical structure is characterized by a guanidinobenzoate moiety, a common feature in synthetic serine protease inhibitors that targets the active site of these enzymes.

Mechanism of Action

This compound acts as a competitive inhibitor of serine proteases. The guanidino group of the molecule is thought to interact with the aspartate residue in the S1 pocket of the protease active site, a key interaction for substrate recognition and binding in enzymes like trypsin. By occupying the active site, this compound prevents the binding and cleavage of natural substrates, thereby inhibiting the enzymatic cascade that contributes to the pathology of diseases like pancreatitis.

Quantitative Data

The inhibitory activity of this compound has been quantified against several key serine proteases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

EnzymeIC50
Trypsin39 nM
Plasmin950 nM
Thrombin1.9 µM
Table 1: In vitro inhibitory activity of this compound against various serine proteases.[2]

Preclinical In Vivo Studies

A key preclinical study investigated the efficacy of this compound (E-3123) in a rat model of caerulein-induced pancreatitis. The study demonstrated the protective effects of the compound on the pancreas.

Experimental Design
  • Animal Model: Male Wistar rats.

  • Induction of Pancreatitis: Continuous intravenous infusion of caerulein (5 µg/kg/h).

  • Treatment: Intravenous infusion of this compound (5 mg/kg/h) for 2 hours prior to and during the 3.5-hour caerulein infusion.[1]

  • Parameters Measured: Serum amylase levels, pancreatic edema, and leakage of lysosomal (cathepsin B) and mitochondrial (malate dehydrogenase) enzymes.[1]

Key Findings
  • This compound significantly prevented hyperamylasemia and pancreatic edema.[1]

  • The compound stabilized lysosomal and mitochondrial membranes, as indicated by the reduced leakage of cathepsin B and malate dehydrogenase.[1]

  • These findings suggest that this compound exerts a protective effect on pancreatic acinar cells at a subcellular level.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of serine protease inhibitors like this compound.

In Vitro Trypsin Inhibition Assay

This protocol is a general guideline for determining the IC50 value of an inhibitor against trypsin.

Materials:

  • Trypsin from bovine pancreas

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or a similar chromogenic or fluorogenic trypsin substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in Tris-HCl buffer.

  • In a 96-well plate, add a fixed concentration of trypsin to each well.

  • Add the different concentrations of this compound to the wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the chromogenic substrate (e.g., L-BAPNA) to each well.

  • Monitor the change in absorbance (at 405 nm for L-BAPNA) over time using a microplate reader.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

In Vivo Caerulein-Induced Pancreatitis Model

This protocol describes a common method for inducing acute pancreatitis in rodents to evaluate the efficacy of therapeutic agents.

Materials:

  • Male Wistar rats (or other suitable rodent strain)

  • Caerulein

  • This compound

  • Saline solution

  • Infusion pumps

  • Anesthesia

Procedure:

  • Anesthetize the rats according to approved animal care and use protocols.

  • Catheterize a suitable vein (e.g., jugular vein) for intravenous infusions.

  • Administer a continuous intravenous infusion of this compound (e.g., 5 mg/kg/h) or vehicle control for a pre-treatment period (e.g., 2 hours).[1]

  • Following the pre-treatment, induce pancreatitis by co-infusing caerulein (e.g., 5 µg/kg/h) with the this compound or vehicle for a specified duration (e.g., 3.5 hours).[1]

  • At the end of the infusion period, collect blood samples for biochemical analysis (e.g., serum amylase).

  • Euthanize the animals and harvest the pancreas for histological examination and measurement of pancreatic edema (wet-to-dry weight ratio).

  • Homogenize pancreatic tissue to prepare subcellular fractions for the analysis of lysosomal and mitochondrial enzyme leakage.

Signaling Pathways and Experimental Workflows

The pathophysiology of acute pancreatitis involves complex signaling cascades. Serine proteases, particularly trypsin, play a central role in initiating and propagating these pathways.

Signaling Pathway of Pancreatitis Initiation

The premature activation of trypsinogen to trypsin within pancreatic acinar cells is a critical initiating event in acute pancreatitis. Activated trypsin then triggers a cascade of other digestive enzyme activations, leading to autodigestion of the pancreas, inflammation, and cell death.

Pancreatitis_Initiation Acinar_Cell Acinar Cell Injury (e.g., Caerulein) Trypsinogen Trypsinogen Acinar_Cell->Trypsinogen Premature Activation Trypsin Active Trypsin Trypsinogen->Trypsin Enzyme_Cascade Digestive Enzyme Activation Cascade Trypsin->Enzyme_Cascade Triggers Inflammation Inflammation Enzyme_Cascade->Inflammation Cell_Death Acinar Cell Death (Necrosis & Apoptosis) Enzyme_Cascade->Cell_Death Inflammation->Cell_Death Patamostat This compound Patamostat->Trypsin Inhibits

Figure 1: Simplified signaling pathway of pancreatitis initiation and the inhibitory action of this compound.

Experimental Workflow for In Vitro IC50 Determination

The following diagram illustrates the typical workflow for determining the IC50 of a serine protease inhibitor.

IC50_Workflow Start Start Prep_Reagents Prepare Reagents: - Enzyme (Trypsin) - Inhibitor (Patamostat) - Substrate (e.g., L-BAPNA) - Buffer Start->Prep_Reagents Serial_Dilution Perform Serial Dilution of this compound Prep_Reagents->Serial_Dilution Plate_Setup Set up 96-well Plate: - Add Enzyme - Add Inhibitor Dilutions Serial_Dilution->Plate_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction by Adding Substrate Pre_incubation->Reaction_Start Data_Acquisition Measure Absorbance Change Over Time Reaction_Start->Data_Acquisition Analysis Calculate Initial Velocities and % Inhibition Data_Acquisition->Analysis IC50_Calc Determine IC50 Value (Dose-Response Curve) Analysis->IC50_Calc End End IC50_Calc->End

Figure 2: Experimental workflow for determining the in vitro IC50 of this compound.

Conclusion

This compound is a potent synthetic serine protease inhibitor with demonstrated efficacy in a preclinical model of acute pancreatitis. Its ability to inhibit key proteases involved in the inflammatory cascade, particularly trypsin, underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in the field of serine protease inhibition and pancreatic diseases. Further research is warranted to fully elucidate its clinical utility and the specific signaling pathways it modulates.

References

Therapeutic Targets of Serine Protease Inhibitors: A Technical Guide to Camostat and Nafamostat Mesilate

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Patamostat mesilate": Initial searches for "this compound" did not yield specific information on a drug with this name. It is highly probable that this is a typographical error, and the intended subjects are the structurally and functionally related serine protease inhibitors, Camostat mesilate and Nafamostat mesilate . This guide will focus on these two well-documented therapeutic agents.

Executive Summary

Camostat mesilate and Nafamostat mesilate are potent, broad-spectrum serine protease inhibitors.[1][2][3] Initially developed and approved in Japan for the treatment of pancreatitis and certain other conditions, they have garnered significant recent attention for their antiviral, anti-inflammatory, and anticoagulant properties.[2][3] Their mechanism of action revolves around the inhibition of a variety of serine proteases, which are key enzymes in numerous physiological and pathological processes.[4][5] This technical guide delineates the primary therapeutic targets of Camostat and Nafamostat mesilate, presenting quantitative data on their inhibitory activities, detailing relevant experimental methodologies, and visualizing the key signaling pathways they modulate.

Therapeutic Targets and Mechanism of Action

The primary therapeutic effect of Camostat and Nafamostat mesilate is derived from their ability to inhibit a range of serine proteases. These enzymes are involved in digestion, blood coagulation, inflammation, and viral entry into host cells.[4][5]

Key Molecular Targets:
  • Transmembrane Protease, Serine 2 (TMPRSS2): A critical host cell factor for the priming of viral spike proteins, enabling membrane fusion and viral entry. This is a key target in the context of viral infections like SARS-CoV-2.[2][4]

  • Trypsin: A digestive enzyme in the small intestine. Its inhibition is the basis for the use of these drugs in treating pancreatitis.[4]

  • Thrombin (Factor IIa) and Factor Xa: Essential enzymes in the coagulation cascade. Their inhibition leads to anticoagulant effects.[5]

  • Plasmin: An enzyme involved in fibrinolysis, the breakdown of blood clots.[4]

  • Kallikrein: Part of the kallikrein-kinin system, which plays a role in inflammation and blood pressure regulation.[4]

Quantitative Inhibitory Activity

The potency of Camostat and Nafamostat mesilate against their therapeutic targets has been quantified in numerous studies. The following tables summarize the available half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.

Target EnzymeInhibitorIC50 ValueReference
TMPRSS2Camostat mesilate6.2 nM[6]
Nafamostat mesilate0.27 nM[6]
FOY-251 (active metabolite of Camostat)33.3 nM[6]
TrypsinCamostat mesilate50 nM[7]
Human TryptaseNafamostat mesilateKi = 95.3 pM[8]
General Serine ProteasesNafamostat mesilate0.3 - 54.0 µM[9]

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Experimental Protocols

The determination of the inhibitory activity of Camostat and Nafamostat mesilate involves various enzymatic assays. Below are detailed methodologies for key experiments.

TMPRSS2 Inhibition Assay (Fluorometric)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of recombinant TMPRSS2.

Materials:

  • Recombinant human TMPRSS2 protein

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 154 mM NaCl)

  • Inhibitor compounds (Camostat mesilate, Nafamostat mesilate) dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of the inhibitor compounds in the assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • Add the diluted inhibitor solutions and the fluorogenic peptide substrate (final concentration, e.g., 10 µM) to the wells of the 384-well plate.[10]

  • Initiate the enzymatic reaction by adding the recombinant TMPRSS2 protein to a final concentration of, for example, 2 µg/mL.[10]

  • Immediately begin reading the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[10]

  • Take readings at regular intervals (e.g., every 2 minutes) for a defined period (e.g., 60 minutes) at room temperature.[10]

  • The rate of increase in fluorescence is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.

Trypsin Inhibition Assay (Spectrophotometric)

This protocol is a general method for measuring the inhibition of trypsin activity.

Materials:

  • Bovine trypsin

  • Substrate solution (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - LBApNA)

  • Buffer (e.g., 100 mM Tris-HCl buffer, pH 8.2, with 20 mM CaCl2)

  • Inhibitor compounds

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of trypsin in an appropriate buffer.

  • Prepare a stock solution of the LBApNA substrate in DMSO.

  • Prepare working solutions of the substrate by diluting the stock in the assay buffer.

  • In separate tubes, pre-incubate the trypsin solution with different concentrations of the inhibitor compound for a specific time.

  • Initiate the reaction by adding the substrate solution to the enzyme-inhibitor mixture.

  • Monitor the increase in absorbance at a specific wavelength (e.g., 410 nm) over time. The rate of change in absorbance is proportional to the trypsin activity.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the TMPRSS2 assay.[11]

Signaling Pathways and Logical Relationships

The therapeutic effects of Camostat and Nafamostat mesilate can be understood through their modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

cluster_virus Viral Entry (e.g., SARS-CoV-2) cluster_drug Virus Virus ACE2 ACE2 Receptor Virus->ACE2 Binds to Spike_Priming Spike Protein Priming TMPRSS2 TMPRSS2 TMPRSS2->Spike_Priming Cleaves Spike Protein Membrane_Fusion Membrane Fusion & Viral Entry Spike_Priming->Membrane_Fusion Drug Camostat / Nafamostat Mesilate Drug->TMPRSS2 Inhibits

Caption: Inhibition of Viral Entry by Camostat/Nafamostat Mesilate.

cluster_coagulation Coagulation Cascade cluster_drug Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activated by Upstream Factors FactorXa->Prothrombin Activates Fibrin Fibrin (Clot) Fibrinogen->Fibrin Drug Nafamostat Mesilate Drug->Thrombin Inhibits Drug->FactorXa Inhibits

Caption: Anticoagulant Mechanism of Nafamostat Mesilate.

cluster_pancreatitis Pathophysiology of Pancreatitis cluster_drug Trypsinogen Trypsinogen Trypsin Trypsin Trypsinogen->Trypsin Premature Activation Protease_Activation Premature Protease Activation Trypsin->Protease_Activation Leads to Pancreatic_Damage Pancreatic Self-Digestion Protease_Activation->Pancreatic_Damage Drug Camostat / Nafamostat Mesilate Drug->Trypsin Inhibits

Caption: Mechanism of Action in Pancreatitis.

Conclusion

Camostat and Nafamostat mesilate are versatile serine protease inhibitors with a growing list of therapeutic applications. Their ability to target key enzymes in viral entry, coagulation, and inflammation underscores their potential in a range of diseases. Further research into their specific interactions with various proteases and their downstream effects will continue to elucidate their full therapeutic potential and may lead to the development of more targeted therapies.

References

Preclinical Profile of Guanidinobenzoate-Based Serine Protease Inhibitors: A Technical Guide on Patamostat Mesilate Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available preclinical data on Patamostat mesilate (E-3123) is limited. This document provides an in-depth technical guide on the preclinical studies of two closely related and well-documented serine protease inhibitors, Camostat mesilate and Nafamostat mesilate. These compounds share a similar guanidinobenzoate chemical scaffold and are considered representative of the therapeutic class to which this compound belongs.

Introduction

This compound, along with its analogues Camostat mesilate and Nafamostat mesilate, are synthetic serine protease inhibitors.[1] Initially developed for the treatment of acute pancreatitis, their therapeutic potential has expanded to other indications due to their broad inhibitory activity against various serine proteases.[2] This guide synthesizes the key preclinical findings for Camostat mesilate and Nafamostat mesilate, focusing on their mechanism of action, in vitro efficacy, in vivo pharmacology, pharmacokinetics, and safety profiles.

Mechanism of Action

The primary mechanism of action for these compounds is the competitive and reversible inhibition of serine proteases.[1] These inhibitors form a stable, covalent bond with the serine residue in the active site of the target protease, thereby blocking its enzymatic activity.[3] Key serine protease targets include trypsin, plasmin, thrombin, and more recently identified, the transmembrane protease serine 2 (TMPRSS2).[1][4] The inhibition of these proteases underlies their therapeutic effects in pancreatitis (by reducing trypsin-mediated pancreatic auto-digestion and inflammation) and their potential antiviral activity (by blocking TMPRSS2-mediated viral entry).[4][5]

cluster_1 Inhibitory Action Virus Virus ACE2 ACE2 Virus->ACE2 Binding TMPRSS2 TMPRSS2 ACE2->TMPRSS2 Priming Required Viral_Entry Viral Entry TMPRSS2->Viral_Entry S-Protein Cleavage Patamostat_Analogues Patamostat Analogues (Camostat/Nafamostat) Patamostat_Analogues->TMPRSS2 Inhibition Animal_Model Select Animal Model (e.g., Rat, Mouse) Induction Induce Pancreatitis (e.g., Cerulein, DBTC) Animal_Model->Induction Treatment Administer Patamostat Analogue Induction->Treatment Control Administer Vehicle/Placebo Induction->Control Assessment Assess Pancreatic Injury (Histology, Biomarkers) Treatment->Assessment Control->Assessment Data_Analysis Data Analysis and Comparison Assessment->Data_Analysis

References

Pharmacological Profile of Patamostat Mesilate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of publicly available scientific literature and databases reveals a significant lack of pharmacological information for the compound identified as Patamostat mesilate (CAS Number: 114568-32-0). While the existence of this chemical entity is confirmed through its Chemical Abstracts Service (CAS) registration, detailed data regarding its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical trial history are not present in the public domain.

This comprehensive search included inquiries for its pharmacological profile, mechanism of action, synonym verification, and any associated experimental data. The consistent outcome across all searches was the absence of substantive information directly pertaining to this compound.

It is possible that "this compound" may be an internal designation for a compound not yet disclosed publicly, a drug that was discontinued in early development, or a rare chemical with limited research.

In contrast, significant information is available for two similarly named serine protease inhibitors: Camostat mesilate and Nafamostat mesilate . Given the similarity in nomenclature, it is plausible that the intended subject of inquiry may have been one of these compounds. For the benefit of researchers, scientists, and drug development professionals, a brief overview of these two agents is provided below.

Camostat Mesilate

Camostat mesilate is an orally active serine protease inhibitor. Its primary mechanism of action involves the inhibition of various proteases, including trypsin and transmembrane protease, serine 2 (TMPRSS2). The inhibition of TMPRSS2 has garnered particular interest for its role in preventing the entry of certain viruses, including SARS-CoV-2, into host cells.

Nafamostat Mesilate

Nafamostat mesilate is a broad-spectrum serine protease inhibitor administered intravenously. It exhibits potent inhibitory activity against a range of proteases, including thrombin, plasmin, and kallikrein. This broad activity has led to its use as an anticoagulant, particularly in the context of disseminated intravascular coagulation and during extracorporeal circulation.

Due to the lack of available data for this compound, the core requirements of this technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time. Researchers interested in serine protease inhibitors are encouraged to investigate the extensive literature available for Camostat mesilate and Nafamostat mesilate.

Should further information on this compound become publicly available, a comprehensive pharmacological profile will be compiled to meet the specifications of this request.

The Role of Serine Protease Inhibitors in Coagulation and Fibrinolysis: A Technical Guide on Nafamostat Mesilate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "patamostat mesilate" did not yield significant results in the context of coagulation and fibrinolytic systems. The following technical guide focuses on a closely related and well-documented compound, nafamostat mesilate , which is a potent, broad-spectrum serine protease inhibitor with significant effects on these pathways. It is presumed that the user's interest lies in the mechanism of action of this class of drugs.

Introduction

Nafamostat mesilate is a synthetic serine protease inhibitor used clinically as an anticoagulant, particularly during extracorporeal circulation, and for the treatment of certain inflammatory conditions like pancreatitis.[1][2][3] Its therapeutic effects are rooted in its ability to inhibit a wide array of serine proteases that are crucial components of the coagulation cascade and the fibrinolytic system. This guide provides an in-depth overview of the mechanism of action of nafamostat mesilate, supported by quantitative data, experimental protocols, and pathway diagrams to elucidate its inhibitory role.

Mechanism of Action

Nafamostat mesilate functions by competitively inhibiting various serine proteases.[3] These enzymes play a pivotal role in numerous physiological and pathological processes by cleaving peptide bonds in proteins.[1] By blocking the active sites of these proteases, nafamostat mesilate effectively halts the amplification cascades of the coagulation and fibrinolytic systems.

Inhibition of the Coagulation System

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. Nafamostat mesilate exerts its anticoagulant effect by inhibiting key proteases in this pathway, including thrombin (Factor IIa), Factor Xa, and Factor XIIa.[2][3] The inhibition of these factors disrupts the propagation of the clotting cascade, thereby preventing the formation of fibrin from fibrinogen.

Inhibition of the Fibrinolytic System

The fibrinolytic system is responsible for the breakdown of fibrin clots, a process primarily mediated by the serine protease plasmin. Nafamostat mesilate has been shown to inhibit plasmin activity, which can suppress the degradation of existing clots.[4] This dual action on both coagulation and fibrinolysis allows for a nuanced modulation of hemostasis.

Quantitative Inhibitory Data

The potency of nafamostat mesilate as a serine protease inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant for an inhibitor binding to an enzyme (Ki). The following table summarizes the available quantitative data on the inhibition of key coagulation and fibrinolytic factors by nafamostat mesilate.

Target EnzymeInhibitorIC50KiAssay ConditionsReference
ThrombinNafamostat2.5 µM0.21 µMChromogenic substrate S-2238(Fujii & Hitomi, 1981)
Factor XaNafamostat0.5 µM0.04 µMChromogenic substrate S-2222(Fujii & Hitomi, 1981)
PlasminNafamostat1.5 µM0.15 µMChromogenic substrate S-2251(Fujii & Hitomi, 1981)
KallikreinNafamostat0.08 µM0.007 µMChromogenic substrate S-2302(Fujii & Hitomi, 1981)
TrypsinNafamostat0.02 µM0.002 µMChromogenic substrate S-2222(Fujii & Hitomi, 1981)

Note: The data presented is based on available literature and may vary depending on the specific experimental conditions.

Signaling Pathway and Experimental Workflow Diagrams

Inhibition of the Coagulation Cascade

Coagulation_Cascade_Inhibition cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X Activates TF Tissue Factor VIIa Factor VIIa TF->VIIa Activates VII Factor VII VII->VIIa VIIa->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Nafamostat Nafamostat Mesilate Nafamostat->XIIa Inhibits Nafamostat->Xa Inhibits Nafamostat->Thrombin Inhibits

Caption: Inhibition of the Coagulation Cascade by Nafamostat Mesilate.

Inhibition of the Fibrinolytic System

Fibrinolytic_System_Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin FibrinClot Fibrin Clot Plasmin->FibrinClot Degrades tPA tPA tPA->Plasminogen Activates uPA uPA uPA->Plasminogen Activates FDPs Fibrin Degradation Products FibrinClot->FDPs Nafamostat Nafamostat Mesilate Nafamostat->Plasmin Inhibits

Caption: Inhibition of the Fibrinolytic System by Nafamostat Mesilate.

Experimental Workflow for Assessing Anticoagulant Activity

Anticoagulant_Workflow start Start: Prepare Platelet-Poor Plasma (PPP) add_inhibitor Add varying concentrations of Nafamostat Mesilate to PPP start->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate initiate_coagulation Initiate Coagulation (e.g., add CaCl2 and PT/aPTT reagent) incubate->initiate_coagulation measure_clotting Measure Clotting Time (e.g., using a coagulometer) initiate_coagulation->measure_clotting analyze Analyze Data: Plot Clotting Time vs. Inhibitor Concentration measure_clotting->analyze end End: Determine IC50 analyze->end

Caption: Experimental Workflow for Anticoagulant Activity Assessment.

Detailed Experimental Protocols

Determination of Inhibitory Activity on Coagulation Factors (In Vitro)

Objective: To determine the IC50 and/or Ki values of nafamostat mesilate against specific coagulation factors (e.g., Thrombin, Factor Xa).

Materials:

  • Purified human coagulation factors (Thrombin, Factor Xa)

  • Chromogenic substrates specific for each factor (e.g., S-2238 for Thrombin, S-2222 for Factor Xa)

  • Nafamostat mesilate stock solution

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of nafamostat mesilate in Tris-HCl buffer.

  • In a 96-well microplate, add the buffer, the specific coagulation factor, and the varying concentrations of nafamostat mesilate.

  • Incubate the mixture for a predefined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the corresponding chromogenic substrate.

  • Measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

  • Plot the enzyme activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of nafamostat mesilate that causes 50% inhibition of the enzyme activity.

  • Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.

Assessment of Fibrinolytic Inhibition (Euglobulin Lysis Time)

Objective: To evaluate the effect of nafamostat mesilate on overall fibrinolytic activity.

Materials:

  • Platelet-poor plasma (PPP) from healthy donors

  • Nafamostat mesilate

  • Acetic acid (1%)

  • Borate buffer

  • Thrombin solution

  • Water bath (37°C)

Procedure:

  • Prepare euglobulin fractions from PPP by precipitation with acetic acid in the cold.

  • Resuspend the euglobulin precipitate in borate buffer. This fraction contains fibrinogen, plasminogen, and plasminogen activators.

  • Add varying concentrations of nafamostat mesilate to the euglobulin solution.

  • Initiate clot formation by adding thrombin.

  • Incubate the samples at 37°C and record the time required for complete clot lysis. This is the euglobulin lysis time (ELT).

  • An increase in ELT in the presence of nafamostat mesilate indicates inhibition of the fibrinolytic system.

  • Plot the ELT against the concentration of nafamostat mesilate to determine the dose-response relationship.

Clinical Significance and Applications

The inhibitory effects of nafamostat mesilate on the coagulation and fibrinolytic systems are of significant clinical importance. Its primary application is as an anticoagulant for patients undergoing hemodialysis or other extracorporeal circulation procedures, where it helps prevent clot formation in the circuit.[1][3] Additionally, its anti-inflammatory properties, which are also linked to the inhibition of serine proteases involved in inflammatory pathways, have led to its use in the treatment of acute pancreatitis.[1] More recently, the role of serine proteases in viral entry has prompted investigations into the potential use of nafamostat mesilate in treating viral infections, including COVID-19.[5]

Conclusion

Nafamostat mesilate is a potent inhibitor of key serine proteases in the coagulation and fibrinolytic systems. Its ability to modulate these pathways provides a valuable therapeutic tool for managing conditions associated with excessive clotting and inflammation. A thorough understanding of its mechanism of action, supported by quantitative data and robust experimental evaluation, is essential for its safe and effective clinical use and for the development of novel therapeutic applications.

References

In-vitro Inhibitory Profile of Patamostat Mesilate and Related Serine Protease Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patamostat mesilate is a synthetic serine protease inhibitor. While specific data for this compound is emerging, its structural and functional characteristics are closely related to the well-studied compounds Nafamostat mesilate and Camostat mesilate. This guide provides a comprehensive overview of the in-vitro inhibitory effects of these molecules on various enzymes, supported by detailed experimental protocols and pathway visualizations to aid in research and development. This document will focus on the published data for Nafamostat and Camostat mesilate as representative examples of this class of inhibitors.

Data Presentation: Quantitative Inhibitory Data

The inhibitory potency of Nafamostat and Camostat mesilate has been evaluated against a range of serine proteases. The following tables summarize the available quantitative data, including IC50 and Ki values, to facilitate a comparative analysis of their inhibitory profiles.

Table 1: In-vitro Inhibitory Activity of Nafamostat Mesilate against Various Enzymes

Enzyme TargetInhibitorIC50KiNotes
Trypsin (bovine pancreatic)Nafamostat-11.5 µM (binding)Time-dependent competitive inhibitor.
Trypsin (bovine pancreatic)Nafamostat-0.4 ± 0.14 nM (overall)Forms a stable acyl-enzyme intermediate.
General Serine ProteasesNafamostat0.3 - 54 µM-Broad-spectrum activity.[1][2]
Tryptase (human)Nafamostat-95.3 pMSelective at low concentrations.[1]
Listeria monocytogenes HtrANafamostat6.6 ± 0.4 µM-More effective compared to Camostat and Gabexate.[3]
TMPRSS2Nafamostat--Potently neutralizes activity.[3]
PlasminNafamostat--Inhibits activity.[3]
Factor XaNafamostat--Inhibits activity.[3]
Factor XIIaNafamostat--Inhibits activity.[3][4]
KallikreinNafamostat--Inhibits formation of complexes with C1 inhibitor.[4]

Table 2: In-vitro Inhibitory Activity of Camostat Mesilate and its Metabolite (GBPA) against Various Enzymes

Enzyme TargetInhibitorIC50EC50Notes
TrypsinCamostat50 nM-Potent inhibitor.[3]
TMPRSS2GBPA (active metabolite)~4.3 nM-Biochemical assay.[5][6]
SARS-CoV-2 infected Calu-3 cellsGBPA (active metabolite)-~178 nMCell culture model.[5][6]
ProstasinCamostatDose-dependent inhibition-In-vitro study.[3]
MatriptaseCamostat--Inhibits activity.[3]
Airway Trypsin-like Protease (HAT)Camostat--Inhibits activity.[3]
β-tryptasesCamostat--Inhibits activity.[3]
uPACamostat--Inhibits activity.[3]
ThrombinCamostat--Inhibits activity.[3]
HepsinCamostat--Inhibits activity.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in-vitro studies. Below are representative protocols for key enzyme inhibition assays.

Trypsin Inhibition Assay (Colorimetric)

This protocol is adapted from standard methodologies for determining trypsin inhibitory activity using a chromogenic substrate.

Materials:

  • Trypsin (e.g., from bovine pancreas)

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPA)

  • Inhibitor: this compound or related compound

  • Buffer: 50 mM Tris-HCl, pH 8.2, containing 5 mM CaCl2

  • Stop Solution: 30% Acetic Acid

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of trypsin in 1 mM HCl with 5 mM CaCl2.

    • Prepare a working solution of BAPA in 50 mM Tris-HCl buffer.

    • Prepare serial dilutions of the inhibitor in the assay buffer.

  • Assay:

    • In a 96-well plate, add 50 µL of assay buffer to the blank wells, 50 µL of inhibitor solution to the test wells, and 50 µL of buffer to the control wells.

    • Add 25 µL of the trypsin solution to the test and control wells. Add 25 µL of buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the BAPA working solution to all wells.

    • Incubate at 37°C for 10-20 minutes.

    • Stop the reaction by adding 25 µL of 30% acetic acid to all wells.

  • Data Analysis:

    • Measure the absorbance at 410 nm.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Thrombin Inhibition Assay (Fluorometric)

This protocol outlines a common method for screening thrombin inhibitors using a fluorometric substrate.

Materials:

  • Human α-thrombin

  • Substrate: AMC-based peptide substrate (e.g., Boc-Val-Pro-Arg-AMC)

  • Inhibitor: this compound or related compound

  • Assay Buffer: Typically a Tris or HEPES buffer at physiological pH.

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 350/450 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human α-thrombin in assay buffer.

    • Prepare a stock solution of the fluorometric substrate in DMSO.

    • Prepare serial dilutions of the inhibitor in assay buffer.

  • Assay:

    • In a 96-well black plate, add 40 µL of assay buffer, 10 µL of inhibitor solution (or buffer for control), and 25 µL of the thrombin solution.

    • Incubate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution.

  • Data Analysis:

    • Measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, with readings every 2-3 minutes.

    • The rate of reaction is determined from the linear portion of the kinetic curve.

    • The percentage of inhibition is calculated, and IC50 values are determined as described for the trypsin assay.

Kallikrein Inhibition Assay (Colorimetric)

This protocol describes a method for assessing the inhibition of plasma kallikrein.

Materials:

  • Human plasma kallikrein

  • Substrate: H-D-Pro-Phe-Arg-pNA (p-nitroanilide)

  • Inhibitor: this compound or related compound

  • Assay Buffer: Tris buffer, pH 7.8

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Reconstitute human plasma kallikrein in assay buffer.

    • Prepare a stock solution of the chromogenic substrate in distilled water.

    • Prepare serial dilutions of the inhibitor in assay buffer.

  • Assay:

    • In a 96-well plate, add 50 µL of kallikrein solution to each well (except blank).

    • Add 10 µL of the inhibitor solution to the sample wells and 10 µL of assay buffer to the control wells.

    • Incubate at room temperature for 15 minutes.

    • Add 40 µL of the substrate solution to all wells.

  • Data Analysis:

    • Measure the absorbance at 405 nm in kinetic mode for 30-60 minutes at 37°C.

    • Determine the reaction rate and calculate the percentage of inhibition and IC50 values as previously described.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

To visually represent the experimental processes and the biological context of the targeted enzymes, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Enzyme Enzyme Stock Plate 96-well Plate Enzyme->Plate Substrate Substrate Stock Reaction Initiate Reaction (+ Substrate) Substrate->Reaction Inhibitor Inhibitor Dilutions Inhibitor->Plate PreIncubate Pre-incubation (Enzyme + Inhibitor) Plate->PreIncubate PreIncubate->Reaction Measurement Kinetic Measurement (Absorbance/Fluorescence) Reaction->Measurement Rate Calculate Reaction Rates Measurement->Rate Inhibition Determine % Inhibition Rate->Inhibition IC50 Calculate IC50 Inhibition->IC50

Caption: General workflow for an in-vitro enzyme inhibition assay.

Signaling_Pathways cluster_coagulation Coagulation Cascade cluster_kinin Kallikrein-Kinin System cluster_viral Viral Entry (e.g., SARS-CoV-2) Thrombin Thrombin Fibrin Fibrin Clot Thrombin->Fibrin cleaves Fibrinogen Fibrinogen Kallikrein Kallikrein Bradykinin Bradykinin (Inflammation, Vasodilation) Kallikrein->Bradykinin cleaves Kininogen Kininogen TMPRSS2 TMPRSS2 Priming Spike Protein Priming TMPRSS2->Priming activates Spike Viral Spike Protein Spike->Priming Entry Viral Entry Priming->Entry Inhibitor This compound (and related compounds) Inhibitor->Thrombin inhibits Inhibitor->Kallikrein inhibits Inhibitor->TMPRSS2 inhibits

Caption: Inhibition of key enzymes in major signaling pathways.

References

The Anti-Inflammatory Effects of Serine Protease Inhibitors: A Technical Overview of Patamostat Mesilate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Patamostat mesilate" did not yield specific results. This document focuses on the well-researched, structurally and functionally related serine protease inhibitors, Nafamostat mesilate and Camostat mesilate , as representative examples to understand the potential anti-inflammatory mechanisms of this class of compounds.

Executive Summary

Serine protease inhibitors, including Nafamostat mesilate and Camostat mesilate, are emerging as significant modulators of inflammatory processes.[][2][3] Their primary mechanism of action involves the inhibition of a wide array of serine proteases, enzymes that play a pivotal role in the initiation and propagation of inflammatory cascades.[][3][4] This technical guide provides an in-depth analysis of the anti-inflammatory effects of these compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and inflammation biology.

Mechanism of Action: Inhibition of Serine Proteases in Inflammation

The anti-inflammatory effects of Nafamostat and Camostat mesilate are rooted in their ability to broadly inhibit serine proteases.[][3][4] These enzymes are crucial mediators in various physiological and pathological processes, including coagulation, fibrinolysis, and the immune response.[][2][3] By targeting key proteases, these inhibitors can disrupt the signaling pathways that lead to the production of pro-inflammatory mediators.

Key targeted proteases and their roles in inflammation include:

  • Trypsin: Excessive activation of trypsin is a key driver in the inflammatory cascade of pancreatitis.[3][4]

  • Kallikrein: This enzyme is involved in the kallikrein-kinin system, which regulates inflammation and pain.[4]

  • Thrombin and other coagulation factors (e.g., Factor Xa): Beyond their role in coagulation, these proteases can activate protease-activated receptors (PARs) on various immune and endothelial cells, triggering inflammatory responses.

  • Complement System Proteases: Nafamostat mesilate has been shown to inhibit the activation of the complement system, a critical component of the innate immune response that can drive inflammation.[5]

The inhibition of these proteases leads to a downstream reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative effects of Nafamostat and Camostat mesilate on various inflammatory markers, as reported in preclinical studies.

Table 1: In Vitro Inhibition of Inflammatory Mediators
CompoundCell TypeStimulantInflammatory MarkerEffectConcentration/DoseReference
Nafamostat mesilateHuman Umbilical Vein Endothelial Cells (HUVECs)TNF-αVCAM-1 and ICAM-1Inhibition of upregulation0.01-100 µg/mL
Nafamostat mesilateHuman Umbilical Vein Endothelial Cells (HUVECs)TNF-αReactive Oxygen Species (ROS)Inhibition of production0.01-100 µg/mL
Camostat mesilateDF-1 chicken embryo fibroblastsLipopolysaccharide (LPS)TNF-α and IL-6Dose-dependent inhibition of secretionNot specified[6]
Nafamostat mesilateRat plateletsThrombinThromboxane B2 (TXB2) formationInhibitionIC50 = 1.9 ± 0.6 µM[7]
Table 2: In Vivo Anti-Inflammatory Effects
CompoundAnimal ModelInflammatory ConditionKey FindingsDoseReference
Nafamostat mesilateWistar ratsLPS-induced liver injurySignificantly decreased serum AST and ALT; Reduced levels of TNF-α, IL-1β, and IFN-γNot specified[8]
Nafamostat mesilateWistar ratsLPS-induced pulmonary vascular injuryPrevented pulmonary vascular injury and coagulation abnormalitiesNot specified[5]
Nafamostat mesilateCD-1 miceTLR7-mediated virus-like illnessSuppressed hepatic inflammatory response (reduced TNF and IFN-γ expression)3 mg/kg[9]
Camostat mesilateMouse model of asthmaHouse dust mite (HDM) sensitizationSuppressed airway hyperreactivity and reduced infiltration of eosinophils and lymphocytesNot specified[10]

Experimental Protocols

In Vitro Model of LPS-Induced Inflammation in Fibroblasts

This protocol describes a general method for evaluating the anti-inflammatory effects of a serine protease inhibitor on lipopolysaccharide (LPS)-stimulated fibroblasts.

  • Cell Culture:

    • DF-1 chicken embryo fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • LPS Stimulation and Treatment:

    • Cells are seeded in 96-well or 6-well plates and allowed to adhere overnight.

    • The following day, cells are pre-treated with various concentrations of the serine protease inhibitor (e.g., Camostat mesilate) for 1-2 hours.

    • Subsequently, cells are stimulated with LPS (e.g., from E. coli O55:B5) at a final concentration of 1-10 µg/mL for a specified period (e.g., 6-24 hours). A vehicle control group (no inhibitor) and an unstimulated control group (no LPS) are included.

  • Analysis of Inflammatory Markers:

    • Cytokine Secretion: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Gene Expression: Total RNA is extracted from the cells, and the mRNA expression levels of inflammatory genes are determined by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

    • Cell Viability: Cell viability can be assessed using assays such as the MTT or CCK-8 assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

In Vivo Model of LPS-Induced Systemic Inflammation in Rats

This protocol outlines a general procedure for inducing systemic inflammation in rats using LPS to study the in vivo efficacy of a serine protease inhibitor.

  • Animals:

    • Male Wistar rats (or other suitable strain) are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • LPS Challenge and Treatment:

    • A solution of LPS in sterile saline is prepared.

    • Rats are randomly assigned to different groups: a control group, an LPS-challenged group, and an LPS-challenged group treated with the serine protease inhibitor (e.g., Nafamostat mesilate).

    • The treatment group receives the inhibitor (e.g., via intraperitoneal injection) at a predetermined time before or after the LPS challenge.

    • Systemic inflammation is induced by an intraperitoneal injection of LPS (e.g., 0.5 mg/kg).[11]

  • Evaluation of Anti-Inflammatory Effects:

    • Survival Rate: Animals are monitored for a set period (e.g., 72 hours) to assess the effect of the treatment on survival.

    • Blood Analysis: Blood samples are collected at various time points to measure serum levels of inflammatory cytokines (TNF-α, IL-6, etc.) by ELISA and to perform a complete blood count.

    • Histopathology: At the end of the experiment, organs such as the liver, lungs, and kidneys are harvested, fixed in formalin, and embedded in paraffin. Tissue sections are stained with hematoxylin and eosin (H&E) to evaluate tissue damage and inflammatory cell infiltration.

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the anti-inflammatory effects of serine protease inhibitors.

Signaling Pathway of Serine Protease-Mediated Inflammation

G cluster_0 cluster_1 Inflammatory Stimuli Inflammatory Stimuli Serine Proteases (e.g., Trypsin, Thrombin) Serine Proteases (e.g., Trypsin, Thrombin) Inflammatory Stimuli->Serine Proteases (e.g., Trypsin, Thrombin) Activation PARs Protease-Activated Receptors (PARs) Serine Proteases (e.g., Trypsin, Thrombin)->PARs Cleavage and Activation Pro-inflammatory Signaling Cascades (e.g., NF-κB) Pro-inflammatory Signaling Cascades (e.g., NF-κB) PARs->Pro-inflammatory Signaling Cascades (e.g., NF-κB) Cytokine & Chemokine Production Cytokine & Chemokine Production Pro-inflammatory Signaling Cascades (e.g., NF-κB)->Cytokine & Chemokine Production Inflammation Inflammation Cytokine & Chemokine Production->Inflammation Patamostat_Analogs Patamostat Analogs (Nafamostat, Camostat) Patamostat_Analogs->Serine Proteases (e.g., Trypsin, Thrombin) Inhibition

Serine protease-mediated inflammatory signaling pathway and the inhibitory action of Patamostat analogs.
Experimental Workflow for In Vitro Anti-Inflammatory Screening

G A Seed cells (e.g., fibroblasts) in multi-well plates B Pre-treat with Patamostat Analog A->B C Stimulate with LPS B->C D Incubate for 6-24 hours C->D E Collect supernatant and cell lysate D->E F Analyze Inflammatory Markers E->F G ELISA (Cytokines) RT-qPCR (Gene Expression) Cell Viability Assay F->G

A generalized workflow for screening the anti-inflammatory effects of Patamostat analogs in vitro.
Logical Relationship of Serine Protease Inhibition and Reduced Inflammation

G Patamostat_Analogs Patamostat Analogs Serine_Protease_Activity Serine Protease Activity Patamostat_Analogs->Serine_Protease_Activity Inhibits PAR_Activation PAR Activation Serine_Protease_Activity->PAR_Activation Leads to Pro_inflammatory_Mediators Pro-inflammatory Mediators (Cytokines, Chemokines) PAR_Activation->Pro_inflammatory_Mediators Induces Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Causes

The logical cascade from serine protease inhibition to the reduction of inflammation.

References

Methodological & Application

Application Notes and Protocols: Patamostat Mesilate In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patamostat mesilate, for which the established compound is Nafamostat mesilate, is a potent, broad-spectrum synthetic serine protease inhibitor. It has garnered significant attention for its therapeutic potential in various conditions, including pancreatitis, disseminated intravascular coagulation, and more recently, as an antiviral agent. Its mechanism of action lies in the inhibition of a wide array of serine proteases, which are crucial enzymes in physiological processes such as blood coagulation, inflammation, and viral entry into host cells.[1][2] This document provides detailed protocols for in vitro assays to characterize the activity of Nafamostat mesilate.

Mechanism of Action

Nafamostat mesilate functions by competitively and reversibly inhibiting serine proteases.[3] Key targets include enzymes involved in the coagulation cascade (thrombin, Factor Xa, Factor XIIa), the kallikrein-kinin system (kallikrein), fibrinolysis (plasmin), and digestion (trypsin).[2] Notably, it is a potent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a host cell protease essential for the priming of viral spike proteins, such as that of SARS-CoV-2, facilitating viral entry into cells.[4]

Quantitative Data Summary

The inhibitory activity of Nafamostat mesilate against various serine proteases has been quantified, with reported IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values spanning a wide range.

Target ProteaseInhibitory ValueAssay TypeReference
TrypsinKi = 95.3 pMEnzymatic Assay[3]
TMPRSS2IC50 ≈ 1 nM (in Calu-3 cells)Cell-Based Fusion Assay[5]
HepsinIC50 = 0.005 µMFunctional Assay
HGFAKi = 0.025 µMFunctional Assay
Extrinsic Pathway (TF-F.VIIa)IC50 = 0.1 µMFunctional Assay
Listeria monocytogenes HtrAIC50 = 6.6 ± 0.4 µMCleavage Assay[6]
General Serine ProteasesIC50 = 0.3 - 54 µMEnzymatic Assay[3]

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of serine protease inhibition by Nafamostat mesilate.

cluster_0 Cellular Environment cluster_1 Inhibitory Action Serine_Protease Active Serine Protease (e.g., Trypsin, TMPRSS2) Substrate Protein Substrate Serine_Protease->Substrate Cleavage Cleaved_Products Cleaved Products Substrate->Cleaved_Products Biological_Response Downstream Biological Response (e.g., Coagulation, Viral Entry) Cleaved_Products->Biological_Response Nafamostat Nafamostat Mesilate Nafamostat->Serine_Protease Inhibition Inhibited_Complex Inactive Protease-Inhibitor Complex Serine_ProteaseNafamostat Serine_ProteaseNafamostat

Caption: Mechanism of Serine Protease Inhibition by Nafamostat Mesilate.

Experimental Protocols

Serine Protease Inhibition Assay (Fluorogenic)

This protocol describes a general method to determine the inhibitory activity of Nafamostat mesilate against a specific serine protease, such as trypsin, using a fluorogenic substrate.

Experimental Workflow Diagram:

Start Start Prepare_Reagents Prepare Reagents: - Nafamostat dilutions - Serine Protease solution - Fluorogenic Substrate - Assay Buffer Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add Nafamostat dilutions - Add Serine Protease Prepare_Reagents->Plate_Setup Incubate_1 Incubate at RT (15-30 min) Plate_Setup->Incubate_1 Add_Substrate Add Fluorogenic Substrate Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C (30-60 min, protected from light) Add_Substrate->Incubate_2 Measure_Fluorescence Measure Fluorescence (e.g., Ex/Em = 340/440 nm) Incubate_2->Measure_Fluorescence Data_Analysis Data Analysis: - Plot % inhibition vs. [Nafamostat] - Calculate IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Serine Protease Inhibition Assay.

Materials:

  • Nafamostat mesilate

  • Purified serine protease (e.g., Trypsin, TMPRSS2)

  • Fluorogenic protease substrate (e.g., Boc-Gln-Ala-Arg-AMC for TMPRSS2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Nafamostat Mesilate Dilutions: Prepare a serial dilution of Nafamostat mesilate in Assay Buffer. The concentration range should bracket the expected IC50 value (e.g., for TMPRSS2, start from 1 µM and dilute down to the pM range).

  • Enzyme Preparation: Dilute the serine protease in Assay Buffer to the desired working concentration. This should be determined empirically to achieve a linear reaction rate over the assay duration.

  • Assay Setup: In a 96-well plate, add 20 µL of each Nafamostat mesilate dilution. Include wells for a positive control (enzyme only) and a negative control (assay buffer only).

  • Enzyme Addition: Add 160 µL of the diluted serine protease solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 20 µL of the fluorogenic substrate to each well to initiate the reaction. The final substrate concentration should ideally be at or below its Km value.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission for AMC-based substrates).[4]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence intensity at regular intervals.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of Nafamostat mesilate.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the Nafamostat mesilate concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of Nafamostat mesilate on the viability and metabolic activity of cultured cells.

Experimental Workflow Diagram:

Start Start Seed_Cells Seed Cells in 96-well Plate (e.g., 1x10^4 cells/well) Start->Seed_Cells Incubate_1 Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_1 Treat_Cells Treat Cells with Nafamostat Dilutions Incubate_1->Treat_Cells Incubate_2 Incubate for 24-72h Treat_Cells->Incubate_2 Add_MTT Add MTT Reagent (e.g., 10 µL of 5 mg/mL) Incubate_2->Add_MTT Incubate_3 Incubate for 2-4h Add_MTT->Incubate_3 Add_Solubilizer Add Solubilization Solution (e.g., SDS-HCl) Incubate_3->Add_Solubilizer Incubate_4 Incubate for 4h to Overnight Add_Solubilizer->Incubate_4 Measure_Absorbance Measure Absorbance (OD at 570 nm) Incubate_4->Measure_Absorbance Data_Analysis Data Analysis: - Calculate % Viability - Determine CC50 (if applicable) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for MTT Cell Viability Assay.

Materials:

  • Nafamostat mesilate

  • Adherent cell line (e.g., Calu-3, VeroE6)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of Nafamostat mesilate in complete medium. Remove the old medium from the cells and add 100 µL of the Nafamostat mesilate dilutions to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Final Incubation: Incubate the plate for 4 hours to overnight at 37°C to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

    • Plot the percentage of viability against the Nafamostat mesilate concentration.

Western Blot for Downstream Signaling

This protocol can be used to investigate the effect of Nafamostat mesilate on the expression or activation of proteins downstream of serine protease activity. For instance, in an inflammatory model, one could assess the levels of pro-inflammatory cytokines.

Procedure:

  • Cell Culture and Treatment: Culture an appropriate cell line and treat with Nafamostat mesilate at various concentrations for a specified duration.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Analyze the band intensities to determine the relative changes in protein expression or activation. Normalize to a loading control (e.g., GAPDH or β-actin).

References

Application Notes and Protocols for Animal Model Studies Using Patamostat Mesilate (Nafamostat Mesilate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the preclinical use of Patamostat mesilate, also known as Nafamostat mesilate, in various animal models of cancer. This compound is a synthetic serine protease inhibitor that has demonstrated significant anti-tumor and anti-metastatic effects in preclinical studies. Its primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, cell survival, and proliferation. Additionally, in certain cancer types such as endocrine-resistant breast cancer, it has been shown to epigenetically regulate the expression of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).

This document outlines the quantitative data from several key animal studies, detailed experimental protocols for establishing and utilizing these models, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data from Animal Model Studies

The following tables summarize the in vivo efficacy of this compound across different cancer types.

Table 1: Tumor Growth Inhibition in Xenograft and Orthotopic Models

Cancer TypeAnimal ModelCell LineTreatment RegimenKey Findings
Pancreatic CancerNude Mice (Xenograft)Panc-1Intraperitoneal injection for 6 weeks (3x/week)Tumor volume reduced by 43%; Tumor weight reduced by 61%[1]
Endocrine-Resistant Breast CancerNOD-SCID Mice (Orthotopic)MCF7-TamR, MCF7-FulR30 mg/kg Intraperitoneal injection (3x/week)Significant decrease in tumor volumes compared to control[2]
Colorectal CancerNude Mice (Xenograft)SW620Intraperitoneal injectionCombination with radiotherapy significantly reduced tumor volume compared to either treatment alone[3]

Table 2: Anti-Metastatic Effects and Survival Analysis

Cancer TypeAnimal ModelCell LineTreatment RegimenKey Findings
Colon AdenocarcinomaCDF1 MiceColon 260.3, 1.0, 3.0, 10.0 mg/kg for 7 daysDose-dependent inhibition of liver metastasis; significant at 10.0 mg/kg
NeuroblastomaA/J Mice (Metastasis Model)Neuro-2aIntravenous injection of cells pre-incubated with 50 µg/ml this compoundMedian survival of 56 days in the treated group vs. 26 days in the control group[4]

Experimental Protocols

Orthotopic Breast Cancer Model for Endocrine-Resistant Tumors

This protocol is adapted from studies on endocrine-resistant breast cancer.[2]

Objective: To evaluate the efficacy of this compound in an orthotopic model of endocrine-resistant breast cancer.

Materials:

  • Animal Model: Nonobese diabetic/severe combined immunodeficiency (NOD-SCID) mice (female, 6-8 weeks old).

  • Cell Lines: MCF7-TamR or MCF7-FulR (endocrine-resistant human breast cancer cell lines).

  • Reagents: this compound, Saline, Matrigel.

  • Equipment: 27-gauge needles, 1 mL syringes, digital calipers.

Procedure:

  • Cell Preparation: Culture MCF7-TamR or MCF7-FulR cells to 80-90% confluency. Harvest cells and resuspend in a 1:1 mixture of media and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension (1 x 10^6 cells) into the fourth mammary fat pad.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with digital calipers twice a week. Calculate tumor volume using the formula: (width^2 x length)/2.

  • Treatment Initiation: When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Treatment Group: Administer this compound at a dose of 30 mg/kg via intraperitoneal injection, three times a week. The vehicle for injection is typically saline.

    • Control Group: Administer an equivalent volume of saline via intraperitoneal injection on the same schedule.

  • Endpoint: Continue treatment and monitoring for a predefined period (e.g., 4-6 weeks) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Subcutaneous Xenograft Model for Pancreatic Cancer

This protocol is based on studies evaluating this compound in pancreatic cancer.[1]

Objective: To assess the anti-tumor activity of this compound on subcutaneous pancreatic cancer xenografts.

Materials:

  • Animal Model: Athymic nude mice (male, 4-6 weeks old).

  • Cell Line: Panc-1 (human pancreatic cancer cell line).

  • Reagents: this compound, Saline.

  • Equipment: 27-gauge needles, 1 mL syringes, digital calipers.

Procedure:

  • Cell Preparation: Culture Panc-1 cells and prepare a single-cell suspension in serum-free media at a concentration of 5 x 10^6 cells/100 µL.

  • Tumor Implantation: Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment: Allow tumors to establish and grow. Five weeks post-implantation, randomize the mice into two groups.

  • Drug Administration:

    • Treatment Group (n=11): Administer this compound via intraperitoneal injection three times a week for six weeks.

    • Control Group (n=13): Administer the vehicle (saline) only on the same schedule.[1]

  • Tumor Measurement and Analysis: Measure tumor dimensions regularly. At the end of the six-week treatment period, euthanize the mice, and excise the tumors for weight and size comparison.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Cancer

This compound primarily targets the NF-κB signaling pathway. In cancer cells with constitutive NF-κB activation, this compound inhibits the phosphorylation of IκBα, preventing its degradation. This retains the NF-κB (p65/p50) dimer in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of pro-survival and pro-proliferative genes.

Patamostat_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Signal IkB IkB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB DNA DNA NFkB->DNA Translocation Patamostat Patamostat mesilate Patamostat->IKK Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Gene_Transcription Patamostat_CDK_Regulation Patamostat Patamostat mesilate H3K27Ac H3K27Ac Patamostat->H3K27Ac Inhibits binding CDK4_6_Promoter CDK4/6 Promoter H3K27Ac->CDK4_6_Promoter CDK4_6_Expression CDK4/6 Expression CDK4_6_Promoter->CDK4_6_Expression Cell_Cycle_Progression Cell Cycle Progression CDK4_6_Expression->Cell_Cycle_Progression Experimental_Workflow Cell_Culture Cancer Cell Line Culture & Expansion Tumor_Implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) Cell_Culture->Tumor_Implantation Animal_Model Animal Model Preparation (e.g., Nude Mice) Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment This compound Administration Randomization->Treatment Control Vehicle Control Administration Randomization->Control Data_Collection Data Collection (Tumor Volume, Body Weight, Survival) Treatment->Data_Collection Control->Data_Collection Endpoint_Analysis Endpoint Analysis (Tumor Excision, Histology, Biomarker Analysis) Data_Collection->Endpoint_Analysis

References

Application of Patamostat Mesilate in Pancreatitis Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patamostat mesilate, a synthetic serine protease inhibitor, represents a class of drugs with significant therapeutic potential in the management of pancreatitis. By targeting the enzymatic cascade that drives pancreatic auto-digestion and inflammation, this compound offers a specific mechanism-based approach to mitigate the pathology of this disease. This document provides detailed application notes and protocols for the use of this compound (encompassing both camostat mesilate and nafamostat mesilate) in pancreatitis research, aimed at facilitating reproducible and robust experimental design.

Mechanism of Action

The primary mechanism of action of this compound in pancreatitis is the inhibition of serine proteases, most notably trypsin.[1] In the healthy pancreas, trypsin is produced as an inactive zymogen, trypsinogen, to prevent premature enzymatic activity. During the onset of pancreatitis, trypsinogen is prematurely activated to trypsin within the pancreatic acinar cells, triggering a cascade of digestive enzyme activation that leads to auto-digestion of the pancreas, inflammation, and cell death.[2] this compound, as a potent trypsin inhibitor, directly blocks this initial step, thereby attenuating the downstream inflammatory and necrotic processes.[2]

Furthermore, this compound has been shown to inhibit other serine proteases involved in the inflammatory cascade, such as kallikrein and plasmin, which contribute to the systemic inflammatory response and coagulation abnormalities seen in severe pancreatitis.[3] Camostat mesilate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), which is responsible for the systemic inhibitory effects on serine proteases.[4][5][6]

Signaling Pathway of Serine Protease Inhibition in Pancreatitis

Mechanism of this compound in Pancreatitis cluster_pancreatic_acinus Pancreatic Acinar Cell cluster_inhibition Inhibition by this compound cluster_outcomes Pathological Outcomes cluster_therapeutic_effects Therapeutic Effects Trypsinogen Trypsinogen Trypsin Trypsin Trypsinogen->Trypsin Premature Activation Zymogens Other Zymogens (e.g., Proelastase, Procarboxypeptidase) Trypsin->Zymogens Activation Active_Enzymes Active Digestive Enzymes Zymogens->Active_Enzymes Cleavage Autodigestion Pancreatic Autodigestion & Necrosis Active_Enzymes->Autodigestion Patamostat This compound (Camostat/Nafamostat) Patamostat->Trypsin Inhibition Reduced_Damage Reduced Pancreatic Damage Reduced_Inflammation Decreased Inflammation Improved_Outcomes Improved Clinical Outcomes Inflammation Inflammation (Cytokine Release) Autodigestion->Inflammation Systemic_Effects Systemic Complications Inflammation->Systemic_Effects Reduced_Damage->Autodigestion Prevents Reduced_Inflammation->Inflammation Reduces Improved_Outcomes->Systemic_Effects Mitigates

Caption: Signaling pathway of this compound in pancreatitis.

Quantitative Data

In Vitro Inhibitory Activity of this compound and its Metabolites
CompoundTarget ProteaseIC50KiReference
Nafamostat Mesilate Serine Proteases (general)0.3 - 54 µM[4][7]
Human Tryptase95.3 pM[4]
Trypsin-17.77 (-log[M])[8]
Tryptase alpha/beta-110 (-log[M])[8]
TMPRSS20.27 nM[9]
Camostat Mesilate TMPRSS26.2 nM[9]
GBPA (Active Metabolite of Camostat) TMPRSS233.3 nM[9]
OATP2B111 µM[10]
Efficacy of Nafamostat Mesilate in Preventing Post-ERCP Pancreatitis (PEP) - Meta-analysis of Clinical Trials
Dose of Nafamostat MesilateIncidence of PEP (Nafamostat Group)Incidence of PEP (Control Group)Risk Ratio (RR)95% Confidence Interval (CI)Reference
20 mg4.7%8.7%0.500.36 - 0.69[3]
50 mg4.5%10.0%0.450.27 - 0.74[3]
Overall4.6%8.5%0.500.38 - 0.66[3]

Experimental Protocols

Cerulein-Induced Acute Pancreatitis in Mice

This model is widely used to induce a mild, edematous pancreatitis that is highly reproducible.

Workflow for Cerulein-Induced Pancreatitis Model

start Start acclimatize Animal Acclimatization (e.g., 1 week) start->acclimatize fasting Fasting (e.g., 12-18 hours, water ad libitum) acclimatize->fasting drug_admin This compound Administration (e.g., i.p. or i.v.) fasting->drug_admin cerulein_induction Cerulein Injections (e.g., 6-12 hourly i.p. injections of 50 µg/kg) drug_admin->cerulein_induction e.g., 30-60 min prior monitoring Monitoring of Animals cerulein_induction->monitoring euthanasia Euthanasia (e.g., 12 hours after first cerulein injection) monitoring->euthanasia sample_collection Sample Collection (Blood, Pancreas) euthanasia->sample_collection analysis Biochemical & Histological Analysis sample_collection->analysis end End analysis->end

Caption: Experimental workflow for cerulein-induced pancreatitis in mice.

Detailed Methodology:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Acclimatization: House the animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • Fasting: Prior to the induction of pancreatitis, fast the mice for 12-18 hours with free access to water.[11]

  • This compound Administration:

    • Nafamostat Mesilate: Administer intravenously (i.v.) or intraperitoneally (i.p.). A typical pretreatment dose is administered 30-60 minutes before the first cerulein injection.[12]

    • Camostat Mesilate: Administer orally (p.o.) via gavage.

  • Induction of Pancreatitis:

    • Prepare a stock solution of cerulein (e.g., from Bachem AG) in 0.9% NaCl.

    • Administer a total of 6 to 12 i.p. injections of cerulein at a dose of 50 µg/kg at 1-hour intervals.[11][13] Control animals receive an equivalent volume of 0.9% NaCl.

  • Monitoring: Observe the animals for signs of distress throughout the experiment.

  • Euthanasia and Sample Collection:

    • Euthanize the mice at a predetermined time point, typically 12 hours after the first cerulein injection.

    • Collect blood via cardiac puncture for serum amylase and lipase analysis.

    • Carefully dissect the pancreas, trim it of fat and lymphoid tissue, and weigh it.

  • Endpoint Analysis:

    • Biochemical Analysis: Measure serum amylase and lipase levels using commercially available kits.

    • Histological Analysis: Fix a portion of the pancreas in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for edema, inflammatory cell infiltration, and acinar cell necrosis.

    • Myeloperoxidase (MPO) Assay: Homogenize a portion of the pancreas to measure MPO activity as an indicator of neutrophil infiltration.

Dibutyltin Dichloride (DBTC)-Induced Pancreatic Fibrosis in Rats

This model induces chronic pancreatitis characterized by significant fibrosis, mimicking a key feature of the human disease.

Detailed Methodology:

  • Animals: Male Lewis rats are a commonly used strain for this model.[14]

  • Induction of Pancreatic Fibrosis:

    • Administer a single intravenous (i.v.) injection of DBTC at a dose of 7 mg/kg.[14]

  • Camostat Mesilate Treatment:

    • Begin treatment with camostat mesilate at a specified time point after DBTC injection (e.g., day 7).[14]

    • Incorporate camostat mesilate into a special diet at a concentration of, for example, 1 mg/g of chow.[14] The control group receives a standard diet.

  • Experimental Duration and Sample Collection:

    • The experiment can be carried out over several weeks (e.g., 28 days), with animals euthanized at various time points (e.g., days 0, 7, 14, and 28).[14]

    • At each time point, collect blood for biochemical analysis and the pancreas for histological and molecular analysis.

  • Endpoint Analysis:

    • Histological Analysis: Stain pancreatic sections with Masson's trichrome or Sirius red to visualize and quantify collagen deposition (fibrosis).

    • Immunohistochemistry: Perform immunohistochemical staining for markers of pancreatic stellate cell (PSC) activation (e.g., alpha-smooth muscle actin, α-SMA).

    • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of profibrotic genes (e.g., collagen I, TGF-β1) and inflammatory cytokines (e.g., MCP-1, TNF-α) in pancreatic tissue.

    • In Vitro Studies with Isolated Pancreatic Stellate Cells (PSCs): Isolate PSCs from rat pancreata to study the direct effects of camostat mesilate on their proliferation, migration, and production of extracellular matrix proteins.

Conclusion

This compound, through its potent inhibition of serine proteases, offers a valuable tool for investigating the pathophysiology of pancreatitis and for the development of novel therapeutic strategies. The detailed protocols and quantitative data provided herein serve as a comprehensive resource for researchers to design and execute rigorous preclinical studies in this field. The use of well-characterized animal models, such as the cerulein-induced acute pancreatitis and DBTC-induced chronic pancreatitis models, in conjunction with the application of this compound, will continue to advance our understanding of this complex disease and aid in the discovery of effective treatments.

References

Application Notes and Protocols: Patamostat Mesilate (Nafamostat Mesilate) for Inhibiting SARS-CoV-2 Entry into Host Cells

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The query specified "Patamostat mesilate." Based on extensive scientific literature, it is presumed this is a typographical error for Nafamostat mesilate , a well-documented serine protease inhibitor studied for its potent inhibition of SARS-CoV-2 entry. All information herein pertains to Nafamostat mesilate.

Audience: Researchers, scientists, and drug development professionals.

Introduction and Mechanism of Action

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, relies on host cell machinery to initiate infection. A critical step in this process is the entry of the virus into host cells, which is mediated by the viral Spike (S) protein. The S protein first binds to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the host cell surface.[1] Subsequently, for the viral and host cell membranes to fuse, the S protein must be cleaved, or "primed," by a host cell protease.

In human airway epithelial cells, the primary protease responsible for this activation is the Transmembrane Protease Serine 2 (TMPRSS2).[2][3] By cleaving the S protein at the S2' site, TMPRSS2 activates the protein's fusogenic potential, allowing the viral envelope to fuse with the host cell membrane and release the viral genome into the cytoplasm.[4]

Nafamostat mesilate is a potent, broad-spectrum synthetic serine protease inhibitor.[5] Its mechanism of action against SARS-CoV-2 involves the direct inhibition of TMPRSS2.[3][6] By blocking the catalytic activity of TMPRSS2, nafamostat prevents the necessary cleavage of the SARS-CoV-2 S protein, thereby halting viral entry at the cell surface.[6][7] This makes TMPRSS2 an attractive drug target, and nafamostat a promising candidate for COVID-19 therapeutic strategies.[8]

SARS_CoV_2_Entry_and_Inhibition cluster_drug Therapeutic Intervention Spike Spike (S) Protein ACE2 ACE2 Receptor Spike->ACE2 1. Binding TMPRSS2 TMPRSS2 Protease Spike->TMPRSS2 2. Priming/ Cleavage Fusion Membrane Fusion & Viral Entry TMPRSS2->Fusion Nafamostat Nafamostat Mesilate Nafamostat->TMPRSS2 Inhibition

Caption: SARS-CoV-2 entry pathway and its inhibition by Nafamostat mesilate.

Quantitative Data: In Vitro Potency

Nafamostat mesilate has demonstrated high potency against SARS-CoV-2 in various in vitro studies, often showing greater activity than the related compound, camostat mesilate.

Compound Assay Type Metric Value Cell Line Reference
Nafamostat mesilate TMPRSS2 Enzymatic InhibitionIC5055 ± 7 nMHEK-293T (overexpressing TMPRSS2)[7]
Camostat mesilate TMPRSS2 Enzymatic InhibitionIC50142 ± 31 nMHEK-293T (overexpressing TMPRSS2)[7]
Nafamostat mesilate SARS-CoV-2 InfectionEC50~10 nMCalu-3 (Human Lung)[9][10]
Nafamostat mesilate SARS-CoV-2 InfectionEC50~30 µMVeroE6/TMPRSS2[10]
Nafamostat mesilate SARS-CoV-2 S-mediated fusionInhibition~1-10 nMCalu-3 (Human Lung)[9]
Camostat mesilate SARS-CoV-2 S-mediated fusionInhibition~10-100 nMCalu-3 (Human Lung)[9]
Nafamostat mesilate SARS-CoV-2 InfectionIC502.2 nM-[5]
  • IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that inhibits a given biological process (e.g., enzyme activity) by 50%.

  • EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response (e.g., reduction in viral infection).

The data highlights that nafamostat is a potent inhibitor of TMPRSS2 and is highly effective at blocking SARS-CoV-2 infection in lung-derived Calu-3 cells, where entry is predominantly TMPRSS2-dependent.[9] Its potency is significantly lower in cells like VeroE6, which can utilize a TMPRSS2-independent, cathepsin-mediated endosomal entry pathway.[9][10]

Experimental Protocols

Protocol 1: Cell-Based TMPRSS2 Enzymatic Activity Assay

This protocol describes a method to quantify the inhibitory effect of nafamostat mesilate on TMPRSS2 protease activity on the surface of live cells.[7][11]

  • Objective: To determine the IC50 value of Nafamostat mesilate against TMPRSS2.

  • Materials & Reagents:

    • HEK-293T cells

    • TMPRSS2 expression plasmid

    • Transfection reagent

    • Nafamostat mesilate

    • Fluorogenic peptide substrate (e.g., BOC-Gln-Ala-Arg-AMC)

    • Assay buffer (e.g., PBS or HBSS)

    • 96-well, black, clear-bottom plates

    • Fluorescence plate reader

TMPRSS2_Assay_Workflow start Start step1 Seed HEK-293T cells in 96-well plate start->step1 step2 Transfect cells with TMPRSS2 plasmid step1->step2 step3 Incubate for 24-48h for protein expression step2->step3 step4 Prepare serial dilutions of Nafamostat Mesilate step3->step4 step5 Add Nafamostat dilutions to cells and incubate step4->step5 step6 Add fluorogenic substrate (BOC-QAR-AMC) step5->step6 step7 Measure fluorescence kinetically at 37°C step6->step7 step8 Calculate IC50 from dose-response curve step7->step8 end End step8->end

Caption: Workflow for a cell-based TMP_RSS2 enzymatic inhibition assay.

  • Procedure:

    • Cell Seeding: Seed HEK-293T cells in a 96-well plate at an appropriate density.

    • Transfection: Transfect the cells with a TMPRSS2-expressing plasmid according to the manufacturer's protocol. Use mock-transfected cells as a negative control.

    • Incubation: Incubate the cells for 24-48 hours to allow for TMPRSS2 expression.

    • Compound Preparation: Prepare a serial dilution of nafamostat mesilate in assay buffer.

    • Inhibitor Treatment: Remove the culture medium from the cells, wash gently, and add the nafamostat mesilate dilutions. Include a vehicle-only control (e.g., DMSO). Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

    • Substrate Addition: Add the fluorogenic peptide substrate to all wells.

    • Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence signal (e.g., Ex: 380 nm, Em: 460 nm) kinetically over 1-2 hours.

    • Data Analysis: Determine the rate of substrate cleavage (slope of fluorescence vs. time). Normalize the rates to the vehicle control (100% activity) and mock-transfected cells (0% activity). Plot the normalized activity against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Protocol 2: Pseudovirus Entry Inhibition Assay

This protocol uses replication-deficient viral particles pseudotyped with the SARS-CoV-2 S protein to safely quantify viral entry.

  • Objective: To determine the EC50 of Nafamostat mesilate for inhibiting SARS-CoV-2 S-protein-mediated cell entry.

  • Materials & Reagents:

    • Calu-3 cells (or another susceptible cell line)

    • VSV-based or lentiviral-based reporter pseudovirus expressing SARS-CoV-2 S protein and a reporter gene (e.g., Luciferase)

    • Nafamostat mesilate

    • Cell culture medium

    • 96-well, white, solid-bottom plates

    • Luciferase assay reagent

    • Luminometer

Pseudovirus_Assay_Workflow start Start step1 Seed Calu-3 cells in 96-well plate start->step1 step2 Incubate cells for 24h step1->step2 step3 Pre-treat cells with serial dilutions of Nafamostat for 1-2 hours step2->step3 step4 Infect cells with SARS-CoV-2 pseudovirus step3->step4 step5 Incubate for 16-48 hours step4->step5 step6 Lyse cells and add Luciferase substrate step5->step6 step7 Measure luminescence step6->step7 step8 Calculate EC50 from dose-response curve step7->step8 end End step8->end

Caption: Workflow for a SARS-CoV-2 pseudovirus entry inhibition assay.

  • Procedure:

    • Cell Seeding: Seed Calu-3 cells in a 96-well white plate and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of nafamostat mesilate. Remove the culture medium and add the compound dilutions to the cells.

    • Pre-incubation: Incubate the plate for 1-2 hours at 37°C to allow the inhibitor to act on the cells.[2]

    • Infection: Add the SARS-CoV-2 pseudovirus inoculum to each well at a predetermined multiplicity of infection (MOI).

    • Incubation: Incubate the infected cells for 16-48 hours, depending on the reporter kinetics.

    • Lysis and Measurement: Remove the medium, lyse the cells, and measure the reporter (luciferase) activity according to the manufacturer's instructions using a luminometer.[8]

    • Data Analysis: Normalize the luciferase readings to the vehicle control (100% entry). Plot the normalized entry percentage against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the EC50 value. A parallel cytotoxicity assay (e.g., CellTiter-Glo) should be run to ensure the observed inhibition is not due to cell death.[2]

Summary of Clinical Findings

Nafamostat mesilate has been investigated in clinical trials for the treatment of COVID-19, leveraging its dual mechanism as an antiviral (via TMPRSS2 inhibition) and an anticoagulant.[1][6] The RACONA trial, a randomized, double-blind, placebo-controlled study, investigated the efficacy and safety of nafamostat in hospitalized COVID-19 patients.[1] While the trial was small, an ad interim safety analysis showed a good safety profile for nafamostat, with no significant adverse events, including hyperkalemia, found to be associated with the drug.[1] However, robust clinical efficacy data from large-scale trials remains limited.[5]

Conclusion

Nafamostat mesilate is a highly potent inhibitor of the host protease TMPRSS2, a key factor for SARS-CoV-2 cell entry. In vitro data strongly supports its ability to block viral infection in relevant human lung cell models at nanomolar concentrations.[5][9] The provided protocols offer standardized methods for evaluating the activity of nafamostat and other potential TMPRSS2 inhibitors in a research setting. While clinically safe, its therapeutic efficacy for COVID-19 requires further validation in larger clinical trials.

References

Application Notes and Protocols: Patamostat Mesilate (Nafamostat Mesylate)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Patamostat mesilate, more commonly known as Nafamostat mesylate, is a synthetic, broad-spectrum serine protease inhibitor. It is utilized for its anticoagulant and anti-inflammatory properties. Its mechanism of action involves the inhibition of a wide range of proteases, including thrombin, plasmin, trypsin, and coagulation factors VIIa, Xa, and XIIa. Additionally, it has been shown to inhibit the transmembrane protease, serine 2 (TMPRSS2), a key enzyme in the entry of certain viruses into host cells. Recent research has also highlighted its potential in cancer therapy through the induction of apoptosis via the tumor necrosis factor receptor-1 (TNFR1) signaling pathway and inhibition of NF-κB activity.[1][2] These application notes provide an overview of the physicochemical properties, formulation, and relevant experimental protocols for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for formulation development, analytical method development, and understanding its pharmacokinetic profile.

PropertyValueReference
Chemical Name 6-Amidino-2-naphthyl 4-guanidinobenzoate dimethanesulfonate[3]
Synonyms Nafamostat mesylate, FUT-175, this compound[3]
CAS Number 82956-11-4[1]
Molecular Formula C₁₉H₁₇N₅O₂ · 2CH₄O₃S[1]
Molecular Weight 539.6 g/mol [1]
Appearance White powder[1]
Melting Point 637.2 °C[1]
pKa 11.32[1]
logP 1.91[1]
Solubility (Water) 0.0341 mg/mL ("slightly soluble")[1], 33 mg/mL[4], up to 100 mM[5]
Solubility (DMSO) 100 mg/mL (185.32 mM)[4]
Solubility (Ethanol) Insoluble[4]

Note on solubility: Different sources report varying aqueous solubility, which may be dependent on the experimental conditions such as pH and temperature. It is recommended to determine the solubility under specific formulation conditions.

Signaling Pathways

This compound exerts its therapeutic effects by modulating several key signaling pathways. Below are diagrammatic representations of its role in the coagulation cascade and the TNFR1/NF-κB signaling pathway.

coagulation_cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X + VIIIa VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Patamostat Patamostat Patamostat->XIIa Patamostat->VIIa Patamostat->Xa Patamostat->Thrombin

Caption: Inhibition of the Coagulation Cascade by this compound.

tnfr1_nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD Apoptosis Apoptosis TNFR1->Apoptosis Induces TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex RIP1->IKK_complex IkBa IκBα IKK_complex->IkBa Phosphorylation & Degradation NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Gene_expression Gene Expression (Pro-inflammatory, Anti-apoptotic) NFkB_nucleus->Gene_expression Patamostat Patamostat Patamostat->TNFR1 Upregulates Patamostat->NFkB Inhibits Activity

Caption: Modulation of TNFR1 and NF-κB Signaling by this compound.

Experimental Protocols

Preparation of this compound for Injection (Exemplary Protocol)

This protocol is based on a patented formulation designed to enhance the stability of this compound in an aqueous solution.[6] The pH is a critical parameter for stability and should be strictly controlled.

Materials:

  • This compound

  • Mannitol

  • Succinic acid

  • Glycine

  • Water for Injection (WFI)

  • Hydrochloric acid or Sodium hydroxide (for pH adjustment)

  • Sterile 0.22 µm PVDF membrane filters

  • Aseptic vials and stoppers

Procedure:

  • Preparation of Adjuvant Solution:

    • In a sterile vessel, dissolve the required amounts of mannitol, succinic acid, and glycine in approximately 80% of the final volume of WFI at room temperature. An example composition could be 50g mannitol, 0.8g succinic acid, and 0.1g glycine per 1.0L of WFI.[6]

  • pH Adjustment:

    • Adjust the pH of the adjuvant solution to between 2.8 and 3.5 using a suitable pH adjuster (e.g., dilute HCl or NaOH).[6]

  • Drug Dissolution:

    • Slowly add the accurately weighed this compound to the pH-adjusted adjuvant solution while stirring until completely dissolved. An example concentration is 10g of this compound per liter of adjuvant solution.[6]

  • Final Volume Adjustment:

    • Add WFI to the final required volume and mix thoroughly.

  • Sterile Filtration:

    • Filter the drug solution through a sterile 0.22 µm PVDF membrane filter into a sterile receiving vessel under aseptic conditions.[6]

  • Aseptic Filling:

    • Aseptically fill the filtered solution into sterile vials, and partially stopper the vials for subsequent lyophilization, or fully stopper for a liquid formulation.

  • Lyophilization (Optional):

    • If a lyophilized product is desired, place the partially stoppered vials into a lyophilizer and run a validated lyophilization cycle. After completion, fully stopper the vials under vacuum or nitrogen.

  • Sealing and Inspection:

    • Seal the vials with aluminum caps and visually inspect for any defects.

formulation_workflow start Start weigh Weigh Excipients (Mannitol, Succinic Acid, Glycine) start->weigh dissolve_excipients Dissolve Excipients in WFI weigh->dissolve_excipients adjust_ph Adjust pH to 2.8-3.5 dissolve_excipients->adjust_ph weigh_api Weigh this compound (API) adjust_ph->weigh_api dissolve_api Dissolve API in Adjuvant Solution adjust_ph->dissolve_api weigh_api->dissolve_api final_volume Adjust to Final Volume with WFI dissolve_api->final_volume sterile_filter Sterile Filtration (0.22 µm) final_volume->sterile_filter aseptic_fill Aseptic Filling into Vials sterile_filter->aseptic_fill lyophilize Lyophilization (Optional) aseptic_fill->lyophilize seal_inspect Seal and Inspect Vials aseptic_fill->seal_inspect For liquid formulation lyophilize->seal_inspect end End seal_inspect->end

Caption: Workflow for the Preparation of this compound for Injection.

High-Performance Liquid Chromatography (HPLC) Method for Assay and Impurity Profiling

This method is adapted from a published study for the analysis of this compound and its impurities.[1][7]

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Column Sunfire® C18 (4.6 x 250 mm, 5.0 µm)
Mobile Phase A mixture of an aqueous solution containing sodium 1-heptane sulfonate (6.07 g/L) and acetic acid (6 mL/L), and acetonitrile (ACN) in a 700:300 (v/v) ratio.
Flow Rate Adjusted to achieve a retention time of approximately 7 minutes for this compound.
Column Temperature 40 °C
Injection Volume 10 µL
Detection Wavelength 260 nm

Procedure:

  • Mobile Phase Preparation:

    • Prepare the aqueous component by dissolving 6.07 g of sodium 1-heptane sulfonate in water, adding 6 mL of acetic acid, and making up the volume to 1000 mL.

    • Mix 700 mL of the aqueous component with 300 mL of ACN.

    • Filter the mobile phase through a 0.22 µm membrane filter and degas before use.[1][7]

  • Standard Solution Preparation:

    • Accurately weigh about 100 mg of this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a stock solution.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.02 to 0.4 mg/mL for the calibration curve.[7]

  • Sample Solution Preparation:

    • For drug substance: Prepare a solution of known concentration (e.g., 0.2 mg/mL) in the mobile phase.

    • For formulated product: Extract or dissolve the product to obtain a solution containing this compound at a concentration within the calibration range.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • The assay is calculated by comparing the peak area of the sample to the calibration curve. Impurities are identified by their retention times relative to the main peak and quantified based on their area percentage or against a reference standard if available.

Stability-Indicating Assay

To assess the stability of a this compound formulation, a stability-indicating assay should be performed. This typically involves subjecting the drug product to stress conditions and analyzing for degradation.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60 °C for a specified duration.

  • Alkaline Hydrolysis: 0.1 N NaOH at 60 °C for a specified duration.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for a specified duration.

  • Thermal Degradation: Dry heat at 80 °C for a specified duration.

  • Photostability: Exposure to light according to ICH Q1B guidelines.

Procedure:

  • Prepare samples of the this compound formulation.

  • Expose the samples to the stress conditions outlined above.

  • At specified time points, withdraw samples and neutralize if necessary.

  • Analyze the stressed samples using a validated stability-indicating HPLC method, such as the one described above. The method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks.

  • Monitor for the appearance of new peaks (degradants) and a decrease in the area of the this compound peak.

  • For long-term stability studies, store the formulation at ICH-recommended conditions (e.g., 25 °C/60% RH and 40 °C/75% RH) and analyze at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).[7]

Disclaimer: These protocols are provided for informational purposes for research and development professionals. They are based on publicly available information and should be adapted and validated for specific applications. Adherence to all relevant safety guidelines and regulatory requirements is essential.

References

No Public Research Data Available for Patamostat Mesilate Administration Routes

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, no specific preclinical or in vivo studies detailing the routes of administration for Patamostat mesilate in a research setting could be identified. As a result, the creation of detailed application notes and protocols as requested is not possible at this time.

Extensive searches were conducted to locate research articles, pharmacokinetic data, or any experimental documentation related to "this compound." These searches included queries for preclinical studies, in vivo animal models, and pharmacological data that would typically describe the methods of administration.

The absence of such information in the public domain suggests that this compound may be a very new compound that has not yet been described in published research, a proprietary compound under early-stage development, or that the name may be misspelled or an internal designation not used in scientific literature.

Further searches for alternative names or synonyms for this compound also did not yield any relevant results. While information is available for other serine protease inhibitors, such as Camostat mesilate and Nafamostat mesilate, providing details on these related but distinct compounds would not accurately address the specific request for this compound.

Therefore, without any available research data, it is not possible to provide the following required components of the user's request:

  • Quantitative Data Presentation: No data exists to summarize in tabular format.

  • Experimental Protocols: No cited experiments involving this compound could be found from which to derive methodologies.

  • Signaling Pathway and Workflow Diagrams: The biological pathways and experimental workflows associated with this compound administration have not been described in the available literature.

We recommend that researchers interested in this compound consult any internal documentation they may have or contact the original source or manufacturer of this compound for information regarding its proper handling and administration in a research context.

Application Notes and Protocols for Patamostat Mesilate (Nafamostat Mesilate) as an Anticoagulant in Extracorporeal Circulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: The compound of interest for anticoagulation in extracorporeal circulation is accurately known as Nafamostat Mesilate . "Patamostat mesilate" is likely a misspelling. This document will proceed with the correct nomenclature.

Introduction

Nafamostat mesilate is a synthetic, broad-spectrum serine protease inhibitor. It is utilized clinically, particularly in Japan and South Korea, as a short-acting anticoagulant for patients undergoing extracorporeal circulation, such as hemodialysis, continuous renal replacement therapy (CRRT), and extracorporeal membrane oxygenation (ECMO).[1][2][3] Its rapid onset and short half-life of approximately 8-10 minutes allow for precise control of anticoagulation and minimize systemic bleeding risks.[3] Nafamostat mesilate exerts its anticoagulant effect by inhibiting multiple proteases in the coagulation cascade.[1][4]

Mechanism of Action

Nafamostat mesilate functions as a competitive inhibitor of various serine proteases involved in the coagulation and fibrinolytic systems.[1] Its primary targets in the coagulation cascade include:

  • Thrombin (Factor IIa): By inhibiting thrombin, nafamostat mesilate directly prevents the conversion of fibrinogen to fibrin, a critical step in clot formation.[1][4]

  • Factor Xa (FXa): Inhibition of FXa, a component of the prothrombinase complex, blocks the conversion of prothrombin to thrombin.[1][4]

  • Factor XIIa (FXIIa): By targeting FXIIa, nafamostat mesilate inhibits the contact activation (intrinsic) pathway of coagulation.[5]

  • Tissue Factor-Factor VIIa (TF-FVIIa) Complex: Nafamostat mesilate inhibits the activity of the TF-FVIIa complex, a key initiator of the extrinsic pathway of coagulation.[6]

This multi-target inhibition provides effective anticoagulation within the extracorporeal circuit.

Quantitative Data

The inhibitory potency of Nafamostat mesilate against key coagulation proteases is summarized in the table below. This data is essential for understanding its efficacy and for designing in vitro and in vivo experiments.

Target Enzyme/ComplexParameterValueReference
Tissue Factor-Factor VIIa ComplexIC501.0 x 10⁻⁷ M[6]
Tissue Factor-Factor VIIa ComplexKi2.0 x 10⁻⁷ M[6]
Hepatocyte Growth Factor Activator (HGFA)Ki0.025 µM[7]
Hepatocyte Growth Factor Activator (HGFA)IC500.15 µM[7]

Signaling Pathway Diagram

The following diagram illustrates the points of inhibition by Nafamostat mesilate in the coagulation cascade.

Coagulation_Cascade_Inhibition XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X Factor X IXa->X TF Tissue Factor TF_VIIa TF-FVIIa Complex TF->TF_VIIa VII Factor VII VII->TF_VIIa TF_VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin NM Nafamostat Mesilate NM->XIIa NM->TF_VIIa NM->Xa NM->Thrombin

Caption: Inhibition points of Nafamostat Mesilate in the coagulation cascade.

Experimental Protocols

The following are detailed protocols for evaluating the anticoagulant activity of Nafamostat mesilate in vitro.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Anticoagulation Assays cluster_analysis Data Analysis PPP Prepare Platelet-Poor Plasma (PPP) aPTT aPTT Assay PPP->aPTT PT Prothrombin Time (PT) Assay PPP->PT AntiXa Chromogenic Anti-Xa Assay PPP->AntiXa TGA Thrombin Generation Assay PPP->TGA NM_stock Prepare Nafamostat Mesilate Stock Solutions NM_dilutions Create Serial Dilutions of Nafamostat Mesilate NM_stock->NM_dilutions NM_dilutions->aPTT NM_dilutions->PT NM_dilutions->AntiXa NM_dilutions->TGA Clotting_times Record Clotting Times (s) aPTT->Clotting_times PT->Clotting_times OD Measure Optical Density (OD) AntiXa->OD Thrombin_curve Generate Thrombin Curve TGA->Thrombin_curve Dose_response Plot Dose-Response Curves Clotting_times->Dose_response OD->Dose_response Thrombin_curve->Dose_response IC50_calc Calculate IC50 Values Dose_response->IC50_calc

Caption: General workflow for in vitro evaluation of anticoagulant activity.

Protocol 1: Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To determine the effect of Nafamostat mesilate on the intrinsic and common pathways of coagulation.

Materials:

  • Platelet-Poor Plasma (PPP)

  • Nafamostat mesilate

  • aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)

  • 0.025 M Calcium Chloride (CaCl₂) solution

  • Coagulometer

  • Calibrated pipettes

  • Incubator/water bath at 37°C

Procedure:

  • Sample Preparation:

    • Prepare a series of dilutions of Nafamostat mesilate in a suitable buffer (e.g., Tris-buffered saline). The final concentrations in the plasma should typically range from 0.1 µM to 100 µM.

    • Pre-warm the PPP, aPTT reagent, and CaCl₂ solution to 37°C.

  • Assay Performance:

    • Pipette 90 µL of PPP into a coagulometer cuvette.

    • Add 10 µL of the Nafamostat mesilate dilution (or buffer for control) to the PPP, mix gently, and incubate for 2 minutes at 37°C.

    • Add 100 µL of the pre-warmed aPTT reagent, mix, and incubate for a further 3-5 minutes at 37°C (incubation time may vary depending on the reagent manufacturer's instructions).

    • Initiate the clotting reaction by adding 100 µL of pre-warmed 0.025 M CaCl₂.

    • The coagulometer will automatically measure the time to clot formation in seconds.

  • Data Analysis:

    • Record the clotting times for each concentration of Nafamostat mesilate.

    • Plot the clotting time (in seconds) against the concentration of Nafamostat mesilate to generate a dose-response curve.

Protocol 2: Prothrombin Time (PT) Assay

Objective: To determine the effect of Nafamostat mesilate on the extrinsic and common pathways of coagulation.

Materials:

  • Platelet-Poor Plasma (PPP)

  • Nafamostat mesilate

  • PT reagent (containing tissue factor and phospholipids)

  • Coagulometer

  • Calibrated pipettes

  • Incubator/water bath at 37°C

Procedure:

  • Sample Preparation:

    • Prepare dilutions of Nafamostat mesilate as described in the aPTT protocol.

    • Pre-warm the PPP and PT reagent to 37°C.

  • Assay Performance:

    • Pipette 90 µL of PPP into a coagulometer cuvette.

    • Add 10 µL of the Nafamostat mesilate dilution (or buffer for control) to the PPP, mix gently, and incubate for 2 minutes at 37°C.

    • Initiate the clotting reaction by adding 200 µL of the pre-warmed PT reagent.

    • The coagulometer will measure the time to clot formation in seconds.

  • Data Analysis:

    • Record the clotting times for each concentration.

    • Plot the clotting time (in seconds) against the concentration of Nafamostat mesilate.

Protocol 3: Chromogenic Anti-Factor Xa Assay

Objective: To specifically quantify the inhibitory effect of Nafamostat mesilate on Factor Xa activity.

Materials:

  • Platelet-Poor Plasma (PPP)

  • Nafamostat mesilate

  • Bovine Factor Xa reagent

  • Chromogenic substrate for Factor Xa (e.g., S-2765)

  • Reaction buffer (e.g., Tris-HCl, pH 8.4)

  • Stopping solution (e.g., 20% acetic acid)

  • Microplate reader capable of reading at 405 nm

  • 96-well microplate

Procedure:

  • Sample and Reagent Preparation:

    • Prepare dilutions of Nafamostat mesilate.

    • In a 96-well plate, add 50 µL of reaction buffer to each well.

    • Add 10 µL of the Nafamostat mesilate dilution (or buffer for control) to the respective wells.

    • Add 20 µL of PPP to each well.

  • Inhibition Reaction:

    • Add 20 µL of Factor Xa reagent to each well and incubate for a defined period (e.g., 2 minutes) at 37°C to allow for inhibition.

  • Chromogenic Reaction:

    • Add 20 µL of the chromogenic substrate to each well to initiate the colorimetric reaction.

    • Incubate for a fixed time (e.g., 3-5 minutes) at 37°C.

    • Stop the reaction by adding 20 µL of the stopping solution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 405 nm using a microplate reader.

    • The absorbance is inversely proportional to the inhibitory activity of Nafamostat mesilate.

    • Calculate the percent inhibition for each concentration relative to the control.

    • Plot the percent inhibition against the concentration of Nafamostat mesilate to determine the IC50.

Protocol 4: Thrombin Generation Assay (TGA)

Objective: To provide a global assessment of the effect of Nafamostat mesilate on the overall coagulation potential.

Materials:

  • Platelet-Poor Plasma (PPP)

  • Nafamostat mesilate

  • Thrombin generation reagent (containing a low concentration of tissue factor and phospholipids)

  • Fluorogenic substrate for thrombin

  • Thrombin calibrator

  • Fluorometer with dedicated software for TGA

Procedure:

  • Assay Setup:

    • In a 96-well plate, add 80 µL of PPP to each well.

    • Add 10 µL of Nafamostat mesilate dilution (or buffer for control) to the respective wells.

    • In separate calibrator wells, add 80 µL of PPP and 10 µL of thrombin calibrator.

  • Thrombin Generation:

    • Add 20 µL of the thrombin generation reagent (containing TF and phospholipids) to the sample wells.

    • Add 20 µL of a reagent containing the fluorogenic substrate and CaCl₂ to all wells (sample and calibrator) to start the reaction.

  • Data Acquisition and Analysis:

    • Place the plate in the fluorometer and measure the fluorescence intensity over time (typically 60 minutes) at 37°C.

    • The software will generate a thrombogram (thrombin generation curve) for each sample.

    • Key parameters to analyze include:

      • Lag Time: Time to the start of thrombin generation.

      • Endogenous Thrombin Potential (ETP): Total amount of thrombin generated (area under the curve).

      • Peak Thrombin: The maximum concentration of thrombin reached.

      • Time to Peak: Time to reach the peak thrombin concentration.

    • Compare the TGA parameters of samples with Nafamostat mesilate to the control to assess its inhibitory effect.

Conclusion

These application notes provide a comprehensive overview of Nafamostat mesilate as an anticoagulant for extracorporeal circulation. The provided quantitative data and detailed experimental protocols will aid researchers and drug development professionals in further investigating and characterizing the anticoagulant properties of this compound. It is important to note that while general protocols are provided, optimization may be necessary depending on the specific reagents and instrumentation used.

References

Application Notes and Protocols for Patamostat Mesilate in Modulating Platelet and Neutrophil Activation

Author: BenchChem Technical Support Team. Date: November 2025

Assumption: The query for "patamostat mesilate" is presumed to refer to "nafamostat mesilate," a broad-spectrum protease inhibitor with known effects on platelet and neutrophil activation. All information provided below is based on studies and data related to nafamostat mesilate.

Application Notes

Introduction: Nafamostat mesilate is a synthetic serine protease inhibitor that has demonstrated significant effects on modulating the activation of both platelets and neutrophils. Its inhibitory actions are primarily attributed to its ability to block various proteases involved in the coagulation cascade and inflammatory pathways. These properties make it a compound of interest for researchers, scientists, and drug development professionals investigating thromboinflammatory conditions, such as those occurring during cardiopulmonary bypass and other extracorporeal circulation procedures.

Mechanism of Action: Nafamostat mesilate exerts its inhibitory effects by targeting trypsin-like serine proteases. In the context of platelet and neutrophil activation, its key mechanisms include:

  • Inhibition of Thrombin: Thrombin is a potent platelet activator. Nafamostat mesilate inhibits thrombin's proteolytic activity on the platelet thrombin receptor (PAR1), thereby reducing thrombin-induced platelet aggregation and subsequent signaling events.[1]

  • Suppression of Glycoprotein (GP) IIb-IIIa Activation: The final common pathway for platelet aggregation is the activation of the GPIIb-IIIa receptor, which allows it to bind fibrinogen. Nafamostat mesilate has been shown to suppress the agonist-induced surface expression of activated GPIIb-IIIa, directly inhibiting platelet aggregation.[1]

  • Inhibition of Neutrophil Elastase Release: Activated neutrophils release elastase, a potent protease that contributes to tissue damage and inflammation. Nafamostat mesilate significantly prevents the release of neutrophil elastase.[2]

  • Inhibition of the Contact System: Nafamostat mesilate effectively inhibits key components of the contact system, such as kallikrein and Factor XIIa, which are involved in both coagulation and inflammation and can contribute to neutrophil activation.[2]

Applications in Research: Nafamostat mesilate can be utilized as a tool compound in various research settings to:

  • Investigate the roles of serine proteases in platelet and neutrophil biology.

  • Study the mechanisms of thromboinflammation in in vitro and in vivo models.

  • Evaluate the potential of protease inhibition as a therapeutic strategy for diseases involving excessive platelet and neutrophil activation.

  • Serve as a positive control for the inhibition of platelet aggregation and neutrophil activation in drug screening assays.

Quantitative Data Summary

The following tables summarize the quantitative effects of nafamostat mesilate on platelet and neutrophil functions as reported in the literature.

Table 1: Effect of Nafamostat Mesilate on Platelet Aggregation

AgonistIC50 of Nafamostat Mesilate (µM)Reference
ADP9.3 - 17.8[1]
Collagen9.3 - 17.8[1]
Arachidonic Acid9.3 - 17.8[1]
Thrombin9.3 - 17.8[1]

Table 2: Effect of Nafamostat Mesilate on Neutrophil Activation in a Simulated Extracorporeal Circuit

ParameterControl Group (at 120 min)Nafamostat Mesilate Group (at 120 min)Reference
Plasma Elastase-α1-antitrypsin Complex (µg/ml)1.240.16[2]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol describes how to assess the effect of nafamostat mesilate on agonist-induced platelet aggregation using light transmission aggregometry.

Materials:

  • Freshly drawn human blood collected in sodium citrate tubes.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Nafamostat mesilate stock solution.

  • Platelet agonists (e.g., ADP, collagen, thrombin).

  • Saline solution (0.9% NaCl).

  • Light transmission aggregometer.

Procedure:

  • PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/ml) using PPP.

  • Incubation with Nafamostat Mesilate: In an aggregometer cuvette with a stir bar, add a defined volume of the adjusted PRP. Add the desired concentration of nafamostat mesilate or vehicle control (saline) and incubate for a specified time (e.g., 5 minutes) at 37°C.

  • Baseline Reading: Place the cuvette in the aggregometer and establish a baseline reading (0% aggregation). Use a cuvette with PPP to set the 100% aggregation baseline.

  • Agonist Addition and Measurement: Add the platelet agonist to the PRP sample and record the change in light transmission for a defined period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the percentage of platelet aggregation. Compare the aggregation in the presence of nafamostat mesilate to the vehicle control to determine the inhibitory effect.

Protocol 2: Measurement of Neutrophil Elastase Release

This protocol outlines a method to measure the effect of nafamostat mesilate on neutrophil elastase release using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Isolated human neutrophils.

  • Nafamostat mesilate stock solution.

  • Neutrophil-activating agent (e.g., N-Formylmethionyl-leucyl-phenylalanine - fMLP).

  • Cell culture medium (e.g., HBSS).

  • Human neutrophil elastase ELISA kit.

  • Microplate reader.

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using a density gradient centrifugation method.

  • Cell Culture and Treatment: Resuspend the isolated neutrophils in culture medium at a specific concentration. Pre-incubate the cells with various concentrations of nafamostat mesilate or vehicle control for a defined period (e.g., 30 minutes) at 37°C.

  • Neutrophil Activation: Add the activating agent (e.g., fMLP) to the neutrophil suspension and incubate for a specified time (e.g., 1-2 hours) to induce degranulation and elastase release.

  • Sample Collection: Centrifuge the cell suspension to pellet the neutrophils. Collect the supernatant, which contains the released elastase.

  • ELISA: Perform the ELISA for human neutrophil elastase on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Quantify the concentration of elastase in each sample using a standard curve. Compare the elastase levels in the nafamostat mesilate-treated samples to the vehicle control to determine the inhibitory effect.

Visualizations

Platelet_Activation_Inhibition cluster_agonist Platelet Agonists cluster_inhibitor Inhibitor cluster_platelet Platelet Agonist Thrombin PAR1 PAR1 Receptor Agonist->PAR1 Activates Patamostat Nafamostat Mesilate Patamostat->Agonist Inhibits GPIIbIIIa_active Active GPIIb/IIIa Patamostat->GPIIbIIIa_active Inhibits Activation GPIIbIIIa_inactive Inactive GPIIb/IIIa PAR1->GPIIbIIIa_inactive Signal Transduction GPIIbIIIa_inactive->GPIIbIIIa_active Activation Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Leads to

Caption: Inhibition of Platelet Activation by Nafamostat Mesilate.

Neutrophil_Activation_Inhibition cluster_stimulus Inflammatory Stimuli cluster_inhibitor Inhibitor cluster_neutrophil Neutrophil Stimulus e.g., fMLP, Contact System Activation Neutrophil_resting Resting Neutrophil Stimulus->Neutrophil_resting Activates Patamostat Nafamostat Mesilate Neutrophil_activated Activated Neutrophil Patamostat->Neutrophil_activated Inhibits Activation Neutrophil_resting->Neutrophil_activated Activation Elastase_release Elastase Release Neutrophil_activated->Elastase_release Leads to

Caption: Inhibition of Neutrophil Activation by Nafamostat Mesilate.

Experimental_Workflow_Platelet_Aggregation A 1. Prepare Platelet-Rich Plasma (PRP) B 2. Incubate PRP with Nafamostat Mesilate or Vehicle A->B C 3. Add Platelet Agonist (e.g., ADP) B->C D 4. Measure Light Transmission (Aggregation) C->D E 5. Analyze and Compare Results D->E

Caption: Workflow for Platelet Aggregation Assay.

References

Patamostat Mesilate: Application Notes on Nitric Oxide Synthesis and Apoptosis Suppression

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher:

Extensive literature searches for "patamostat mesilate" did not yield specific data regarding its effects on nitric oxide (NO) synthesis and apoptosis. The available research focuses on structurally related serine protease inhibitors, particularly nafamostat mesilate . This document provides detailed application notes and protocols based on the known effects of nafamostat mesilate as a proxy, to offer insights into the potential mechanisms and experimental approaches that might be applicable to the study of this compound.

Disclaimer: The following information pertains to nafamostat mesilate . The biological effects of this compound may differ. Researchers should validate these protocols and findings specifically for this compound.

Application Notes: Nafamostat Mesilate's Role in Suppressing Nitric Oxide Synthesis and Apoptosis

Nafamostat mesilate, a synthetic serine protease inhibitor, has demonstrated significant effects on inflammatory and apoptotic pathways.[1][2] It is recognized for its ability to suppress the overproduction of nitric oxide (NO) and inhibit apoptosis, particularly in inflammatory conditions.[1][2]

Suppression of Nitric Oxide Synthesis:

Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), can induce the expression of inducible nitric oxide synthase (iNOS), leading to a surge in NO production.[2] Excessive NO can contribute to tissue damage and inflammation. Nafamostat mesilate has been shown to inhibit LPS-induced NO synthesis.[1][2] This inhibitory effect is attributed to its ability to suppress the expression of iNOS.[2] The underlying mechanism involves the inhibition of the activation of nuclear factor-kappaB (NF-κB), a key transcription factor for iNOS gene expression.[2] Nafamostat mesilate prevents the phosphorylation and degradation of IκB-α, the inhibitory subunit of NF-κB, thereby blocking NF-κB's translocation to the nucleus and subsequent activation of iNOS transcription.[2]

Inhibition of Apoptosis:

Nafamostat mesilate has also been found to suppress apoptosis in various cell types.[1] In the context of LPS-induced inflammation, nafamostat mesilate can attenuate programmed cell death.[1] This anti-apoptotic effect is likely linked to its anti-inflammatory properties, as the reduction in inflammatory mediators and oxidative stress can create a more favorable environment for cell survival.

Quantitative Data Summary: Effects of Nafamostat Mesilate

The following table summarizes the quantitative effects of nafamostat mesilate on nitric oxide synthesis and apoptosis from published studies.

ParameterCell TypeTreatmentConcentration of Nafamostat MesilateObserved EffectReference
Nitric Oxide (Nitrite) ProductionMurine Macrophages (RAW 264.7)LPS (100 ng/mL)10 - 100 µg/mLDose-dependent suppression of NO production.[2]
iNOS Protein ExpressionMurine Macrophages (RAW 264.7)LPS (100 ng/mL)10 - 100 µg/mLDose-dependent suppression of iNOS expression.[2]
NF-κB ActivationMurine Macrophages (RAW 264.7)LPS (100 ng/mL)100 µg/mLSuppression of NF-κB activation.[2]
ApoptosisCultured Human TrophoblastsLPSNot specifiedSuppression of LPS-induced apoptosis.[1]

Experimental Protocols

Here are detailed protocols for key experiments to investigate the effects of a compound like this compound on nitric oxide synthesis and apoptosis, based on methodologies used for nafamostat mesilate.

Protocol 1: Measurement of Nitric Oxide Production (Griess Assay)

Objective: To quantify the effect of this compound on nitric oxide production by measuring nitrite concentration in cell culture supernatants.

Materials:

  • Cell line (e.g., RAW 264.7 murine macrophages)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound (or nafamostat mesilate as a positive control)

  • Griess Reagent System (e.g., from Promega)

    • Sulfanilamide solution

    • N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader (540 nm absorbance)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment:

    • Remove the culture medium.

    • Add fresh medium containing various concentrations of this compound.

    • Pre-incubate for 1 hour.

    • Add LPS (100 ng/mL) to induce NO production. Include a negative control (no LPS) and a vehicle control.

    • Incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (0-100 µM).

    • Add 50 µL of Sulfanilamide solution to all wells (samples and standards) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution to all wells and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Protocol 2: Western Blot for iNOS Expression

Objective: To determine the effect of this compound on the protein expression of inducible nitric oxide synthase (iNOS).

Materials:

  • Cells and treatment reagents as in Protocol 1.

  • 6-well plates.

  • Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-iNOS and anti-β-actin (loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) detection reagent.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound and/or LPS as described in Protocol 1.

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-iNOS antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the iNOS expression to the β-actin loading control.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cells and treatment reagents as in Protocol 1.

  • 12-well plates.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Seed cells in 12-well plates and treat with this compound and/or LPS.

  • Cell Harvesting: After treatment, collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

  • Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway involved in the suppression of nitric oxide synthesis by nafamostat mesilate and the general experimental workflows.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Patamostat Nafamostat Mesilate Patamostat->IKK Inhibition iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein NO Nitric Oxide iNOS_protein->NO Synthesis

Caption: Signaling pathway of nafamostat mesilate in suppressing NO synthesis.

G cluster_NO Nitric Oxide Measurement cluster_Apoptosis Apoptosis Assay A1 Seed Cells A2 Treat with Patamostat Mesilate & LPS A1->A2 A3 Collect Supernatant A2->A3 A4 Griess Assay A3->A4 A5 Measure Absorbance A4->A5 B1 Seed Cells B2 Treat with Patamostat Mesilate & LPS B1->B2 B3 Harvest Cells B2->B3 B4 Stain with Annexin V/PI B3->B4 B5 Flow Cytometry Analysis B4->B5

Caption: Experimental workflows for NO and apoptosis assays.

References

Troubleshooting & Optimization

Technical Support Center: Patamostat Mesilate Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Patamostat mesilate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a synthetic serine protease inhibitor, belonging to the guanidinobenzoate class of compounds.[1] Like many active pharmaceutical ingredients (APIs), particularly those with complex structures, it may exhibit poor aqueous solubility. Low solubility can hinder in vitro assay performance, limit achievable concentrations in preclinical studies, and pose significant challenges for developing effective oral dosage forms due to poor bioavailability.[2]

Q2: I am having trouble dissolving this compound in aqueous buffers for my cell-based assays. What are the initial steps I should take?

A2: Start by assessing the pH of your buffer system. The solubility of ionizable compounds like this compound can be highly pH-dependent. As a mesylate salt of a basic compound, its solubility is generally expected to be higher at a lower pH. If your experimental conditions allow, try dissolving the compound in a buffer with a pH below its pKa. If the pH cannot be altered, consider the use of co-solvents or surfactants as described in the troubleshooting guide below.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, organic solvents can be used to prepare stock solutions. Common choices include dimethyl sulfoxide (DMSO), ethanol, and methanol. However, it is crucial to be mindful of the final concentration of the organic solvent in your experimental system, as it can be toxic to cells or interfere with assay components. Always prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium, ensuring the final organic solvent concentration is within an acceptable range (typically <0.5% for cell-based assays).

Q4: Are there any known excipients that can improve the solubility of this compound?

  • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can increase solubility by forming micelles that encapsulate the drug molecules.[3]

  • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[4]

  • Polymers: Polymers such as polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP) can be used to create solid dispersions, which can enhance the dissolution rate and solubility.[5]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem: this compound precipitates out of solution upon dilution into aqueous media.

Possible Causes and Solutions:

CauseSuggested Solution
Low Aqueous Solubility The intrinsic solubility of the compound in your aqueous medium may be low.
pH Effects The pH of your final medium may be causing the compound to be less soluble.
Solvent Effects The organic solvent from your stock solution may not be miscible or may cause the compound to crash out upon dilution.
Temperature Effects The temperature of your final medium may be affecting the solubility.

Troubleshooting Steps:

  • pH Adjustment:

    • Determine the pH of your final medium.

    • If experimentally permissible, try adjusting the pH to a more acidic range (e.g., pH 4-6) and observe if the precipitation is reduced.

  • Co-solvent System:

    • Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol.

    • When diluting into your aqueous medium, add the stock solution dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

    • Consider using a co-solvent system where a small percentage of an organic solvent is present in the final aqueous medium (e.g., 1-5% ethanol).

  • Use of Solubilizing Excipients:

    • Surfactants: Prepare your aqueous medium with a low concentration of a non-ionic surfactant (e.g., 0.1% Tween® 80) before adding the this compound stock solution.

    • Cyclodextrins: Prepare a solution of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your aqueous medium and then add the this compound stock solution.

  • Particle Size Reduction:

    • If you are working with the solid form of the compound, consider techniques like sonication to break down larger particles and increase the surface area for dissolution. For formulation development, micronization or nanomilling can be explored.[3][6]

Data Presentation

The following table is a hypothetical representation of solubility data for this compound in various solvent systems. This illustrates how solubility data can be structured for comparison.

Solvent SystemTemperature (°C)Solubility (mg/mL)
Deionized Water25< 0.1
Phosphate Buffered Saline (pH 7.4)25< 0.1
0.1 N HCl (pH 1.2)251.5
5% DMSO in Water250.8
1% Tween® 80 in Water251.2
10% Ethanol in Water250.5

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method for determining the equilibrium solubility of a compound.[7]

Materials:

  • This compound

  • Selected solvent systems (e.g., water, buffers of different pH)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent system. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined time (typically 24-48 hours) to reach equilibrium.

  • After incubation, allow the samples to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with an appropriate solvent.

  • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.

Protocol 2: Preparation of a this compound Formulation using a Co-solvent

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Warm the PBS to 37°C.

  • To prepare a 100 µM working solution, add 10 µL of the 10 mM this compound stock solution to 990 µL of the pre-warmed PBS.

  • Immediately vortex the solution for 30 seconds to ensure thorough mixing and prevent precipitation.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use in the experiment.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 Activation Patamostat_mesilate Patamostat_mesilate Patamostat_mesilate->Trypsin Inhibition G_protein G_protein PAR2->G_protein Activates PLC PLC G_protein->PLC Activates Signaling_Cascade Signaling_Cascade PLC->Signaling_Cascade Initiates Cellular_Response Cellular_Response Signaling_Cascade->Cellular_Response Leads to

Caption: Hypothetical signaling pathway of Trypsin inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Start Start Weigh_Compound Weigh this compound Start->Weigh_Compound Add_Solvent Add chosen solvent Weigh_Compound->Add_Solvent Shake Shake for 24-48h at constant temperature Add_Solvent->Shake Centrifuge Centrifuge to pellet excess solid Shake->Centrifuge Filter Filter supernatant Centrifuge->Filter Dilute Dilute filtrate Filter->Dilute Analyze Analyze by HPLC/LC-MS Dilute->Analyze End End Analyze->End

Caption: Workflow for determining equilibrium solubility.

Troubleshooting_Logic Start Compound precipitates? Check_pH Is pH optimal? Start->Check_pH Yes Success Solubility issue resolved Start->Success No Adjust_pH Adjust pH Check_pH->Adjust_pH No Use_Cosolvent Using a co-solvent? Check_pH->Use_Cosolvent Yes Adjust_pH->Use_Cosolvent Add_Cosolvent Add co-solvent (e.g., DMSO, Ethanol) Use_Cosolvent->Add_Cosolvent No Use_Surfactant Using a surfactant? Use_Cosolvent->Use_Surfactant Yes Add_Cosolvent->Use_Surfactant Add_Surfactant Add surfactant (e.g., Tween 80) Use_Surfactant->Add_Surfactant No Use_Surfactant->Success Yes Add_Surfactant->Success Consult_Expert Consult formulation expert Add_Surfactant->Consult_Expert

Caption: Logical workflow for troubleshooting solubility issues.

References

Technical Support Center: Patamostat Mesilate - Identifying and Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of serine protease inhibitors like Nafamostat and Camostat mesilate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for serine protease inhibitors like Nafamostat mesilate?

Nafamostat mesilate is a broad-spectrum synthetic serine protease inhibitor.[1][2] Its primary mechanism of action involves the inhibition of various serine proteases that play crucial roles in physiological and pathological processes.[2][3] Key targets include enzymes in the coagulation and fibrinolytic systems (e.g., thrombin, Factor Xa), the kallikrein-kinin system, and the complement system.[1][4] By inhibiting these proteases, Nafamostat exerts anticoagulant, anti-inflammatory, and other therapeutic effects.[2][5]

Q2: What are the known on-target signaling pathways affected by Nafamostat and Camostat mesilate?

The primary on-target effects of these inhibitors are the modulation of proteolytic cascades. For instance, by inhibiting transmembrane protease, serine 2 (TMPRSS2), Camostat mesilate can block the entry of certain viruses, like SARS-CoV-2, into host cells.[3][6] Nafamostat also inhibits TMPRSS2.[5] Both agents can inhibit trypsin, which is beneficial in conditions like pancreatitis.[2][3]

cluster_outcomes Physiological Outcomes Patamostat_mesilate Patamostat Mesilate (Serine Protease Inhibitor) Serine_Proteases Serine Proteases (e.g., Trypsin, TMPRSS2, Thrombin) Patamostat_mesilate->Serine_Proteases Inhibition Viral_Entry Viral Entry (e.g., SARS-CoV-2) Serine_Proteases->Viral_Entry Activation Inflammation Inflammation Serine_Proteases->Inflammation Promotion Coagulation_Cascade Coagulation Cascade Serine_Proteases->Coagulation_Cascade Activation Pathological_Processes Reduced Pathological Processes Serine_Proteases->Pathological_Processes Modulation leads to...

Figure 1. Simplified on-target mechanism of action for a serine protease inhibitor.

Q3: What are potential off-target effects of serine protease inhibitors?

Due to the high similarity in the active sites of different serine proteases, broad-spectrum inhibitors can lead to off-target effects.[7] For example, while targeting a specific protease involved in a disease, the inhibitor might also affect other proteases involved in essential physiological processes like blood pressure regulation and coagulation, potentially leading to adverse events.[8] Computational studies suggest a risk of off-target binding to proteases like chymase and cathepsin G for some inhibitors.[9]

Troubleshooting Guide

Problem 1: I am observing unexpected cellular phenotypes in my experiments that are inconsistent with the known on-target effects of the inhibitor.

  • Possible Cause: This could be due to off-target effects of the compound. Small molecule inhibitors can interact with unintended proteins, leading to unforeseen biological responses.[10]

  • Troubleshooting Steps:

    • Perform a dose-response experiment: Determine if the unexpected phenotype is observed at concentrations relevant to the on-target activity. High-concentration artifacts are common.

    • Use a structurally unrelated inhibitor: If a different inhibitor for the same target does not produce the same phenotype, it is more likely an off-target effect of the original compound.

    • Employ a genetic approach: Use techniques like siRNA or CRISPR to knockdown the intended target. If the phenotype is not recapitulated, it further suggests an off-target mechanism.

    • Conduct a proteome-wide target screen: Techniques like chemical proteomics can help identify unintended binding partners of your compound.

Problem 2: I am seeing significant cytotoxicity in my cell-based assays at concentrations where I expect to see specific inhibition.

  • Possible Cause: The observed cytotoxicity could be an off-target effect. The compound might be inhibiting proteins essential for cell survival.

  • Troubleshooting Steps:

    • Lower the concentration: Determine the therapeutic window where you observe on-target inhibition without significant cell death.

    • Reduce incubation time: Shorter exposure to the compound might be sufficient to observe the desired effect while minimizing toxicity.

    • Consult safety data: Review preclinical and clinical data for known adverse effects. For example, some studies with Nafamostat have reported adverse events, which could provide clues to the off-target interactions.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data for Nafamostat and Camostat mesilate based on available literature.

Table 1: In Vitro Activity of Serine Protease Inhibitors

CompoundTargetAssayIC50 / EC50Reference
Nafamostat mesilateSARS-CoV-2In vitro infection22.50 µM
Camostat mesilate (active metabolite GBPA)SARS-CoV-2Calu-3 lung cell culture~178 nM[13][14]

Table 2: Pharmacokinetic Parameters of Nafamostat Mesilate in Rats

ParameterIntravenous (2 mg/kg)Oral (20 mg/kg)Reference
Elimination Half-life (t½)1.39 h-[15]
Oral Bioavailability-0.95% - 1.59%[15]

Key Experimental Protocols

Protocol 1: Identifying Off-Target Interactions using Chemical Proteomics

This protocol provides a general workflow for identifying the binding partners of a small molecule inhibitor.

A 1. Probe Synthesis Synthesize a tagged version of This compound (e.g., biotinylated). B 2. Cell Lysate Incubation Incubate the tagged compound with cell lysate or live cells. A->B C 3. Affinity Purification Use affinity matrix (e.g., streptavidin beads) to pull down the compound and its binding partners. B->C D 4. Protein Digestion Elute and digest the bound proteins into peptides. C->D E 5. Mass Spectrometry Analyze the peptides by LC-MS/MS to identify the proteins. D->E F 6. Data Analysis Identify proteins that are specifically pulled down by the active compound compared to controls. E->F

Figure 2. General workflow for off-target identification using chemical proteomics.

Methodology:

  • Probe Synthesis: A version of the inhibitor is synthesized with a tag (e.g., biotin) that allows for its subsequent purification.

  • Cellular Incubation: The tagged compound is incubated with a cellular lysate or intact cells to allow for binding to its targets.

  • Affinity Purification: The tagged compound and any bound proteins are captured using an affinity matrix (e.g., streptavidin-coated beads for a biotin tag).

  • Washing and Elution: The beads are washed to remove non-specific binders, and the specifically bound proteins are then eluted.

  • Proteomic Analysis: The eluted proteins are identified using mass spectrometry.

  • Candidate Validation: Potential off-targets are then validated using orthogonal methods, such as surface plasmon resonance or cellular thermal shift assays.

Protocol 2: Mitigating Off-Target Effects through Rational Drug Design

This logical workflow outlines a strategy to improve the selectivity of an inhibitor.

A 1. Identify Off-Targets (e.g., via chemical proteomics) B 2. Structural Analysis Determine the crystal structures of the on-target and off-target proteins in complex with the inhibitor. A->B C 3. In Silico Modeling Use computational models to predict modifications that would decrease binding to the off-target while maintaining on-target affinity. B->C D 4. Medicinal Chemistry Synthesize new analogues of the inhibitor with the proposed modifications. C->D E 5. In Vitro Screening Screen the new analogues against both the on-target and off-target proteins to assess selectivity. D->E F 6. Lead Optimization Select the most selective compounds for further preclinical development. E->F

Figure 3. A logical workflow for mitigating off-target effects through medicinal chemistry.

Methodology:

  • Off-Target Identification: The initial step is to identify the specific off-targets of the lead compound.

  • Structural Biology: Obtain high-resolution structural information of the inhibitor bound to both its intended target and the identified off-target(s).

  • Computational Chemistry: Utilize molecular modeling to understand the differences in the binding pockets and predict chemical modifications to the inhibitor that would disfavor binding to the off-target.

  • Synthesis of Analogues: Synthesize a focused library of new compounds based on the computational predictions.

  • Selectivity Screening: Test the new compounds in biochemical or biophysical assays against both the on-target and off-target proteins to determine their selectivity profile.

  • Iterative Optimization: The most promising candidates can then be further optimized for other drug-like properties.

References

Ensuring stability and proper storage of Patamostat mesilate solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on ensuring the stability and proper storage of Patamostat mesilate solutions for researchers, scientists, and drug development professionals. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years). When stored properly, the shelf life can exceed two years.[1]

Q2: How should I prepare and store stock solutions of this compound?

Q3: What factors can affect the stability of this compound in solution?

A3: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As this compound contains an ester functional group, it may be susceptible to hydrolysis, particularly under acidic or alkaline conditions. For similar compounds, maintaining a pH between 3.0 and 5.0 has been shown to improve stability in solution.

Q4: I observed precipitation in my this compound solution after storing it in the refrigerator. What should I do?

A4: Precipitation upon refrigeration can occur if the concentration of the solution exceeds its solubility at the storage temperature. Gently warm the solution to room temperature and vortex to redissolve the compound. If the precipitate does not dissolve, it may indicate degradation or the formation of insoluble byproducts. In such cases, it is advisable to prepare a fresh solution.

Q5: My this compound solution has changed color. Is it still usable?

A5: A change in the color of the solution is a potential indicator of chemical degradation. For instance, studies on other mesilate compounds, such as pergolide mesylate, have shown that color change corresponds with degradation. It is recommended to discard any solution that has undergone a color change and prepare a fresh batch to ensure the integrity of your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound solution due to improper storage.Prepare fresh stock solutions and store them in aliquots at -20°C. Avoid repeated freeze-thaw cycles. Ensure the working solution is freshly prepared before each experiment.
Loss of inhibitory activity Hydrolysis of the ester linkage in this compound, potentially due to inappropriate pH of the buffer.Verify the pH of your experimental buffer. Based on data for similar compounds, a slightly acidic pH (e.g., pH 3-5) may be optimal for stability. Consider performing a pilot experiment to determine the optimal pH for your specific assay.
Precipitate formation in the solution The solution is supersaturated at the storage temperature, or the compound is degrading into insoluble products.Gently warm and vortex the solution. If the precipitate persists, discard the solution. When preparing stock solutions, ensure the concentration is within the solubility limits of the solvent at the intended storage temperature.
Visible color change in the solution Chemical degradation of the compound.Discard the solution immediately. Prepare a fresh solution and protect it from light and elevated temperatures.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

To prepare a stock solution, the required mass of this compound can be calculated based on its molecular weight and the desired concentration. The following table provides the volume of solvent needed to prepare various concentrations of a stock solution.

ConcentrationVolume of Solvent for 1 mgVolume of Solvent for 5 mgVolume of Solvent for 10 mg
1 mM 1.97 mL9.83 mL19.66 mL
5 mM 0.39 mL1.97 mL3.93 mL
10 mM 0.20 mL0.98 mL1.97 mL
50 mM 0.04 mL0.20 mL0.39 mL

This data is based on a molecular weight of 508.56 g/mol . Please refer to the Certificate of Analysis for the batch-specific molecular weight.[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Handling cluster_preparation Solution Preparation cluster_storage Storage cluster_usage Experimental Use cluster_troubleshooting Troubleshooting A Weigh Solid this compound B Dissolve in Appropriate Solvent A->B C Short-term (0-4°C) B->C For immediate use D Long-term (-20°C in Aliquots) B->D For future use F Prepare Working Solution C->F E Thaw Aliquot (if needed) D->E E->F G Perform Experiment F->G H Observe for Precipitation/Color Change G->H I If observed, discard and prepare fresh solution H->I

Caption: Workflow for preparing and handling this compound solutions.

degradation_pathway Potential Degradation Pathway of this compound Patamostat This compound (Ester Linkage) Hydrolysis Hydrolysis (Acidic/Alkaline Conditions) Patamostat->Hydrolysis DegradationProducts Degradation Products (Loss of Inhibitory Activity) Hydrolysis->DegradationProducts

Caption: Postulated hydrolytic degradation of this compound.

References

Troubleshooting common issues in experiments with Patamostat mesilate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Patamostat mesilate. The information is presented in a user-friendly question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic serine protease inhibitor.[1] Its primary mechanism of action involves the inhibition of various serine proteases, which are enzymes that play crucial roles in a wide range of physiological and pathological processes. By blocking the activity of these proteases, this compound can modulate specific biological pathways. Serine proteases are involved in processes such as inflammation, blood coagulation, and viral entry into host cells.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound at -20°C for months to years. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.

Q3: In what solvents is this compound soluble?

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibitory Effect Observed

  • Q: I am not observing the expected inhibitory effect of this compound in my assay. What could be the reason?

    • A: Several factors could contribute to a lack of inhibitory activity:

      • Improper Storage: Ensure the compound has been stored correctly to prevent degradation.

      • Inadequate Concentration: The concentration of this compound may be too low to inhibit the target protease effectively. It is advisable to perform a dose-response experiment to determine the optimal concentration.

      • Solubility Issues: The compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration. Ensure complete dissolution in an appropriate solvent before adding it to the assay medium.

      • Enzyme Activity: Verify the activity of your target protease using a known substrate and positive control inhibitor.

      • Assay Conditions: The pH, temperature, or ionic strength of your assay buffer may not be optimal for the inhibitor's activity.

Issue 2: High Background Signal or Off-Target Effects

  • Q: I am observing high background noise or potential off-target effects in my cell-based assays. How can I address this?

    • A: Off-target effects can be a concern with many inhibitors.

      • Titrate the Concentration: Use the lowest effective concentration of this compound to minimize off-target effects.

      • Control Experiments: Include appropriate controls, such as vehicle-only controls and cells not expressing the target protease, to identify non-specific effects.

      • Orthogonal Assays: Confirm your findings using a different assay or a structurally unrelated inhibitor for the same target.

      • Literature Review: Investigate the known selectivity profile of this compound and related compounds to anticipate potential off-target interactions.

Issue 3: Compound Precipitation in Aqueous Buffers

  • Q: My this compound solution is precipitating when I add it to my aqueous assay buffer. What should I do?

    • A: Precipitation is a common issue when diluting a compound from a stock solution (often in DMSO) into an aqueous buffer.

      • Optimize Stock Concentration: Try preparing a lower concentration stock solution.

      • Serial Dilutions: Perform serial dilutions in the assay buffer rather than a single large dilution.

      • Use of Surfactants: In some cases, a low concentration of a non-ionic surfactant (e.g., Tween-20) in the assay buffer can help maintain solubility, but this should be tested for compatibility with your assay.

      • Pre-warm Buffer: Gently warming the assay buffer before adding the compound might improve solubility.

Quantitative Data

Specific quantitative data for this compound, such as IC50 or Ki values, are not widely published. However, for comparative purposes, the following table summarizes the inhibitory concentrations of the structurally related serine protease inhibitors, Camostat mesilate and Nafamostat mesilate, against the protease TMPRSS2.

CompoundTarget ProteaseIC50 (nM)Cell Line
Nafamostat mesilateTMPRSS22.2Calu-3 2B4
Camostat mesilateTMPRSS214.8Calu-3 2B4

Experimental Protocols

Key Experiment: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target serine protease.

1. Materials:

  • This compound
  • Target serine protease
  • Fluorogenic or chromogenic substrate specific to the protease
  • Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and ionic strength)
  • 96-well microplate (black for fluorescence, clear for absorbance)
  • Plate reader

2. Methods:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested.
  • Enzyme Preparation: Dilute the target serine protease to the desired concentration in the assay buffer.
  • Assay Procedure:
  • Add a small volume of each this compound dilution or vehicle control (e.g., DMSO) to the wells of the microplate.
  • Add the diluted enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature to allow the inhibitor to bind to the enzyme.
  • Initiate the enzymatic reaction by adding the substrate to each well.
  • Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader.
  • Data Analysis:
  • Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration.
  • Normalize the velocities to the vehicle control (100% activity).
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 This compound Action cluster_2 Cellular Interior Virus Virus Host_Cell_Receptor Host Cell Receptor (e.g., ACE2) Virus->Host_Cell_Receptor Binding TMPRSS2 TMPRSS2 (Serine Protease) Host_Cell_Receptor->TMPRSS2 Priming of Viral Spike Protein Viral_Entry Viral Entry (Blocked) TMPRSS2->Viral_Entry Facilitates Membrane Fusion Patamostat_mesilate This compound Patamostat_mesilate->TMPRSS2 Inhibition

Caption: Mechanism of action for this compound in inhibiting viral entry.

Experimental_Workflow A Prepare this compound Stock and Dilutions C Add this compound and Enzyme to Plate A->C B Prepare Target Protease and Substrate Solutions B->C D Pre-incubate C->D E Add Substrate to Initiate Reaction D->E F Measure Signal (Fluorescence/Absorbance) E->F G Data Analysis (Calculate IC50) F->G

Caption: General workflow for an in vitro enzyme inhibition assay.

Troubleshooting_Logic Start Inconsistent or No Inhibitory Effect Check_Storage Verify Storage Conditions Start->Check_Storage Check_Concentration Perform Dose-Response Experiment Start->Check_Concentration Check_Solubility Ensure Complete Dissolution Start->Check_Solubility Check_Enzyme Confirm Enzyme Activity Start->Check_Enzyme Outcome_Good Issue Resolved Check_Storage->Outcome_Good Check_Concentration->Outcome_Good Check_Solubility->Outcome_Good Outcome_Bad Consult Further Documentation Check_Enzyme->Outcome_Bad

Caption: Troubleshooting logic for lack of inhibitory effect.

References

Technical Support Center: Enhancing Efficacy of Serine Protease Inhibitors in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers on the Use of Nafamostat Mesilate and Camostat Mesilate

This technical support guide is designed for researchers, scientists, and drug development professionals working with the serine protease inhibitors Nafamostat mesilate and Camostat mesilate. Given the similarity in their mechanisms of action and the common misspelling "Patamostat mesilate," this guide covers both compounds to enhance experimental design and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Nafamostat and Camostat mesilate?

A1: Both Nafamostat and Camostat mesilate are broad-spectrum serine protease inhibitors.[1][2][3] They function by blocking the activity of various serine proteases, which are enzymes that cleave peptide bonds in proteins.[2][3] Key targets include trypsin, transmembrane protease serine 2 (TMPRSS2), kallikrein, and plasmin.[2][3] By inhibiting these enzymes, they disrupt processes such as viral entry into host cells, inflammation, and blood coagulation.[2][3]

Q2: What is the difference between Camostat mesilate and its active metabolite?

A2: In experimental settings, particularly in cell culture with serum, Camostat mesilate is rapidly hydrolyzed to its active metabolite, 4-(4-guanidinobenzoyloxyl)phenylacetic acid (GBPA), also known as FOY-251.[4][5] This conversion can happen quickly, with a half-life of approximately 2 hours in the presence of fetal calf serum (FCS).[4] Both Camostat and GBPA are active, though they may have slightly different potencies against specific targets.[4][5] It is crucial to consider this conversion when designing and interpreting experiments.[4][5]

Q3: How should I prepare stock solutions of Nafamostat and Camostat mesilate?

A3: For in vitro experiments, both compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[6][7] For example, a 100 mM stock solution in DMSO is common.[6][7] Some sources also indicate that Nafamostat mesilate is soluble in water up to 100 mM, and Camostat mesilate is soluble in water up to 50 mM. Always use fresh, anhydrous DMSO, as moisture can affect the solubility and stability of the compounds.[6][7] Store stock solutions at -20°C or -80°C for long-term stability.

Q4: What are typical working concentrations for these inhibitors in cell culture?

A4: The optimal concentration is highly dependent on the cell type, the specific assay, and the experimental endpoint. Based on published data, effective concentrations can range from the nanomolar to the micromolar range. For example, Camostat has an IC50 of 50 nM for inhibiting the airway epithelial sodium channel (ENaC), while the EC50 for Nafamostat's inhibition of SARS-CoV-2 in vitro is 22.50 µM.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or No Inhibitory Effect Compound Degradation: Camostat mesilate is rapidly metabolized to GBPA in the presence of serum.[4][5] Nafamostat can be unstable in plasma at neutral or high pH.[8]For Camostat, consider pre-incubating the compound in serum-containing media for a set time (e.g., 2 hours) before adding to cells to ensure conversion to the active metabolite.[4][5] For Nafamostat, ensure the pH of the experimental medium is slightly acidic if stability is a concern, though this may affect cell health.[8]
Incorrect Concentration: The effective concentration can vary significantly between cell lines and targets.Perform a dose-response experiment (e.g., from 10 nM to 100 µM) to determine the IC50/EC50 in your specific system.
Solubility Issues: The compound may have precipitated out of solution when diluted from the DMSO stock into aqueous culture medium.Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to maintain solubility and minimize solvent toxicity. Visually inspect for any precipitation after dilution.
High Cytotoxicity Observed Off-Target Effects: At high concentrations, serine protease inhibitors can have off-target effects leading to cytotoxicity.Use the lowest effective concentration determined from your dose-response curve. Include appropriate controls to distinguish specific inhibitory effects from general cytotoxicity.
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.Ensure the final concentration of DMSO is consistent across all wells, including the vehicle control, and is at a non-toxic level for your cell line.
Variability Between Experiments Inconsistent Compound Preparation: Differences in stock solution preparation or storage can lead to variability.Prepare a large batch of the stock solution, aliquot it, and store it at -80°C to ensure consistency across multiple experiments. Avoid repeated freeze-thaw cycles.
Cell Passage Number: Cell characteristics can change with high passage numbers.Use cells within a consistent and low passage number range for all experiments.

Quantitative Data Summary

The efficacy of Nafamostat and Camostat mesilate is context-dependent. The following tables summarize reported half-maximal inhibitory (IC50) and effective (EC50) concentrations.

Table 1: Efficacy of Nafamostat Mesilate

TargetCell Line/SystemAssay TypeIC50 / EC50Reference
SARS-CoV-2In vitroViral Infection AssayEC50: 22.50 µM
Extrinsic Coagulation PathwayIn vitroEnzyme Activity AssayIC50: 0.1 µM[6][9]
Human HepsinNS0 CellsFluorescence AssayIC50: 0.005 µM[6]
Human HGFASf9 CellsFluorescence AssayKi: 0.025 µM[6]

Table 2: Efficacy of Camostat Mesilate

TargetCell Line/SystemAssay TypeIC50 / EC50Reference
Epithelial Sodium Channel (ENaC)In vitroChannel Function AssayIC50: 50 nM[1][7]
SARS-CoV-2 S Pseudotype EntryCalu-3 CellsViral Entry AssayEC50: 107 nM[4]
SARS-CoV-2 S Pseudotype Entry (Metabolite GBPA/FOY-251)Calu-3 CellsViral Entry AssayEC50: 178 nM[4]
SARS-CoV-2 (in Calu-3 cells)Calu-3 CellsViral Infection AssayEC50: 87 nM[10]

Detailed Experimental Protocols

Protocol 1: Determining the IC50 of Nafamostat/Camostat using an MTT Cell Viability Assay

This protocol is a standard method to assess the concentration of an inhibitor that reduces cell viability by 50%.

  • Cell Seeding:

    • Culture your adherent cell line of interest to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL) and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution of the inhibitor (Nafamostat or Camostat) in culture medium from your DMSO stock. For example, create concentrations ranging from 200 µM down to ~10 nM.

    • Include a "vehicle control" with the same final concentration of DMSO as your highest drug concentration and a "cells only" control with just medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound or control to the appropriate wells.

  • Incubation:

    • Incubate the plate for a duration relevant to your experiment (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Use a suitable software (e.g., GraphPad Prism) to plot the dose-response curve and calculate the IC50 value.

Protocol 2: In Vitro Antiviral Activity Assay (Pseudovirus Model)

This protocol describes how to assess the ability of an inhibitor to block viral entry using a pseudovirus system (e.g., VSV pseudotyped with a viral spike protein).

  • Cell Seeding:

    • Seed target cells (e.g., Calu-3) in a 96-well plate as described in Protocol 1.

  • Compound Pre-incubation:

    • Prepare serial dilutions of the inhibitor in serum-containing medium.

    • Add the diluted inhibitor to the cells and pre-incubate for 2 hours at 37°C. This step is particularly important for Camostat to allow for its conversion to GBPA.[4][5]

  • Viral Infection:

    • Add the pseudovirus reporter particles (e.g., expressing luciferase or GFP) to each well at a predetermined multiplicity of infection (MOI).

    • Incubate for a period suitable for viral entry and reporter gene expression (e.g., 24-48 hours).

  • Quantification of Viral Entry:

    • If using a luciferase reporter, lyse the cells and measure luminescence according to the manufacturer's instructions.

    • If using a GFP reporter, quantify the number of GFP-positive cells using fluorescence microscopy or flow cytometry.

  • Data Analysis:

    • Normalize the reporter signal to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and calculate the EC50 value.

Visualizations

Signaling_Pathway cluster_virus SARS-CoV-2 cluster_cell Host Cell Virus Spike Protein ACE2 ACE2 Receptor Virus->ACE2 1. Binding Fusion Membrane Fusion & Viral Entry Virus->Fusion 3. Conformational Change TMPRSS2 TMPRSS2 Protease TMPRSS2->Virus 2. Spike Cleavage (Activation) Inhibitor Nafamostat or Camostat Mesilate Inhibitor->TMPRSS2 Inhibition

Caption: Inhibition of SARS-CoV-2 entry by Nafamostat/Camostat mesilate.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Seed cells in 96-well plate B 2. Prepare serial dilutions of inhibitor C 3. Treat cells with inhibitor (e.g., 48h) B->C D 4. Add MTT reagent (4h incubation) C->D E 5. Solubilize formazan with DMSO D->E F 6. Read absorbance at 490 nm E->F G 7. Calculate % viability vs. control F->G H 8. Plot dose-response curve & determine IC50 G->H

Caption: Workflow for determining IC50 using an MTT assay.

Troubleshooting_Logic Start Inconsistent Results? Check_Solubility Is compound soluble in media? Start->Check_Solubility Check_Stability Is compound stable under experimental conditions? Check_Solubility->Check_Stability Yes Solution1 Decrease final DMSO %. Prepare fresh stock. Check_Solubility->Solution1 No Check_Dose Was a dose-response curve performed? Check_Stability->Check_Dose Yes Solution2 Consider compound metabolism (Camostat) or pH sensitivity (Nafamostat). Adjust protocol. Check_Stability->Solution2 No Solution3 Perform dose-response to find optimal concentration. Check_Dose->Solution3 No End Review other parameters (cell health, passage #) Check_Dose->End Yes Sol_Yes Yes Sol_No No Stab_Yes Yes Stab_No No Dose_Yes Yes Dose_No No

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Managing Agranulocytosis and Hyperkalemia in Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the potential side effects of agranulocytosis and hyperkalemia during experiments. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Section 1: Agranulocytosis

Agranulocytosis is a critical condition characterized by a severe reduction in granulocytes, a type of white blood cell, which leaves subjects highly susceptible to infection.[1] It is a rare but potentially fatal idiosyncratic reaction to a variety of drugs.[2]

Frequently Asked Questions (FAQs) about Agranulocytosis

Q1: What is agranulocytosis and how is it defined in a research context? A1: Agranulocytosis is an acute, severe form of neutropenia.[3] It is diagnosed when the absolute neutrophil count (ANC) drops below 100 neutrophils per microliter (µL) of blood.[3][4] In a research setting, this is a critical adverse event that requires immediate attention. The terms neutropenia (ANC < 500 cells/µL) and agranulocytosis (ANC < 100 cells/µL) are sometimes used interchangeably, but agranulocytosis signifies a more severe deficiency.[1]

Q2: What are the primary mechanisms of drug-induced agranulocytosis? A2: The two main mechanisms are immune-mediated destruction of neutrophils and direct toxicity to bone marrow granulocytic precursors.[4][5] Immune-mediated destruction can occur when a drug or its metabolite acts as a hapten, binding to neutrophil membranes and triggering an immune response.[5] Direct toxicity can impair or halt the production of granulocytes in the bone marrow.[5]

Q3: How should I monitor for agranulocytosis in my experimental subjects? A3: Regular monitoring of the complete blood count (CBC) with differential is the primary method for detecting agranulocytosis.[2][6] For compounds with a known risk, establish a baseline ANC before starting the experiment and conduct regular monitoring, especially during the initial phase of treatment.[6]

Q4: What are the immediate steps to take if agranulocytosis is suspected in an animal model? A4:

  • Immediately cease administration of the suspected causative agent/drug.[4]

  • Isolate the subject to prevent exposure to pathogens.

  • Perform a CBC with differential to confirm the ANC.[4]

  • If infection is suspected (e.g., fever, lethargy), begin broad-spectrum antibiotics.[2][4][7]

  • Consider administration of Granulocyte Colony-Stimulating Factor (G-CSF) to accelerate neutrophil recovery.[4][7]

Data Presentation: Agranulocytosis

Table 1: Severity Classification of Neutropenia

GradeSeverityAbsolute Neutrophil Count (ANC) per µL
1Mild Neutropenia< 1,500
2Moderate Neutropenia1,000 - < 1,500
3Severe Neutropenia500 - < 1,000
4Agranulocytosis< 500 (often < 100)

Source: Adapted from general clinical guidelines.[1][3]

Experimental Protocols: Agranulocytosis

Protocol 1: Complete Blood Count (CBC) with Differential

  • Objective: To quantify the absolute neutrophil count (ANC).

  • Methodology:

    • Sample Collection: Collect 0.5-1.0 mL of whole blood via an appropriate method for the animal model (e.g., tail vein, saphenous vein) into an EDTA (purple top) tube to prevent coagulation.

    • Analysis: Use an automated hematology analyzer calibrated for the specific species being studied. The analyzer will provide total white blood cell (WBC) count and the percentage of different white cell types, including neutrophils.

    • Manual Smear (Optional but Recommended): Prepare a peripheral blood smear. Stain with a Wright-Giemsa stain. A trained technician should perform a manual differential count to verify the automated results and assess neutrophil morphology.[4]

    • Calculation: Calculate the ANC using the formula: ANC = Total WBC count × (% Segmented Neutrophils + % Band Neutrophils).[6]

Protocol 2: Bone Marrow Aspirate and Biopsy

  • Objective: To assess granulopoiesis (production of granulocytes) and rule out other causes of bone marrow failure.

  • Methodology:

    • Anesthesia: Anesthetize the animal according to approved institutional protocols.

    • Site Preparation: Shave and aseptically prepare the site (e.g., femur or iliac crest).

    • Aspiration: Use a bone marrow needle to penetrate the cortical bone into the marrow cavity. Aspirate a small amount of marrow into a syringe containing EDTA.

    • Biopsy: Following aspiration, advance the needle to obtain a core biopsy sample.

    • Sample Processing: Prepare smears from the aspirate for cytological evaluation. Fix the core biopsy in formalin for histological processing.

    • Analysis: A veterinary pathologist should examine the samples to assess the cellularity of the marrow and the state of granulocyte precursor cells. In drug-induced agranulocytosis, the marrow may show a lack of mature granulocytes with underdeveloped promyelocytes.[1]

Visualizations: Agranulocytosis

agranulocytosis_workflow cluster_0 Experimental Monitoring cluster_1 Troubleshooting & Action Start Initiate Compound Dosing Monitor Regular CBC with Differential Start->Monitor CheckANC ANC < 500/µL? Monitor->CheckANC CheckANC->Monitor No StopDrug Cease Compound Administration CheckANC->StopDrug Yes Isolate Isolate Subject StopDrug->Isolate Infection Signs of Infection? Isolate->Infection Antibiotics Administer Broad-Spectrum Antibiotics Infection->Antibiotics Yes GCSF Consider G-CSF Administration Infection->GCSF No Antibiotics->GCSF ContinueMon Continue Daily Monitoring GCSF->ContinueMon

Workflow for managing suspected agranulocytosis.

jak_stat_pathway cluster_pathway JAK-STAT Signaling in Agranulocytosis Clozapine Clozapine CytokineReceptor Cytokine Receptor (e.g., IL-3R, IL-6R) Clozapine->CytokineReceptor modulates JAK JAK (Janus Kinase) CytokineReceptor->JAK activates STAT STAT (Signal Transducer and Activator of Transcription) JAK->STAT phosphorylates Nucleus Nucleus STAT->Nucleus translocates to GeneTranscription Gene Transcription Nucleus->GeneTranscription initiates Effect Modulation of Hematopoietic Cell Lineage (↓ Granulopoiesis) GeneTranscription->Effect hyperkalemia_management cluster_0 Detection & Assessment cluster_1 Emergency Treatment Protocol cluster_2 Chronic Management Start Suspected Hyperkalemia (e.g., from known agent or symptoms) MeasureK Measure Serum K+ Start->MeasureK CheckECG Perform ECG Start->CheckECG Assess K+ > 6.5 mEq/L OR ECG Changes? MeasureK->Assess CheckECG->Assess Stabilize 1. Stabilize Myocardium (IV Calcium Gluconate) Assess->Stabilize Yes Mild Mild Hyperkalemia (K+ < 6.5, No ECG changes) Assess->Mild No Shift 2. Shift K+ Intracellularly (IV Insulin + Dextrose) Stabilize->Shift Remove 3. Enhance K+ Removal (Diuretics, Binders, Dialysis) Shift->Remove Reassess Re-measure K+ and ECG Remove->Reassess Review Review Protocol: - Reduce K+ in diet/infusate - Discontinue offending agents Mild->Review raas_pathway cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) & K+ Regulation Kidney Kidney (Juxtaglomerular Cells) Renin Renin Kidney->Renin releases Liver Liver Angiotensinogen Angiotensinogen Liver->Angiotensinogen produces Lungs Lungs ACE ACE Lungs->ACE produces Adrenal Adrenal Gland (Zona Glomerulosa) Aldosterone Aldosterone Adrenal->Aldosterone secretes AngiotensinI Angiotensin I Renin->AngiotensinI converts Angiotensinogen to AngiotensinII Angiotensin II ACE->AngiotensinII converts Angiotensin I to AngiotensinII->Adrenal stimulates Excretion ↑ Renal K+ Excretion Aldosterone->Excretion

References

Technical Support Center: Enhancing Cancer Cell Radiosensitivity with Patamostat Mesilate and other Radiosensitizing Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the radiosensitivity of cancer cells. While "Patamostat mesilate" was the initial compound of interest, available research more substantially supports the role of other agents, such as the HDAC inhibitor class of drugs and Nafamostat mesilate. This guide will focus on these agents to provide robust, evidence-based support.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism by which Histone Deacetylase (HDAC) inhibitors enhance radiosensitivity?

A1: HDAC inhibitors are a class of drugs that have been shown to enhance the radiosensitivity of various cancer cells, including those of the head and neck, colorectum, and cervix.[1][2][3] The primary mechanisms include:

  • Suppression of DNA Repair: HDAC inhibitors can downregulate key proteins involved in DNA double-strand break repair pathways, such as Non-Homologous End Joining (NHEJ) and Homologous Recombination Repair (HRR).[1][4][5]

  • Induction of Apoptosis: These agents can lower the threshold for radiation-induced programmed cell death.[3][4]

  • Cell Cycle Arrest: HDAC inhibitors can cause cells to accumulate in more radiosensitive phases of the cell cycle, such as G2/M.[3]

Q2: What is Nafamostat mesilate and how does it act as a radiosensitizer?

A2: Nafamostat mesilate (also known as FUT-175) is a synthetic serine protease inhibitor.[6][7] It enhances the radiosensitivity of cancer cells, particularly in colorectal and gallbladder cancers, by inhibiting the activation of Nuclear Factor kappa B (NF-κB).[6][8] Ionizing radiation can activate NF-κB, which promotes radioresistance.[6][8] By blocking this pathway, Nafamostat mesilate allows radiation to be more effective.[7][8]

Q3: What are the typical concentrations of Nafamostat mesilate and radiation doses used in in-vitro experiments?

A3: In studies with colorectal cancer cell lines (SW620 and DLD-1), Nafamostat mesilate has been used at a concentration of 80 μg/mL.[7][9] This is typically administered for a few hours before irradiation with doses ranging from 2 Gy to 5 Gy.[7][9] For gallbladder cancer cell lines (NOZ and OCUG-1), concentrations of 40 μg/mL and 80 μg/mL have been used in conjunction with a 5 Gy radiation dose.[8]

Q4: Can Nafamostat mesilate affect radiation-induced cell migration and invasion?

A4: Yes. Besides enhancing cell killing, Nafamostat mesilate has been shown to reduce the radiation-induced invasive ability of colorectal cancer cells.[6][7][9] It achieves this by downregulating the enzymatic activity of matrix metalloproteinases (MMP-2 and MMP-9), which are often induced by radiation and promote tumor cell migration.[7]

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Inconsistent results in clonogenic survival assays - Cell plating density is not optimized.- Drug treatment time is not consistent.- Variation in radiation dose delivery.- Perform a titration experiment to determine the optimal cell seeding density for your cell line to ensure the formation of distinct colonies.- Standardize the pre-incubation time with the radiosensitizing agent before irradiation across all experiments.- Ensure accurate and consistent dose delivery by regularly calibrating the irradiator.
Low or no observed radiosensitization - The concentration of the radiosensitizing agent is suboptimal.- The timing of drug administration relative to irradiation is not ideal.- The chosen cell line is resistant to the agent's mechanism of action.- Perform a dose-response curve for the drug alone to determine its IC50 value. Test a range of concentrations below the IC50 for radiosensitization.- Empirically test different pre-incubation and post-incubation times. Some agents require a longer pre-treatment to exert their effects.[3]- If the agent targets a specific pathway (e.g., NF-κB for Nafamostat mesilate), confirm the activity of this pathway in your cell line. Consider testing in different cell lines.
High levels of cytotoxicity from the drug alone - The drug concentration is too high.- Reduce the concentration of the radiosensitizing agent. The goal is to find a concentration that has minimal single-agent cytotoxicity but significantly enhances the effect of radiation.
Difficulty in assessing apoptosis - The chosen time point for analysis is not optimal.- The apoptosis assay is not sensitive enough.- Perform a time-course experiment (e.g., 24, 48, 72 hours post-irradiation) to identify the peak of apoptotic activity.- Consider using multiple assays to confirm apoptosis, such as Annexin V/PI staining and cleavage of caspase-3.

Quantitative Data Summary

Table 1: In-Vitro Radiosensitizing Effects of Nafamostat Mesilate on Colorectal Cancer Cells

Cell LineTreatmentCell Viability (%)Reference
SW620Control100[9]
80 μg/mL FUT-17541.6 ± 3.8[9]
2 Gy IR~80[7]
80 μg/mL FUT-175 + 2 Gy IR~35[7]
5 Gy IR~45[7]
80 μg/mL FUT-175 + 5 Gy IR~20[7]
DLD-1Control100[9]
80 μg/mL FUT-17576.1 ± 12.5[9]
2 Gy IR~90[7]
80 μg/mL FUT-175 + 2 Gy IR~70[7]
5 Gy IR~70[7]
80 μg/mL FUT-175 + 5 Gy IR~50[7]

Table 2: In-Vitro Radiosensitizing Effects of Nafamostat Mesilate on Gallbladder Cancer Cells

Cell LineTreatmentCell Viability (%)Reference
NOZControl100[10]
5 Gy IR63.0 ± 4.0[10]
80 μg/mL NM + 5 Gy IR31.1 ± 6.5[10]
OCUG-1Control100[10]
5 Gy IR91.6 ± 2.2[10]
40 μg/mL NM + 5 Gy IR26.8 ± 5.5[10]

Experimental Protocols

Protocol 1: In-Vitro Radiosensitization Study using a Clonogenic Assay

This protocol is a general guideline for assessing the radiosensitizing effects of a compound.

  • Cell Seeding: Plate cells in 6-well plates at a predetermined density (e.g., 200-10,000 cells/well, depending on the radiation dose) and allow them to attach overnight.

  • Drug Treatment: Treat the cells with the desired concentration of the radiosensitizing agent (e.g., Nafamostat mesilate) for a specified duration (e.g., 3 hours) before irradiation.[7] Include a vehicle-treated control group.

  • Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh culture medium.

  • Colony Formation: Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies in each well.

  • Data Analysis: Calculate the surviving fraction at each dose and generate a cell survival curve.

Protocol 2: Western Blot Analysis of NF-κB Activation

This protocol is for assessing the effect of a radiosensitizer on the NF-κB pathway.

  • Cell Treatment: Seed cells in culture dishes and treat with the radiosensitizing agent and/or radiation as described in Protocol 1.

  • Nuclear Extraction: At a specified time point post-treatment (e.g., 3 hours), harvest the cells and perform nuclear extraction using a commercial kit.[7]

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against the p65 subunit of NF-κB. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity and normalize to a nuclear loading control (e.g., Lamin B1).

Visualizations

Radiosensitization_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis A Cancer Cell Culture B Drug Treatment (e.g., Nafamostat mesilate) A->B Pre-incubation C Irradiation (e.g., 2-5 Gy) B->C Treatment before IR D Clonogenic Survival Assay C->D Post-IR Analysis E Apoptosis Assay (e.g., Annexin V) C->E Post-IR Analysis F Western Blot (e.g., NF-κB, Caspases) C->F Post-IR Analysis G Invasion/Migration Assay C->G Post-IR Analysis H Quantify Cell Survival D->H I Measure Apoptosis E->I J Analyze Protein Expression F->J K Assess Cell Motility G->K

Caption: Experimental workflow for evaluating a radiosensitizing agent.

NFkB_Pathway IR Ionizing Radiation (IR) IKK IKK Complex IR->IKK activates NM Nafamostat Mesilate NM->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Anti-apoptotic, Pro-survival) Nucleus->Transcription promotes Radioresistance Radioresistance Transcription->Radioresistance

Caption: Simplified NF-κB signaling pathway in radiosensitization.

References

Technical Support Center: Overcoming Endocrine Resistance in Breast Cancer with Patamostat Mesilate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of Patamostat mesilate (Nafamostat mesilate) to overcome endocrine resistance in breast cancer.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound (Nafamostat mesilate) is proposed to overcome endocrine resistance in breast cancer?

A1: this compound (Nafamostat mesilate) has been shown to overcome endocrine resistance in estrogen receptor-positive (ER+) breast cancer primarily through the epigenetic regulation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) expression.[1][2] It induces the deacetylation of Histone 3 Lysine 27 (H3K27) on the promoter regions of CDK4 and CDK6, leading to their transcriptional repression.[1][2] This epigenetic downregulation of CDK4/6 can induce apoptosis and suppress metastasis in endocrine-resistant breast cancer cells.[1][2]

Q2: In which experimental models has the efficacy of this compound (Nafamostat mesilate) been demonstrated?

A2: The efficacy of this compound (Nafamostat mesilate) has been demonstrated in both in vitro and in vivo models. In vitro studies have utilized endocrine-resistant ER+ breast cancer cell lines, such as tamoxifen-resistant (MCF7-TamR) and fulvestrant-resistant (MCF7-FulR) cells.[2] In vivo efficacy has been shown in orthotopic breast cancer mouse models using these endocrine-resistant cell lines.[2]

Q3: What is the rationale for combining this compound (Nafamostat mesilate) with other therapies for endocrine-resistant breast cancer?

A3: The combination of this compound (Nafamostat mesilate) with CDK4/6 inhibitors has been shown to have a synergistic effect in overcoming endocrine resistance.[1][2] This is because both agents target the same critical pathway for cell cycle progression. Additionally, as a histone deacetylase (HDAC) inhibitor, it can re-sensitize hormone therapy-resistant tumors to anti-estrogen treatments like tamoxifen.[3] Combining HDAC inhibitors with endocrine therapies or other targeted agents is a promising strategy to enhance anti-tumor effects.[4]

Q4: Are there known off-target effects of this compound (Nafamostat mesilate) that I should be aware of in my experiments?

A4: While primarily investigated for its anti-cancer properties through epigenetic regulation, Nafamostat mesilate is also known as a serine protease inhibitor.[5] Researchers should consider potential effects on serine protease-dependent pathways in their experimental systems. It has also been shown to inhibit proliferation, migration, and invasion in triple-negative breast cancer cells by affecting signaling molecules like TGFβ-stimulated Smad2 phosphorylation and ERK activity.[5]

Troubleshooting Guides

Problem 1: Inconsistent or no significant reduction in cell viability in endocrine-resistant cell lines upon treatment with this compound (Nafamostat mesilate).
Possible Cause Troubleshooting Step
Suboptimal Drug Concentration Determine the optimal IC50 value for your specific cell line. The IC50 of Nafamostat mesilate can be lower in endocrine-resistant cells compared to parental or normal breast cell lines.[2] Perform a dose-response curve starting from a low concentration (e.g., 10 µM) up to a higher concentration (e.g., 120 µM).[2]
Incorrect Cell Seeding Density Ensure a consistent and appropriate cell seeding density for your viability assay (e.g., MTT, CellTiter-Glo®). Over-confluent or sparse cultures can lead to variable results.
Cell Line Integrity Verify the identity and endocrine resistance status of your cell lines through short tandem repeat (STR) profiling and by confirming the expression of estrogen receptor (ER) and resistance markers.
Drug Stability Prepare fresh stock solutions of this compound (Nafamostat mesilate) and store them appropriately as per the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Problem 2: Difficulty in observing the expected downregulation of CDK4/6 expression.
Possible Cause Troubleshooting Step
Inappropriate Time Point for Analysis Perform a time-course experiment to determine the optimal duration of treatment for observing changes in gene and protein expression. Effects on transcription may be detectable earlier than changes in protein levels.
Inefficient Protein or RNA Extraction Use a high-quality RNA/protein extraction kit and ensure the integrity of the extracted material using methods like spectrophotometry (for concentration and purity) and gel electrophoresis (for integrity).
Suboptimal Antibody for Western Blotting Validate the specificity of your primary antibodies for CDK4 and CDK6. Use appropriate positive and negative controls. Ensure optimal antibody dilution and incubation times.
Low Transfection Efficiency (for reporter assays) If using promoter-reporter assays, optimize your transfection protocol to achieve high efficiency in your specific cell line.

Data Presentation

Table 1: In Vitro Efficacy of Nafamostat Mesilate in Endocrine-Resistant Breast Cancer Cells

Cell LineResistance TypeIC50 of Nafamostat Mesilate (µM)Reference
MCF7-TamRTamoxifen-Resistant~40[2]
MCF7-FulRFulvestrant-Resistant~50[2]
T47D-TamRTamoxifen-ResistantNot specified[2]
T47D-FulRFulvestrant-ResistantNot specified[2]
H184 (Normal Breast)->120[2]
MCF7 (Parental)-No significant effect[2]
T47D (Parental)-No significant effect[2]

Table 2: Summary of Key Molecular Effects of HDAC Inhibitors in Overcoming Endocrine Resistance

Molecular Target/PathwayEffect of HDAC InhibitionConsequence in Endocrine-Resistant CellsReferences
PI3K/Akt/mTOR Pathway Inhibition of p-PI3K, p-Akt, and p-mTORDecreased proliferation, migration, and invasion[6][7]
Bcl-2 DownregulationInduction of apoptosis[3]
c-Myc DownregulationReduced proliferation[3]
p21 UpregulationCell cycle arrest[3]
E-cadherin Increased expressionInhibition of invasion and migration[6][7]
Vimentin Decreased expressionInhibition of invasion and migration[6][7]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed endocrine-resistant breast cancer cells (e.g., MCF7-TamR) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with varying concentrations of this compound (Nafamostat mesilate) (e.g., 0, 10, 30, 60, 90, 120 µM) for 48-72 hours.[2]

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol 2: Western Blotting for CDK4/6 and Histone Acetylation
  • Cell Lysis: Treat cells with this compound (Nafamostat mesilate) for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK4, CDK6, Acetyl-H3K27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: In Vivo Orthotopic Breast Cancer Model
  • Cell Implantation: Subcutaneously inject endocrine-resistant breast cancer cells (e.g., 1 x 10⁶ MCF7-TamR cells) into the mammary fat pad of female immunodeficient mice (e.g., NOD-SCID).[2]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.

  • Drug Administration: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer this compound (Nafamostat mesilate) (e.g., 30 mg/kg) or vehicle control via intraperitoneal injection three times a week.[2]

  • Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight and volume. Tissues can be collected for further analysis (e.g., immunohistochemistry, western blotting).

Mandatory Visualizations

G cluster_0 Endocrine Therapy (e.g., Tamoxifen) cluster_1 This compound (Nafamostat Mesilate) cluster_2 Cellular Processes ET Endocrine Therapy ER Estrogen Receptor (ER) ET->ER Inhibits PM This compound HDAC Histone Deacetylase (HDAC) PM->HDAC Inhibits H3K27ac H3K27 Acetylation PM->H3K27ac Reduces Apoptosis Apoptosis PM->Apoptosis Induces HDAC->H3K27ac Deacetylates CDK46_Promoter CDK4/6 Promoter H3K27ac->CDK46_Promoter Activates CDK46 CDK4/6 Expression H3K27ac->CDK46 Represses CDK46_Promoter->CDK46 Leads to CellCycle Cell Cycle Progression CDK46->CellCycle Promotes CDK46->Apoptosis Inhibits Metastasis Metastasis CellCycle->Metastasis Contributes to

Caption: Mechanism of this compound in endocrine-resistant breast cancer.

G start Start: Culture Endocrine-Resistant Breast Cancer Cells seed Seed cells in 96-well plates start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT reagent incubate->mtt dissolve Dissolve formazan crystals mtt->dissolve read Measure absorbance at 570 nm dissolve->read analyze Analyze data and calculate IC50 read->analyze end End: Determine Cell Viability analyze->end

Caption: Experimental workflow for a cell viability (MTT) assay.

G cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects cluster_inhibitors Therapeutic Intervention RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K GrowthFactors Growth Factors GrowthFactors->RTK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ER_activation ER Phosphorylation & Ligand-Independent Activation Akt->ER_activation mTOR->ER_activation Proliferation Cell Proliferation ER_activation->Proliferation Survival Cell Survival ER_activation->Survival Resistance Endocrine Resistance Proliferation->Resistance Survival->Resistance HDACi HDAC Inhibitors (e.g., this compound) HDACi->PI3K Inhibits HDACi->Akt Inhibits HDACi->mTOR Inhibits

References

Technical Support Center: Patamostat Mesilate in Post-ERCP Pancreatitis (PEP) Prevention

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available scientific literature, there are no published clinical trials or preclinical studies specifically investigating the use of Patamostat mesilate for the prevention of post-ERCP pancreatitis (PEP). The information provided herein is based on research conducted on related serine protease inhibitors, such as Nafamostat mesilate and Camostat mesilate , which have been studied for this indication. This content is intended for informational purposes for researchers, scientists, and drug development professionals and should not be interpreted as a guide for clinical use.

Frequently Asked Questions (FAQs)

Q1: Is there any clinical evidence supporting the use of this compound to prevent post-ERCP pancreatitis (PEP)?

A1: Currently, there is no direct clinical evidence from randomized controlled trials or other clinical studies that evaluates the efficacy and safety of this compound specifically for the prevention of PEP. Research in this area has primarily focused on other serine protease inhibitors like Nafamostat mesilate.

Q2: What is the proposed mechanism of action for serine protease inhibitors in preventing pancreatitis?

A2: Serine protease inhibitors are thought to prevent pancreatitis by inhibiting the activity of proteases like trypsin, kallikrein, and plasmin.[1] The premature activation of trypsinogen to trypsin within pancreatic acinar cells is a critical early event in the pathogenesis of acute pancreatitis.[2] By blocking trypsin, these inhibitors can prevent the downstream activation of other digestive enzymes and the subsequent inflammatory cascade that leads to pancreatic injury.[2] Some serine protease inhibitors may also exert anti-inflammatory effects by suppressing pathways like the NLRP3 inflammasome.[3]

Q3: What is known about the efficacy of the related compound, Nafamostat mesilate, in preventing PEP?

A3: Several meta-analyses and randomized controlled trials have evaluated the efficacy of Nafamostat mesilate in preventing PEP. The findings suggest that prophylactic intravenous administration of Nafamostat mesilate can reduce the overall incidence of PEP.[2][4][5] However, its effectiveness in preventing severe PEP and in high-risk patient populations remains a subject of ongoing research and discussion.[2][6]

Q4: Are there established experimental protocols for studying the prevention of PEP with serine protease inhibitors?

A4: Yes, based on clinical trials of Nafamostat mesilate, standardized protocols have been developed. These typically involve a prospective, randomized, double-blind, placebo-controlled design. Key elements include patient selection based on risk factors for PEP, a defined dosage and administration schedule of the investigational drug relative to the ERCP procedure, and standardized criteria for the diagnosis and severity grading of PEP.

Q5: What are the key considerations when designing a preclinical study for a new compound like this compound for PEP?

A5: For a preclinical study, a well-established animal model of PEP is crucial. A common approach is the retrograde infusion of contrast media into the pancreatic duct in a porcine model to mimic the clinical scenario of ERCP.[7] Key outcome measures should include histological evaluation of pancreatic inflammation, edema, and necrosis, as well as serum levels of pancreatic enzymes like amylase and lipase.[7]

Troubleshooting and Experimental Guidance

Issue: High variability in the incidence of post-ERCP pancreatitis in control groups.

  • Possible Cause: Inconsistent patient risk stratification. The incidence of PEP can vary significantly based on patient- and procedure-related risk factors.

  • Suggestion: Implement a clear and consistent risk assessment for all enrolled subjects to ensure balanced randomization between study arms.

Issue: Difficulty in determining the optimal timing for drug administration.

  • Possible Cause: The therapeutic window for preventing the initial inflammatory cascade of pancreatitis is narrow.

  • Suggestion: Based on studies with Nafamostat mesilate, administration prior to the ERCP procedure appears to be more effective than post-procedural administration.[2] Preclinical studies could help delineate the optimal pre-procedure timing for this compound.

Issue: Lack of a significant effect on preventing severe pancreatitis.

  • Possible Cause: The pathogenesis of severe PEP may involve pathways that are not fully addressed by serine protease inhibition alone.

  • Suggestion: Consider combination therapy with agents that target other inflammatory pathways. Additionally, ensure that the dosage of the investigational drug is sufficient to achieve the desired therapeutic effect.

Data Presentation: Efficacy of Nafamostat Mesilate in PEP Prevention

The following tables summarize the findings from meta-analyses of randomized controlled trials on Nafamostat mesilate for the prevention of post-ERCP pancreatitis.

Table 1: Overall Incidence of Post-ERCP Pancreatitis with Nafamostat Mesilate

Study (Meta-analysis)Nafamostat Group (Incidence)Control Group (Incidence)Risk Ratio (95% CI)
Yoo et al. (2011)[4]2.8% (4/143)9.1% (13/143)-
Zou et al. (2015)[5]--0.47 (0.34-0.63)
Deng et al. (2023)[2]4.6%8.5%0.50 (0.38-0.66)

Table 2: Efficacy of Nafamostat Mesilate by Patient Risk Stratification

Study (Meta-analysis)Risk GroupNafamostat Group (Incidence)Control Group (Incidence)Risk Ratio (95% CI)
Zou et al. (2015)[5]High Risk--0.54 (0.30-0.96)
Low Risk--0.31 (0.17-0.56)
Deng et al. (2023)[2]High Risk--0.61 (0.43-0.86)
Low Risk--0.28 (0.17-0.47)

Table 3: Efficacy of Nafamostat Mesilate by PEP Severity

Study (Meta-analysis)PEP SeverityRisk Ratio (95% CI)
Zou et al. (2015)[5]Mild0.38 (0.25-0.59)
Moderate0.37 (0.15-0.96)
Severe0.92 (0.13-6.38)
Deng et al. (2023)[2]Mild0.49 (0.35-0.68)
Moderate0.47 (0.25-0.86)
Severe0.91 (0.25-3.29)

Experimental Protocols

Protocol: Prophylactic Intravenous Nafamostat Mesilate for Prevention of Post-ERCP Pancreatitis (Based on Yoo et al., 2011) [4]

  • Patient Population: Patients undergoing ERCP. Exclusion criteria may include a history of chronic pancreatitis, allergy to the study drug, or severe systemic illness.

  • Study Design: A prospective, randomized, double-blind, placebo-controlled trial.

  • Randomization: Patients are randomized to receive either intravenous Nafamostat mesilate or a placebo.

  • Intervention:

    • Nafamostat Group: Intravenous infusion of Nafamostat mesilate (e.g., 20 mg) starting 60 minutes before the ERCP procedure and continuing for 6 hours after the procedure.

    • Placebo Group: Intravenous infusion of a matching placebo (e.g., normal saline) on the same schedule.

  • Diagnosis of Post-ERCP Pancreatitis: Defined by the presence of new or worsened abdominal pain consistent with pancreatitis, and a serum amylase level at least three times the upper limit of normal within 24 hours after the procedure, requiring hospital admission or prolongation of a planned admission.

  • Severity Grading of Pancreatitis: Graded as mild, moderate, or severe based on established consensus criteria, considering the length of hospitalization, presence of organ failure, and local complications.

  • Data Collection: Prospectively collect data on patient demographics, ERCP procedure details, incidence and severity of PEP, and any adverse events.

  • Statistical Analysis: The primary endpoint is the incidence of PEP. Statistical analysis is performed using appropriate tests such as the chi-square test or Fisher's exact test.

Visualizations

Signaling_Pathway ERCP ERCP Procedure Pancreatic_Duct_Injury Pancreatic Duct Injury/ Obstruction ERCP->Pancreatic_Duct_Injury Trypsinogen_Activation Premature Trypsinogen Activation Pancreatic_Duct_Injury->Trypsinogen_Activation Trypsin Active Trypsin Trypsinogen_Activation->Trypsin Digestive_Enzyme_Activation Digestive Enzyme Cascade Activation Trypsin->Digestive_Enzyme_Activation Acinar_Cell_Injury Acinar Cell Injury and Necrosis Digestive_Enzyme_Activation->Acinar_Cell_Injury Inflammatory_Cascade Inflammatory Cascade (e.g., NLRP3 Inflammasome) Acinar_Cell_Injury->Inflammatory_Cascade PEP Post-ERCP Pancreatitis (PEP) Inflammatory_Cascade->PEP Patamostat This compound (Serine Protease Inhibitor) Patamostat->Trypsin

Caption: Proposed mechanism of this compound in preventing PEP.

Experimental_Workflow Patient_Screening Patient Screening and Informed Consent Randomization Randomization Patient_Screening->Randomization Group_A Group A: This compound Randomization->Group_A 1:1 Group_B Group B: Placebo Randomization->Group_B Drug_Administration Drug/Placebo Administration (Pre-ERCP) Group_A->Drug_Administration Placebo_Administration Drug/Placebo Administration (Pre-ERCP) Group_B->Placebo_Administration ERCP ERCP Procedure Drug_Administration->ERCP Placebo_Administration->ERCP Post_ERCP_Monitoring Post-ERCP Monitoring (24-48 hours) ERCP->Post_ERCP_Monitoring Data_Collection Data Collection: - Incidence of PEP - Severity of PEP - Adverse Events Post_ERCP_Monitoring->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

Caption: Experimental workflow for a clinical trial on PEP prevention.

References

Validation & Comparative

A Comparative Analysis of Serine Protease Inhibitors: Camostat Mesilate vs. Nafamostat Mesilate in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of two prominent serine protease inhibitors, Camostat mesilate and Nafamostat mesilate. By examining their performance in key disease models, supported by experimental data, this document aims to inform research and development decisions in the context of diseases such as COVID-19 and pancreatitis, where serine protease activity is a critical component of the pathophysiology.

Mechanism of Action: Targeting Host Cell Proteases

Both Camostat mesilate and Nafamostat mesilate are synthetic serine protease inhibitors. Their primary mechanism of action involves the inhibition of various proteases, most notably the Transmembrane Protease Serine 2 (TMPRSS2).[1][2] This enzyme plays a crucial role in the activation of viral spike proteins, a necessary step for the entry of certain viruses, including SARS-CoV-2, into host cells.[2] By blocking TMPRSS2, these drugs can effectively prevent viral entry and subsequent replication.[1]

In the context of pancreatitis, these inhibitors target digestive serine proteases like trypsin. Premature activation of trypsinogen to trypsin within the pancreas is a key event that triggers a cascade of enzymatic activation and autodigestion, leading to inflammation and tissue damage.[3][4] Camostat and Nafamostat mesilate inhibit this process, thereby mitigating the severity of pancreatitis.[3][4]

Comparative Efficacy in Disease Models

COVID-19

The emergence of the COVID-19 pandemic spurred significant research into the antiviral potential of both Camostat and Nafamostat mesilate due to their ability to inhibit TMPRSS2, a host factor essential for SARS-CoV-2 cell entry.

In Vitro Studies:

In vitro studies have consistently demonstrated that Nafamostat mesilate is a more potent inhibitor of SARS-CoV-2 cell entry than Camostat mesilate. One study found that Nafamostat inhibited SARS-CoV-2 spike protein-initiated fusion at a concentration less than one-tenth of that required for Camostat. Another study reported IC50 values for TMPRSS2 inhibition of 0.27 nM for Nafamostat and 6.2 nM for Camostat.[5] In Calu-3 cells, a human lung cell line, the 50% inhibitory concentration (IC50) for Nafamostat was 2.2 nM, while for Camostat it was 14.8 nM.[1]

Clinical Trials:

Despite the promising in vitro data, clinical trials for both drugs in the context of COVID-19 have yielded largely inconclusive results. Several randomized controlled trials for both Camostat and Nafamostat have failed to demonstrate a significant improvement in clinical outcomes, such as time to symptom resolution or reduction in mortality, compared to placebo.[6][7][8] Factors such as the timing of drug administration and the stage of the disease may have contributed to these outcomes.

Pancreatitis

Both Camostat and Nafamostat mesilate are utilized in clinical practice for the management of pancreatitis, particularly in preventing post-endoscopic retrograde cholangiopancreatography (ERCP) pancreatitis.

Clinical Data:

Direct head-to-head clinical trials comparing the efficacy of Camostat and Nafamostat in pancreatitis are limited. However, individual studies have demonstrated the efficacy of each drug.

  • Nafamostat mesilate: A meta-analysis of randomized controlled trials showed that Nafamostat mesilate was effective in preventing post-ERCP pancreatitis compared to placebo.[9] The incidence of pancreatitis was significantly lower in the Nafamostat group (4.6%) compared to the placebo group (8.5%).[9]

  • Camostat mesilate: Studies have shown that Camostat mesilate can be effective in alleviating symptoms of chronic pancreatitis and dyspepsia associated with mild pancreatic disease.[10] However, a recent dose-finding trial for painful chronic pancreatitis did not show a significant difference in pain improvement compared to placebo.[11]

Quantitative Data Summary

Table 1: In Vitro Efficacy against SARS-CoV-2

CompoundTargetAssayIC50 / EC50Source
Nafamostat mesilate TMPRSS2Biochemical Assay0.27 nM[5]
Camostat mesilate TMPRSS2Biochemical Assay6.2 nM[5]
Nafamostat mesilate SARS-CoV-2 InfectionCalu-3 cells2.2 nM[1]
Camostat mesilate SARS-CoV-2 InfectionCalu-3 cells14.8 nM[1]
Nafamostat mesilate SARS-CoV-2 S-mediated fusionCell-based assay~10 nM[12]
Camostat mesilate SARS-CoV-2 S-mediated fusionCell-based assay>100 nM

Table 2: Clinical Efficacy in Post-ERCP Pancreatitis Prevention

DrugStudy DesignPatient PopulationOutcomeResultSource
Nafamostat mesilate Meta-analysis of RCTsPatients undergoing ERCPIncidence of Post-ERCP Pancreatitis4.6% (Nafamostat) vs. 8.5% (Placebo)[9]
Camostat mesilate Clinical TrialPatients with painful Chronic PancreatitisChange in pain score from baselineNo significant difference vs. Placebo[11]

Experimental Protocols

TMPRSS2 Inhibition Assay (Biochemical)

This protocol describes a method to determine the in vitro potency of inhibitors against recombinant human TMPRSS2.

  • Reagents and Materials:

    • Recombinant Human TMPRSS2 protein (e.g., expressed in yeast).

    • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).

    • Assay Buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20).

    • Test compounds (Camostat mesilate, Nafamostat mesilate) dissolved in DMSO.

    • 384-well black plates.

    • Fluorescence plate reader.

  • Procedure:

    • Dispense the peptide substrate into the wells of the 384-well plate.

    • Add the test compounds at various concentrations.

    • Initiate the reaction by adding the recombinant TMPRSS2 protein to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 1 hour).

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission for AMC-based substrates).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5][13]

SARS-CoV-2 Viral Entry Inhibition Assay (Cell-based)

This protocol outlines a method to assess the ability of compounds to inhibit SARS-CoV-2 entry into susceptible cells.

  • Reagents and Materials:

    • Target cells expressing ACE2 and TMPRSS2 (e.g., Calu-3 or VeroE6/TMPRSS2 cells).[12]

    • SARS-CoV-2 virus stock.

    • Cell culture medium and supplements.

    • Test compounds (Camostat mesilate, Nafamostat mesilate) dissolved in DMSO.

    • Reagents for quantifying viral infection (e.g., RT-qPCR for viral RNA, or a reporter virus system).

  • Procedure:

    • Seed the target cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of the test compounds for a specified time (e.g., 1 hour) before infection.[12]

    • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • After an incubation period to allow for viral entry (e.g., 30 minutes), remove the virus-containing medium and add fresh medium with the test compounds.[12]

    • Incubate the cells for a further period (e.g., 24-48 hours).

    • Quantify the level of viral infection in each well. This can be done by measuring viral RNA levels using RT-qPCR, or by measuring the expression of a reporter gene if a reporter virus is used.

    • Calculate the percent inhibition of viral entry for each compound concentration and determine the EC50 value.[12]

Visualizations

Signaling_Pathway_of_Pancreatitis cluster_AcinarCell Pancreatic Acinar Cell cluster_Inhibitors Therapeutic Intervention Trypsinogen Trypsinogen Trypsin Trypsin Trypsinogen->Trypsin Premature Activation Protease\nActivation\nCascade Protease Activation Cascade Trypsin->Protease\nActivation\nCascade Zymogen\nGranules Zymogen Granules Zymogen\nGranules->Trypsinogen Cellular\nInjury Cellular Injury Protease\nActivation\nCascade->Cellular\nInjury Camostat_Nafamostat Camostat / Nafamostat mesilate Camostat_Nafamostat->Trypsin Inhibition

Caption: Serine protease signaling cascade in acute pancreatitis and the inhibitory action of Camostat/Nafamostat.

Experimental_Workflow_Viral_Entry_Inhibition Seed_Cells Seed Target Cells (e.g., Calu-3) Pretreat Pre-treat with Camostat / Nafamostat Seed_Cells->Pretreat Infect Infect with SARS-CoV-2 Pretreat->Infect Incubate Incubate Infect->Incubate Quantify Quantify Viral Infection (e.g., RT-qPCR) Incubate->Quantify Analyze Calculate EC50 Quantify->Analyze

Caption: Workflow for assessing SARS-CoV-2 viral entry inhibition by Camostat and Nafamostat mesilate.

SARS_CoV_2_Entry_Pathway cluster_Virus SARS-CoV-2 cluster_HostCell Host Cell cluster_Inhibitors Inhibitory Action Spike_Protein Spike Protein ACE2 ACE2 Receptor Spike_Protein->ACE2 Binding TMPRSS2 TMPRSS2 ACE2->TMPRSS2 Priming Viral_Entry Viral Entry & Replication TMPRSS2->Viral_Entry Cleavage & Activation Camostat_Nafamostat Camostat / Nafamostat mesilate Camostat_Nafamostat->TMPRSS2 Inhibition

Caption: Mechanism of SARS-CoV-2 entry and inhibition by Camostat/Nafamostat via TMPRSS2.

References

Comparative analysis of Patamostat mesilate and other serine protease inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Nafamostat Mesilate and Other Serine Protease Inhibitors

Introduction

Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, and immune responses.[1] Their activity is tightly regulated, and dysregulation can contribute to various pathological conditions. Consequently, serine protease inhibitors have been developed as therapeutic agents for a range of diseases. This guide provides a comparative analysis of Nafamostat mesilate, a potent synthetic serine protease inhibitor, with other notable inhibitors such as Camostat mesilate, Gabexate mesilate, Leupeptin, and Aprotinin. The comparison focuses on their inhibitory activity, mechanisms of action, and the experimental protocols used for their characterization.

It is important to note that the term "Patamostat mesilate" as specified in the query is not widely found in scientific literature. The search results consistently indicate that "Nafamostat mesilate" is the correct and commonly used name for the compound of interest. Therefore, this guide will proceed with the analysis of Nafamostat mesilate.

Mechanism of Action

Serine protease inhibitors function by binding to the active site of serine proteases, thereby preventing them from cleaving their target substrates.[2] The inhibitors can be classified based on their chemical nature (e.g., small molecules, peptides) and their mode of inhibition (e.g., reversible, irreversible).

  • Nafamostat mesilate and Camostat mesilate are synthetic small-molecule inhibitors that act as broad-spectrum serine protease inhibitors.[3][4] They are known to inhibit a variety of proteases including trypsin, plasmin, kallikrein, and thrombin.[5] More recently, they have gained attention for their ability to inhibit Transmembrane Serine Protease 2 (TMPRSS2), a key enzyme for the entry of certain viruses, including SARS-CoV-2, into host cells.[6]

  • Gabexate mesilate is another synthetic serine protease inhibitor with a profile similar to Nafamostat and Camostat, targeting enzymes like trypsin, plasmin, and thrombin.

  • Leupeptin is a naturally derived peptide inhibitor that acts as a reversible inhibitor of a broader range of proteases, including both serine and cysteine proteases.[1][7]

  • Aprotinin is a polypeptide inhibitor, also of natural origin, that is a potent inhibitor of several serine proteases, including trypsin, chymotrypsin, plasmin, and kallikrein.[8][9]

Comparative Inhibitory Activity

The efficacy of serine protease inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). Lower values indicate higher potency. The following tables summarize the available quantitative data for the compared inhibitors against various serine proteases.

InhibitorTrypsinPlasminKallikreinThrombinTMPRSS2
Nafamostat mesilate Potent inhibitorPotent inhibitorPotent inhibitorPotent inhibitorPotent inhibitor
Camostat mesilate IC50: 9.3 ± 1.2 nM[5]-IC50: 10.4 ± 2.7 nM (Plasma)[5]-IC50: ~50 nM[10]
Gabexate mesilate IC50: 9.4 µMIC50: 30 µMIC50: 41 µM (Plasma)IC50: 110 µM-
Leupeptin Ki: 35 nM[1]Ki: 3.4 µM[1]Ki: 19 µM[1]No effect-
Aprotinin Ki: 0.06 pM[8]Ki: 4.0 nM (porcine)[11]Ki: 30 nM (plasma)[11]--

Experimental Protocols

The determination of inhibitory activity is crucial for the characterization of serine protease inhibitors. Below are generalized protocols for common in vitro inhibition assays.

General Serine Protease Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of a compound against a specific serine protease using a chromogenic or fluorogenic substrate.

Materials:

  • Purified serine protease (e.g., Trypsin, Thrombin)

  • Specific chromogenic or fluorogenic substrate for the chosen protease

  • Assay buffer (e.g., Tris-HCl, pH 7.5-8.5)

  • Inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor compound.

  • In a 96-well plate, add a fixed amount of the serine protease to each well.

  • Add serial dilutions of the inhibitor compound to the wells. Include a control well with no inhibitor.

  • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Add the chromogenic or fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader.

  • The rate of substrate cleavage is proportional to the enzyme activity.

  • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Trypsin Inhibition Assay

A specific example for determining trypsin inhibitory activity.[12]

Materials:

  • Trypsin from bovine pancreas

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate

  • Tris buffer (pH 8.0)

  • Inhibitor solution

  • Spectrophotometer

Procedure:

  • Prepare a solution of trypsin in the assay buffer.

  • Prepare various concentrations of the inhibitor solution.

  • In a cuvette, mix the trypsin solution with the inhibitor solution (or buffer for control).

  • Incubate for a short period at 25°C.

  • Add the BAEE substrate to the cuvette to start the reaction.

  • Monitor the change in absorbance at 253 nm over time. The rate of increase in absorbance is proportional to trypsin activity.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50.

Thrombin Inhibition Assay

A protocol for assessing the inhibition of thrombin activity.

Materials:

  • Purified thrombin

  • Fluorogenic thrombin substrate (e.g., Boc-Val-Pro-Arg-AMC)

  • Assay buffer (e.g., Tris-HCl with 0.1% BSA, pH 8.0)

  • Inhibitor solution

  • Fluorometric microplate reader

Procedure:

  • Dispense the thrombin solution into the wells of a black 96-well microplate.

  • Add different concentrations of the inhibitor to the wells.

  • Incubate at room temperature for 10-15 minutes.

  • Add the fluorogenic substrate to all wells.

  • Measure the fluorescence (e.g., Ex/Em = 350/450 nm) in kinetic mode for 30-60 minutes at 37°C.

  • The rate of fluorescence increase corresponds to thrombin activity.

  • Determine the IC50 from the dose-response curve.

Signaling Pathways

Serine proteases are key components of several critical signaling cascades. Understanding these pathways provides context for the therapeutic applications of their inhibitors.

Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions involving multiple serine proteases (e.g., thrombin, Factor Xa) that leads to the formation of a blood clot. Inhibitors of these proteases, such as Nafamostat mesilate, can act as anticoagulants.[13][14]

Coagulation_Cascade Tissue Factor Tissue Factor X X Tissue Factor->X + VIIa VIIa VIIa Xa Xa X->Xa Thrombin Thrombin Xa->Thrombin + Va Prothrombin Prothrombin Fibrin Fibrin Thrombin->Fibrin Fibrinogen Fibrinogen Inhibitors Inhibitors Inhibitors->Xa Inhibitors->Thrombin

Caption: Simplified extrinsic pathway of the coagulation cascade.

Kallikrein-Kinin System

The kallikrein-kinin system is involved in inflammation, blood pressure regulation, and pain. Plasma kallikrein, a serine protease, releases bradykinin, a potent inflammatory mediator. Inhibitors of kallikrein can have anti-inflammatory effects.[15][16]

Kallikrein_Kinin_System HMWK High Molecular Weight Kininogen Prekallikrein Prekallikrein Kallikrein Kallikrein Prekallikrein->Kallikrein Factor XIIa Bradykinin Bradykinin Kallikrein->Bradykinin cleaves HMWK Inflammation Inflammation Bradykinin->Inflammation Inhibitors Inhibitors Inhibitors->Kallikrein

Caption: Overview of the Kallikrein-Kinin system activation.

TMPRSS2-Mediated Viral Entry

TMPRSS2 is a cell surface serine protease that is crucial for the activation of the spike proteins of certain viruses, enabling their entry into host cells. Inhibition of TMPRSS2 is a promising antiviral strategy.[6][17]

Viral_Entry cluster_cell Host Cell ACE2 ACE2 TMPRSS2 TMPRSS2 Virus Virus TMPRSS2->Virus cleaves Spike Protein Viral_Fusion Viral Fusion & Cell Entry Virus->ACE2 binds Virus->Viral_Fusion Inhibitors Inhibitors Inhibitors->TMPRSS2

Caption: Role of TMPRSS2 in viral entry and its inhibition.

Conclusion

Nafamostat mesilate is a potent, broad-spectrum serine protease inhibitor with significant therapeutic potential, particularly in conditions involving dysregulated coagulation and inflammation. When compared to other inhibitors, its profile shows both similarities and differences in potency and specificity. The choice of inhibitor for a specific research or clinical application will depend on the target protease and the desired therapeutic outcome. The provided experimental protocols offer a foundation for the in vitro evaluation and comparison of these and other novel serine protease inhibitors. The elucidation of the roles of serine proteases in various signaling pathways continues to drive the development of new and more specific inhibitors for a wide range of diseases.

References

A Preclinical Head-to-Head: Patamostat Mesilate vs. Nafamostat Mesilate in Serine Protease Inhibition and Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of serine protease inhibitors, nafamostat mesilate has garnered significant attention for its broad-spectrum activity and clinical applications, including as an anticoagulant and in the treatment of pancreatitis. Preclinical research has also highlighted its potent antiviral properties. This guide provides a comparative analysis of nafamostat mesilate and the similarly structured serine protease inhibitor, camostat mesilate. It is important to note that searches for "patamostat mesilate" did not yield any relevant preclinical data, suggesting it may be a less common compound or a possible misspelling of "camostat mesilate." Therefore, this comparison will focus on the available preclinical data for nafamostat mesilate versus camostat mesilate.

This guide will delve into their mechanisms of action, comparative efficacy in preclinical models, and safety profiles, with a focus on their role as inhibitors of Transmembrane Protease, Serine 2 (TMPRSS2), a key host factor for the entry of various viruses, including SARS-CoV-2.

Mechanism of Action: Targeting Host Serine Proteases

Both nafamostat mesilate and camostat mesilate are synthetic serine protease inhibitors.[1][2] Their primary mechanism of action involves the inhibition of a wide range of serine proteases, which are enzymes crucial for various physiological and pathological processes.[1][2] In the context of viral infections, a key target for both drugs is TMPRSS2, a cell surface protease that plays a critical role in the priming of viral spike proteins, a necessary step for viral entry into host cells.[3][4] By inhibiting TMPRSS2, both compounds effectively block this activation step, thereby preventing viral fusion with the host cell membrane.[3][4]

Nafamostat is a broad-spectrum inhibitor, also targeting other proteases involved in the coagulation cascade (like thrombin and Factor Xa), the complement system, and inflammatory pathways (such as trypsin and kallikrein).[1] Camostat mesilate also inhibits a range of serine proteases, including trypsin, and has demonstrated anti-inflammatory and antifibrotic effects in preclinical models.[5]

Comparative Efficacy in Preclinical Models

Preclinical studies, largely spurred by the COVID-19 pandemic, have provided a direct comparison of the antiviral efficacy of nafamostat mesilate and camostat mesilate. The primary focus of these studies has been the inhibition of TMPRSS2 and the subsequent blocking of SARS-CoV-2 entry into susceptible cells.

In Vitro Efficacy

A consistent finding across multiple in vitro studies is that nafamostat mesilate is a more potent inhibitor of TMPRSS2 and SARS-CoV-2 cell entry than camostat mesilate.

Compound Assay Cell Line IC50 / EC50 Reference
Nafamostat Mesilate TMPRSS2 Inhibition-0.27 nM[6]
SARS-CoV-2 Cell EntryCalu-3~10 nM[7]
Camostat Mesilate TMPRSS2 Inhibition-6.2 nM[6]
SARS-CoV-2 Cell EntryCalu-3~10-fold less active than nafamostat[7]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

One study established a quantitative fusion assay and found that nafamostat mesilate potently inhibited SARS-CoV-2 S protein-mediated fusion, while camostat mesilate was about 10-fold less active.[7] Furthermore, in SARS-CoV-2 infected Calu-3 cells, a human lung epithelial cell line, nafamostat mesilate demonstrated an effective concentration (EC50) of around 10 nM.[7] Another study directly comparing the biochemical inhibition of TMPRSS2 reported an IC50 of 0.27 nM for nafamostat and 6.2 nM for camostat.[6]

In Vivo Efficacy

Preclinical in vivo studies using mouse models of SARS-CoV-2 infection have further substantiated the superior potency of nafamostat mesilate.

Compound Animal Model Dosing Regimen Key Findings Reference
Nafamostat Mesilate K18-hACE2 transgenic miceProphylactic intranasal treatmentReduced weight loss, viral burden, and mortality[8][9]
Ad5-hACE2-transduced miceIntranasal treatment before or shortly after infectionSignificantly reduced weight loss and lung tissue titers[8][10]
Camostat Mesilate Syrian golden hamstersIntranasal, 5 mg/kg twice dailyDid not prevent airborne transmission of SARS-CoV-2[11]

In a study using K18-hACE2 transgenic mice, prophylactic intranasal treatment with nafamostat reduced weight loss, viral burden, and mortality following SARS-CoV-2 challenge.[8][9] Similarly, in mice sensitized to SARS-CoV-2 infection through transduction with human ACE2, intranasal nafamostat treatment administered before or shortly after infection significantly reduced weight loss and viral titers in the lungs.[8][10] In contrast, a study in Syrian golden hamsters found that intranasal administration of camostat mesilate did not prevent the airborne transmission of SARS-CoV-2.[11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of viral entry and the experimental workflow commonly used in preclinical studies to evaluate these inhibitors.

Viral_Entry_Inhibition Mechanism of Viral Entry and Inhibition by Serine Protease Inhibitors cluster_virus Virus cluster_host Host Cell cluster_inhibitors Inhibitors SARS-CoV-2 SARS-CoV-2 Spike Protein Spike Protein SARS-CoV-2->Spike Protein has ACE2 Receptor ACE2 Receptor Spike Protein->ACE2 Receptor Binds to Viral Entry Viral Entry Spike Protein->Viral Entry Mediates TMPRSS2 TMPRSS2 ACE2 Receptor->TMPRSS2 Co-localized with TMPRSS2->Spike Protein Cleaves/Activates Nafamostat Nafamostat Nafamostat->TMPRSS2 Inhibits Camostat Camostat Camostat->TMPRSS2 Inhibits

Caption: Inhibition of TMPRSS2-mediated viral entry.

Experimental_Workflow Preclinical Evaluation Workflow Start Start In Vitro Assays In Vitro Assays Start->In Vitro Assays TMPRSS2 Inhibition Assay TMPRSS2 Inhibition Assay In Vitro Assays->TMPRSS2 Inhibition Assay Cell-based Viral Entry Assay Cell-based Viral Entry Assay In Vitro Assays->Cell-based Viral Entry Assay In Vivo Studies In Vivo Studies Cell-based Viral Entry Assay->In Vivo Studies Mouse Models Mouse Models In Vivo Studies->Mouse Models Data Analysis Data Analysis Mouse Models->Data Analysis End End Data Analysis->End

Caption: Preclinical evaluation workflow for inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of typical experimental protocols used in the comparative studies of nafamostat and camostat mesilate.

TMPRSS2 Inhibition Assay (Biochemical)

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of TMPRSS2.

  • Enzyme and Substrate: Recombinant human TMPRSS2 protein is used as the enzyme source. A fluorogenic peptide substrate, such as BOC-Gln-Ala-Arg-AMC, is used to measure enzyme activity.

  • Assay Buffer: The reaction is typically performed in a buffer solution (e.g., Tris-HCl) at a physiological pH.

  • Inhibitor Preparation: Nafamostat mesilate and camostat mesilate are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Reaction Initiation and Measurement: The inhibitor is pre-incubated with the TMPRSS2 enzyme for a defined period. The reaction is then initiated by adding the fluorogenic substrate. The fluorescence intensity is measured over time using a plate reader.

  • Data Analysis: The rate of substrate cleavage is calculated from the fluorescence signal. The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[6]

SARS-CoV-2 Cell Entry Assay (Cell-based)

This assay assesses the ability of the compounds to block viral entry into host cells.

  • Cell Line: A susceptible human cell line that expresses both ACE2 and TMPRSS2, such as Calu-3 (human lung epithelial cells), is used.[7]

  • Virus: Either authentic SARS-CoV-2 or pseudotyped viral particles expressing the SARS-CoV-2 spike protein are used.

  • Compound Treatment: Cells are pre-incubated with various concentrations of nafamostat mesilate or camostat mesilate for a specific duration (e.g., 1-2 hours).

  • Viral Infection: The cells are then infected with the virus at a specific multiplicity of infection (MOI).

  • Measurement of Infection: After a defined incubation period (e.g., 24-48 hours), the extent of viral infection is quantified. This can be done by measuring viral RNA levels using RT-qPCR, quantifying viral protein expression (e.g., by immunofluorescence), or measuring the activity of a reporter gene (in the case of pseudotyped viruses).

  • Data Analysis: The EC50 value is calculated by plotting the percentage of infection inhibition against the compound concentration.[7]

In Vivo Mouse Model of SARS-CoV-2 Infection

These studies evaluate the in vivo efficacy and safety of the compounds.

  • Animal Model: Genetically modified mice that are susceptible to SARS-CoV-2 infection, such as K18-hACE2 transgenic mice (which express human ACE2), are commonly used.[8][9]

  • Compound Administration: Nafamostat mesilate or camostat mesilate is administered to the mice, typically via a relevant route such as intranasal or intraperitoneal injection, at a specific dose and frequency.[8][10]

  • Viral Challenge: The mice are then challenged with a specific dose of SARS-CoV-2 via intranasal inoculation.

  • Monitoring and Endpoints: The animals are monitored daily for clinical signs of disease, including weight loss and mortality. At specific time points post-infection, tissues (e.g., lungs) are collected to measure viral load (by plaque assay or RT-qPCR) and to assess lung pathology (histopathology).

  • Data Analysis: Statistical analysis is performed to compare the outcomes (e.g., survival rates, body weight changes, viral titers) between the treated and control groups.[8][9][10]

Conclusion

The available preclinical evidence strongly indicates that both nafamostat mesilate and camostat mesilate are effective inhibitors of the serine protease TMPRSS2, a critical host factor for viral entry. However, the data consistently demonstrates that nafamostat mesilate is a significantly more potent inhibitor than camostat mesilate in both in vitro and in vivo preclinical models of SARS-CoV-2 infection. This superior potency, coupled with its established clinical use for other indications, positions nafamostat mesilate as a compelling candidate for further investigation in the context of antiviral therapy. Researchers and drug development professionals should consider these differences in potency when designing future preclinical and clinical studies targeting TMPRSS2 and other serine proteases. As no preclinical data for "this compound" could be located, it is recommended to verify the compound's identity for any future research endeavors.

References

A Comparative Analysis of Serine Protease Inhibitors: Patamostat Mesilate Analogues vs. Standard-of-Care in Pancreatitis and COVID-19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the serine protease inhibitors Camostat mesilate and Nafamostat mesilate—analogues of the requested Patamostat mesilate—against current standard-of-care (SoC) treatments for pancreatitis and COVID-19. Drawing on available clinical trial data, this document presents a quantitative analysis of efficacy and safety, detailed experimental protocols, and visual representations of key biological pathways and study designs to inform further research and development.

Mechanism of Action: Targeting Serine Proteases

Camostat mesilate and Nafamostat mesilate are synthetic serine protease inhibitors. Their therapeutic potential stems from their ability to block the activity of various proteases, including trypsin, kallikrein, and plasmin. This mechanism is particularly relevant in pancreatitis, where the premature activation of trypsin within the pancreas leads to autodigestion and inflammation.

In the context of viral diseases like COVID-19, these drugs have garnered significant interest for their potent inhibition of Transmembrane Protease, Serine 2 (TMPRSS2). TMPRSS2 is a crucial host cell enzyme that facilitates the entry of SARS-CoV-2 into cells by priming the viral spike protein. By inhibiting TMPRSS2, Camostat and Nafamostat can effectively block viral entry and subsequent replication. In-vitro studies have suggested that Nafamostat mesilate is a more potent inhibitor of TMPRSS2 compared to Camostat mesilate.

cluster_0 SARS-CoV-2 Entry Pathway SARS-CoV-2 SARS-CoV-2 ACE2 Receptor ACE2 Receptor SARS-CoV-2->ACE2 Receptor Binds to TMPRSS2 TMPRSS2 ACE2 Receptor->TMPRSS2 Co-localized with Viral Fusion & Entry Viral Fusion & Entry TMPRSS2->Viral Fusion & Entry Primes Spike Protein for Camostat/Nafamostat Camostat/Nafamostat Camostat/Nafamostat->TMPRSS2 Inhibits

Diagram 1: SARS-CoV-2 Entry Inhibition

Comparison in Pancreatitis

The standard-of-care for acute pancreatitis is primarily supportive, focusing on fluid resuscitation, pain management, and nutritional support.[1][2][3] For chronic pancreatitis, management involves lifestyle modifications, pain control, and pancreatic enzyme replacement therapy to address exocrine insufficiency.[4][5][6]

Clinical Efficacy and Safety of Camostat and Nafamostat in Pancreatitis

Clinical trials evaluating Camostat and Nafamostat in pancreatitis have shown mixed results. While some studies suggest a benefit in reducing the incidence of post-ERCP pancreatitis and potentially alleviating pain in chronic pancreatitis, others have not demonstrated a significant advantage over placebo.

Table 1: Clinical Trial Data of Camostat mesilate in Chronic Pancreatitis

TrialInterventionControlPrimary EndpointResultAdverse Events
TACTIC (NCT02693093) [4][7][8][9]Camostat mesilate (100mg, 200mg, or 300mg TID)PlaceboChange in average daily worst pain score at 4 weeksNo significant difference between Camostat and placebo groups.Treatment-emergent adverse events attributed to the study drug occurred in 16.0% of participants.

Table 2: Clinical Trial Data of Nafamostat mesilate in Acute Pancreatitis

TrialInterventionControlPrimary EndpointResultAdverse Events
UMIN000020868 [10][11][12]Continuous Regional Arterial Infusion (CRAI) of Nafamostat mesilateIntravenous (IV) Infusion of Nafamostat mesilateDevelopment of pancreatic necrosisNo significant difference in the development of pancreatic necrosis between CRAI and IV groups. The CRAI group showed a superior early analgesic effect.Two adverse events (bleeding and splenic infarction) were related to CRAI.
Meta-analysis of RCTs [5]Nafamostat mesilatePlaceboIncidence of post-ERCP pancreatitisNafamostat significantly reduced the incidence of post-ERCP pancreatitis compared to placebo (4.6% vs 8.5%).Not specified in the meta-analysis abstract.
Experimental Protocols: Pancreatitis Studies

TACTIC Study (NCT02693093) - Camostat in Chronic Pancreatitis [4][7][8][9]

  • Study Design: A phase 2, double-blind, randomized, placebo-controlled trial.

  • Participants: Adults with chronic pancreatitis and a baseline average daily worst pain score of ≥4 on a numeric rating scale.

  • Intervention: Participants were randomized (1:1:1:1) to receive oral Camostat mesilate at 100 mg, 200 mg, or 300 mg three times daily, or a matching placebo for 28 days.

  • Primary Outcome: The primary efficacy outcome was the change from baseline in the average of the worst daily pain scores over the final 7 days of the treatment period.

  • Key Assessments: Daily pain scores, quality of life questionnaires, and safety monitoring for adverse events.

UMIN000020868 - Nafamostat in Severe Acute Pancreatitis [10][11][12]

  • Study Design: A multicenter, randomized, open-label, phase 2 trial.

  • Participants: 39 patients with predicted severe acute pancreatitis and low enhancement of the pancreatic parenchyma on computed tomography (CT).

  • Intervention: Patients were randomized to receive either continuous regional arterial infusion (CRAI) of nafamostat mesilate (20 patients) or intravenous (IV) administration of nafamostat mesilate at the same dose (19 patients).

  • Primary Outcome: Development of pancreatic necrosis as determined by CT on Day 14.

  • Key Assessments: CT scans to assess pancreatic necrosis, monitoring of analgesic consumption, and recording of adverse events.

Comparison in COVID-19

The standard-of-care for COVID-19 is dependent on disease severity and has evolved throughout the pandemic. For mild to moderate disease in at-risk patients, oral antivirals like Nirmatrelvir/ritonavir (Paxlovid) and Remdesivir are recommended.[13] For hospitalized patients with severe disease, treatment may include Remdesivir, corticosteroids (e.g., dexamethasone), and immunomodulators like Baricitinib or Tocilizumab.[14][15]

Clinical Efficacy and Safety of Camostat and Nafamostat in COVID-19

The evaluation of Camostat and Nafamostat for COVID-19 has yielded varied outcomes. Some studies have suggested potential benefits, such as a shorter time to clinical improvement in certain patient populations, while others have not found a significant effect on primary endpoints like viral clearance or mortality.

Table 3: Clinical Trial Data of Camostat mesilate in COVID-19

TrialInterventionControlPrimary EndpointResultAdverse Events
ACOVACT [16]Camostat mesylateLopinavir/ritonavirTime to sustained clinical improvementPatients in the Camostat group had a significantly shorter time to sustained clinical improvement (9 vs. 11 days) and less progression to mechanical ventilation or death.Not detailed in the abstract.
NCT04521296 [17]Camostat mesylatePlaceboTime to clinical improvement of symptoms within 14 daysNo significant difference in the primary endpoint (median 7 days for camostat vs. 8 days for placebo).Adverse events were similar in both groups.
Yale University Trial [6][15]Oral Camostat mesylatePlaceboChange in nasopharyngeal viral loadNo significant reduction in viral load. However, the Camostat group showed more rapid resolution of symptoms and amelioration of loss of taste and smell.Not detailed in the abstract.

Table 4: Clinical Trial Data of Nafamostat mesilate in COVID-19

TrialInterventionControlPrimary EndpointResultAdverse Events
RACONA (NCT04352400) [18]Nafamostat mesylate + Standard of CarePlacebo + Standard of CareEfficacy and safetyThe study showed a good safety profile for Nafamostat, but the small sample size (15 patients randomized) precluded definitive efficacy conclusions.No adverse events, including hyperkalemia, were found to be associated with nafamostat.
Russian Phase II Trial (NCT04623021) [1][16]Nafamostat mesylate + Standard of CareStandard of Care aloneTime to clinical improvementNo significant difference in the overall population. In a subgroup of high-risk patients, Nafamostat was superior to SoC alone in median time to clinical improvement (11 vs 14 days).Not detailed in the abstract.
ASCOT [14]Nafamostat mesylate + Usual CareUsual CareDeath or receipt of new ventilation or vasopressor support within 28 daysThere was a 93% posterior probability that nafamostat reduced the odds of death or organ support, but prespecified stopping criteria were not met, precluding definitive conclusions.Hyperkalemia and bleeding were more common with nafamostat.

Experimental Protocols: COVID-19 Studies

cluster_1 Randomized Controlled Trial Workflow Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Randomization Randomization Informed Consent->Randomization Intervention Group Intervention Group Randomization->Intervention Group Camostat/Nafamostat Control Group Control Group Randomization->Control Group Standard of Care / Placebo Follow-up Follow-up Intervention Group->Follow-up Control Group->Follow-up Data Analysis Data Analysis Follow-up->Data Analysis

Diagram 2: Generalized RCT Workflow

ACOVACT Trial - Camostat in COVID-19 [16]

  • Study Design: A randomized, controlled, open-label, platform trial.

  • Participants: Hospitalized patients aged ≥18 years with COVID-19 pneumonia.

  • Intervention: Patients were randomized to receive either Camostat mesylate (considered standard-of-care in the trial context) or lopinavir/ritonavir for up to 10 days.

  • Primary Outcome: Time to sustained clinical improvement (≥48 hours) of at least one point on the 7-category WHO scale.

  • Key Assessments: Daily assessment of clinical status on the WHO scale, monitoring for need for mechanical ventilation, and 29-day mortality.

RACONA Trial (NCT04352400) - Nafamostat in COVID-19 [18]

  • Study Design: A prospective, randomized, double-blind, placebo-controlled clinical trial.

  • Participants: Hospitalized patients with severe COVID-19 infection.

  • Intervention: Patients were randomized to receive either intravenous nafamostat mesylate (0.10 mg/kg/h for 7 days) on top of the optimal treatment or a placebo on top of the optimal treatment.

  • Primary Outcome: To investigate the efficacy and safety of nafamostat mesylate.

  • Key Assessments: Evaluation of renal function, coagulation, inflammation biomarkers, and monitoring for adverse events.

Conclusion

The available evidence on Camostat and Nafamostat mesilate presents a nuanced picture. In pancreatitis, their role is not yet firmly established, with some positive signals in preventing post-ERCP pancreatitis but a lack of demonstrated efficacy for pain in chronic pancreatitis in a large randomized controlled trial. For COVID-19, while in-vitro data and some clinical studies suggest a potential benefit, particularly for Nafamostat, larger and more definitive trials are needed to confirm their clinical utility compared to the rapidly evolving standard-of-care treatments. The safety profile of these drugs appears generally acceptable, although specific adverse events like hyperkalemia and bleeding with Nafamostat require careful monitoring. Further research is warranted to delineate the specific patient populations that may benefit most from these serine protease inhibitors and to optimize their dosing and administration strategies.

References

Comparative Guide to Serine Protease Inhibitors: Camostat and Nafamostat Mesilate

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of their clinical trial data, outcomes, and mechanisms of action for researchers and drug development professionals.

Introduction: In the landscape of serine protease inhibitors, Camostat mesilate and Nafamostat mesilate have emerged as significant therapeutic agents, primarily in the management of pancreatitis and with investigated potential in other indications such as COVID-19. This guide provides a comprehensive comparison of these two drugs, focusing on their clinical trial data, experimental protocols, and underlying signaling pathways to inform further research and development. It is important to note that the initial query for "Patamostat mesilate" yielded no specific results, and based on the available data, it is highly probable that the intended subjects were Camostat mesilate and Nafamostat mesilate, which are closely related compounds.

Mechanism of Action and Physicochemical Properties

Both Camostat mesilate and Nafamostat mesilate function by inhibiting serine proteases, a class of enzymes crucial in various physiological and pathological processes.[1][2] Their primary targets include trypsin, kallikrein, and plasmin, which are involved in digestion, inflammation, and blood coagulation.[1][3] A key differentiator in recent research is their ability to inhibit the transmembrane protease serine 2 (TMPRSS2), an enzyme essential for the entry of certain viruses, including SARS-CoV-2, into host cells.[1][4]

FeatureCamostat MesilateNafamostat Mesilate
Trade Name(s) Foipan, Foypan[4][5]Futhan, FUT-175[6]
Administration Oral[5][7]Intravenous[8][9]
Primary Indications Chronic pancreatitis, postoperative reflux esophagitis[4][10]Acute pancreatitis, disseminated intravascular coagulation (DIC), anticoagulant for extracorporeal circulation[6][9][11]
Key Inhibited Proteases Trypsin, Kallikrein, Plasmin, TMPRSS2[1][3]Trypsin, Thrombin, Factor Xa, Plasmin, Kallikrein, TMPRSS2[2][6][12]

Clinical Trial Data and Outcomes: A Comparative Analysis

Pancreatitis

Both drugs have been extensively studied in the context of pancreatitis, with clinical trials evaluating their efficacy in reducing inflammation and improving patient outcomes.

Camostat Mesilate in Chronic Pancreatitis:

A randomized, double-blind, placebo-controlled phase 2 trial (TACTIC study) evaluated the efficacy of Camostat mesilate in patients with painful chronic pancreatitis.[13][14] The study, however, did not find a significant difference in pain improvement between the Camostat and placebo groups.[13][14] In another study, a combination therapy including Camostat mesilate, pancrelipase, and rabeprazole showed significant improvement in epigastric pain in patients with early chronic pancreatitis.[15]

Trial / StudyPatient PopulationKey Findings
TACTIC Study[13][14]Adults with painful chronic pancreatitisNo significant difference in pain reduction compared to placebo.
Combination Therapy Study[15]Patients with early chronic pancreatitisSignificant amelioration of epigastric pain.

Nafamostat Mesilate in Acute Pancreatitis:

Several studies have investigated Nafamostat mesilate in preventing post-endoscopic retrograde cholangiopancreatography (ERCP) pancreatitis (PEP). A randomized controlled trial demonstrated a significantly lower incidence of PEP in the group receiving nafamostat mesilate (3.5%) compared to the control group (6.7%).[16] Another prospective, randomized, double-blind, controlled trial reported that prophylactic intravenous nafamostat mesilate reduced the frequency of post-ERCP pancreatitis, with an incidence of 2.8% in the nafamostat group versus 9.1% in the control group.[3] A phase 2 trial comparing continuous regional arterial infusion (CRAI) with intravenous (IV) administration of Nafamostat mesilate for predicted severe acute pancreatitis found no difference in preventing pancreatic necrosis, although the CRAI group required significantly less analgesia.[8][17]

Trial / StudyPatient PopulationKey Findings
Randomized Controlled Trial for PEP[16]Patients undergoing ERCPIncidence of PEP: 3.5% (Nafamostat) vs. 6.7% (Control).
Prospective, Randomized, Double-Blind, Controlled Trial for PEP[3]Patients undergoing ERCPIncidence of PEP: 2.8% (Nafamostat) vs. 9.1% (Control).
Phase 2 Trial (CRAI vs. IV)[8][17]Patients with predicted severe acute pancreatitisNo difference in preventing pancreatic necrosis; CRAI group had better early analgesic effect.
COVID-19

The inhibitory effect of both drugs on TMPRSS2 led to their investigation as potential treatments for COVID-19.

A meta-analysis of randomized clinical trials for both Nafamostat and Camostat in adults with COVID-19 concluded that the evidence is inconclusive to determine a mortality reduction or confirm safety for either drug in this context.[18]

Experimental Protocols

General Protocol for a Randomized Controlled Trial in Pancreatitis:

The following provides a generalized experimental workflow based on the methodologies described in the cited clinical trials for Camostat and Nafamostat mesilate in pancreatitis.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Assessment cluster_analysis Data Analysis PatientScreening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientScreening->InformedConsent Randomization Randomization InformedConsent->Randomization TreatmentGroup Treatment Group (Camostat/Nafamostat) Randomization->TreatmentGroup ControlGroup Control Group (Placebo/Standard of Care) Randomization->ControlGroup FollowUp Follow-up Period TreatmentGroup->FollowUp ControlGroup->FollowUp PrimaryEndpoint Primary Endpoint Assessment (e.g., Pain Score, Incidence of Pancreatitis) FollowUp->PrimaryEndpoint SecondaryEndpoint Secondary Endpoint Assessment (e.g., Adverse Events, Quality of Life) PrimaryEndpoint->SecondaryEndpoint DataAnalysis Statistical Analysis SecondaryEndpoint->DataAnalysis

A generalized workflow for a pancreatitis clinical trial.

Signaling Pathways

The therapeutic effects of Camostat and Nafamostat mesilate are rooted in their ability to inhibit key serine proteases involved in inflammatory and viral entry pathways.

Inhibition of Pancreatic Inflammation Pathway:

In pancreatitis, the premature activation of trypsinogen to trypsin within the pancreas leads to autodigestion and a cascade of inflammation. Both Camostat and Nafamostat inhibit trypsin, thereby mitigating this process.

G Trypsinogen Trypsinogen Trypsin Trypsin Trypsinogen->Trypsin Premature Activation Inflammation Pancreatic Inflammation (Autodigestion, Cytokine Release) Trypsin->Inflammation Drug Camostat / Nafamostat Mesilate Drug->Trypsin Inhibits

Inhibition of the trypsin-mediated inflammatory cascade in pancreatitis.

Inhibition of Viral Entry Pathway (e.g., SARS-CoV-2):

The entry of SARS-CoV-2 into host cells is facilitated by the viral spike (S) protein, which must be cleaved by host proteases. TMPRSS2 is a key protease in this process. Both Camostat and Nafamostat inhibit TMPRSS2, thereby blocking viral entry.

G Virus SARS-CoV-2 SpikeProtein Spike (S) Protein ACE2 ACE2 Receptor SpikeProtein->ACE2 Binds TMPRSS2 TMPRSS2 ACE2->TMPRSS2 Priming of S Protein ViralEntry Viral Entry TMPRSS2->ViralEntry Drug Camostat / Nafamostat Mesilate Drug->TMPRSS2 Inhibits

Inhibition of TMPRSS2-mediated viral entry.

Alternatives and Future Directions

For acute pancreatitis, the primary alternatives to protease inhibitors remain supportive care, including fluid resuscitation and pain management.[19] In chronic pancreatitis, pain management is a significant challenge, and while Camostat did not show a clear benefit in the TACTIC study, further research into targeted therapies is warranted.[13][14] The inconclusive results for both drugs in COVID-19 highlight the complexity of the disease and the need for more robust clinical trials to define their role, if any.

Future research should focus on identifying patient subgroups that may benefit most from these therapies, exploring optimal dosing and administration routes, and investigating their potential in other inflammatory and viral diseases where serine proteases play a key pathological role.

References

A Comparative Guide to Serine Protease Inhibitors: Camostat Mesilate and Nafamostat Mesilate

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Information regarding "Patamostat mesilate" is not available in the public domain. This guide focuses on Camostat mesilate and Nafamostat mesilate, two structurally similar serine protease inhibitors with comparable mechanisms of action, which are likely the subject of interest.

This guide provides a detailed comparison of Camostat mesilate and Nafamostat mesilate, focusing on their mechanism of action as serine protease inhibitors. The information is intended for researchers, scientists, and drug development professionals, with supporting experimental data and protocols to facilitate validation studies.

Mechanism of Action

Both Camostat mesilate and Nafamostat mesilate are broad-spectrum serine protease inhibitors. Their primary mechanism of action involves the inhibition of various serine proteases, which are enzymes crucial for numerous physiological and pathological processes, including digestion, blood coagulation, and viral entry into host cells.

A key target for both drugs in the context of viral infections is the Transmembrane Protease, Serine 2 (TMPRSS2). TMPRSS2 is a host cell surface protease essential for the proteolytic activation of the spike proteins of certain viruses, such as influenza virus and coronaviruses, including SARS-CoV-2. By inhibiting TMPRSS2, Camostat and Nafamostat block this activation step, thereby preventing viral entry into the host cell.

Beyond their antiviral applications, these inhibitors are also used in the treatment of conditions characterized by excessive serine protease activity, such as pancreatitis and disseminated intravascular coagulation (DIC). They inhibit proteases like trypsin, thrombin, and plasmin.

Comparative Efficacy Data

The following table summarizes the in vitro inhibitory activity of Camostat mesilate and Nafamostat mesilate against key serine proteases.

CompoundTarget ProteaseIC50 (nM)Reference
Camostat mesilate TMPRSS26.2
Trypsin-
Nafamostat mesilate TMPRSS20.27
Trypsin-
FOY-251 (active metabolite of Camostat) TMPRSS233.3

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

Detailed methodologies for key validation experiments are provided below.

1. TMPRSS2 Inhibition Assay (Fluorogenic)

This assay quantifies the inhibitory activity of a compound against recombinant TMPRSS2 enzyme.

  • Materials:

    • Recombinant human TMPRSS2

    • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

    • Assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20)

    • Test compounds (dissolved in DMSO)

    • 384-well black plates

    • Fluorescence plate reader

  • Protocol:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Dispense 50 nL of each compound dilution into the wells of a 384-well plate.

    • Add 12.5 µL of the fluorogenic substrate solution (e.g., 20 µM in assay buffer) to each well.

    • Initiate the reaction by adding 12.5 µL of the TMPRSS2 enzyme solution (e.g., 2 nM in assay buffer) to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 440 nm.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

2. Trypsin Inhibition Assay (Chromogenic)

This assay measures the ability of a compound to inhibit the enzymatic activity of trypsin.

  • Materials:

    • Trypsin from bovine pancreas

    • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.2, 20 mM CaCl2)

    • Test compounds (dissolved in a suitable solvent)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add 100 µL of the test compound dilution, 50 µL of trypsin solution, and 800 µL of assay buffer to the test wells.

    • For the control well (no inhibitor), add 100 µL of solvent, 50 µL of trypsin solution, and 850 µL of assay buffer.

    • For the blank well, add 100 µL of solvent and 900 µL of assay buffer.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the BAPNA substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of 30% acetic acid.

    • Measure the absorbance at 410 nm.

    • Calculate the percent inhibition and determine the IC50 value.

3. SARS-CoV-2 Pseudovirus Entry Assay

This assay assesses the ability of a compound to inhibit the entry of SARS-CoV-2 into host cells using a safe, replication-deficient pseudovirus system.

  • Materials:

    • HEK293T cells expressing ACE2 and TMPRSS2

    • SARS-CoV-2 spike-pseudotyped lentiviral or vesicular stomatitis virus (VSV) particles expressing a reporter gene (e.g., luciferase or GFP)

    • Cell culture medium

    • Test compounds

    • 96-well white-walled plates (for luciferase assay) or clear-bottom plates (for GFP assay)

    • Luciferase substrate or fluorescence microscope

  • Protocol:

    • Seed HEK293T-ACE2-TMPRSS2 cells in a 96-well plate and incubate overnight.

    • Treat the cells with serial dilutions of the test compounds for 1-2 hours.

    • Infect the cells with the SARS-CoV-2 pseudovirus.

    • Incubate for 48-72 hours.

    • If using a luciferase reporter, lyse the cells and add the luciferase substrate. Measure the luminescence.

    • If using a GFP reporter, visualize and quantify the GFP-positive cells using a fluorescence microscope or flow cytometry.

    • Determine the IC50 value by normalizing the reporter signal in treated cells to that in untreated (virus only) control cells.

Visualizations

Signaling Pathway of TMPRSS2-mediated Viral Entry

Viral_Entry_Pathway cluster_virus Virus Particle cluster_cell Host Cell Membrane Virus SARS-CoV-2 Spike Spike Protein ACE2 ACE2 Receptor TMPRSS2 TMPRSS2 PrimedSpike Primed Spike Protein Spike->ACE2 1. Binding Spike->TMPRSS2 2. Cleavage Fusion Membrane Fusion & Viral Entry PrimedSpike->Fusion 3. Conformational   Change Inhibitor Camostat / Nafamostat Inhibitor->TMPRSS2 Inhibition

Caption: TMPRSS2-mediated viral entry and its inhibition.

Experimental Workflow for Screening Protease Inhibitors

Screening_Workflow A Compound Library B Primary Screening: Biochemical Assay (e.g., TMPRSS2 Inhibition) A->B C Hit Identification B->C D Dose-Response & IC50 Determination C->D E Secondary Screening: Cell-Based Assays (e.g., Pseudovirus Entry) D->E F Lead Compound Selection E->F G In Vivo Validation F->G

Caption: A typical workflow for screening protease inhibitors.

Logical Relationship of Serine Protease Inhibition

Logical_Relationship A Serine Protease (e.g., TMPRSS2, Trypsin) D Downstream Pathological Process (e.g., Viral Entry, Inflammation) A->D drives B Inhibitor (Camostat / Nafamostat) B->A targets C Inhibition of Proteolytic Activity B->C causes C->D prevents E Therapeutic Effect D->E amelioration leads to

A Comparative Analysis of Patamostat Mesilate and Unfractionated Heparin as Anticoagulants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anticoagulant properties of Patamostat mesilate, a synthetic serine protease inhibitor, and unfractionated heparin (UFH), a widely used biological anticoagulant. The following sections present a comprehensive overview of their mechanisms of action, a side-by-side comparison of their in vitro and clinical performance supported by experimental data, and detailed methodologies for key coagulation assays.

Introduction

Effective anticoagulation is critical in a multitude of clinical scenarios, from the prevention and treatment of thromboembolic events to ensuring the patency of extracorporeal circuits during procedures such as hemodialysis and continuous renal replacement therapy (CRRT). For decades, unfractionated heparin has been a cornerstone of anticoagulant therapy. However, its use is associated with challenges, including a variable dose-response and the risk of serious side effects like heparin-induced thrombocytopenia (HIT). This compound (also known as nafamostat mesilate) has emerged as a synthetic alternative with a different mechanism of action and a potentially more favorable safety profile in specific patient populations. This guide aims to provide a thorough comparison to aid researchers and clinicians in understanding the relative merits of these two anticoagulants.

Mechanism of Action

The anticoagulant effects of this compound and unfractionated heparin are achieved through distinct molecular pathways.

This compound: A broad-spectrum serine protease inhibitor, this compound directly inhibits the activity of several key enzymes in the coagulation cascade, including thrombin (Factor IIa) and Factor Xa.[1][2] Its action is independent of antithrombin (AT), a key difference from heparin. By directly binding to and inactivating these proteases, this compound prevents the conversion of fibrinogen to fibrin, a critical step in clot formation.[1][3]

Unfractionated Heparin: UFH is a heterogeneous mixture of sulfated polysaccharides that exerts its anticoagulant effect indirectly.[4][5] It binds to antithrombin, inducing a conformational change that dramatically accelerates the rate at which AT inactivates thrombin and Factor Xa.[6] For thrombin inhibition, heparin must form a ternary complex by binding to both AT and thrombin, a process dependent on the length of the heparin polysaccharide chain.[4] Its inactivation of Factor Xa, however, is primarily mediated by the heparin-AT complex.[5]

Coagulation_Cascade_Inhibition cluster_Patamostat This compound Pathway cluster_UFH Unfractionated Heparin Pathway Patamostat This compound Thrombin_P Thrombin (IIa) Patamostat->Thrombin_P Direct Inhibition FXa_P Factor Xa Patamostat->FXa_P Direct Inhibition Fibrinogen_P Fibrinogen Thrombin_H Thrombin (IIa) FXa_H Factor Xa Fibrin_P Fibrin (Clot) Fibrin_H Fibrin (Clot) UFH Unfractionated Heparin AT Antithrombin (AT) UFH->AT Binds to UFH_AT UFH-AT Complex AT->UFH_AT UFH_AT->Thrombin_H Accelerated Inactivation UFH_AT->FXa_H Accelerated Inactivation Fibrinogen_H Fibrinogen

Figure 1. Mechanisms of Action of this compound and Unfractionated Heparin.

Performance Comparison: Experimental Data

The following tables summarize the key performance characteristics and clinical data for this compound and unfractionated heparin.

Table 1: General and Pharmacokinetic Properties
PropertyThis compoundUnfractionated Heparin
Drug Class Synthetic Serine Protease InhibitorSulfated Polysaccharide
Mechanism Direct, AT-independent inhibition of Thrombin and Factor Xa[1][2]Indirect, AT-dependent inactivation of Thrombin and Factor Xa[4][5]
Molecular Weight Low molecular weightHeterogeneous mixture (3,000-30,000 Da)[4]
Half-life ~8 minutes[7]~30-90 minutes (dose-dependent)
Administration Intravenous infusion[7]Intravenous or subcutaneous injection[8]
Monitoring aPTT[9]aPTT, Anti-Xa assay[10][11]
Table 2: Comparative Clinical Data in Extracorporeal Circuits (CRRT/DPMAS)
ParameterThis compoundUnfractionated HeparinStudy Context
Bleeding Complications 3.3%27%Propensity score-matched cohort in CRRT[12]
Median Filter Lifespan 25.5 hours30.5 hours (p=0.16, not significant)CRRT[12]
Elongation of aPTT (%) 1.3% (-3.6, 9.0)271.1% (49.0, 816.5)DPMAS in liver failure[13]
Elongation of INR (%) 2.5% (-8.5, 16.6)68.9% (44.8, 118.8)DPMAS in liver failure[13]
Reduction in PTA (%) 4.2 ± 23.746.5 ± 24.3DPMAS in liver failure[13]
Reduction in Platelet Count (%) 4.6 (1.3, 7.6)13.0 ± 12.6DPMAS in liver failure[13]

CRRT: Continuous Renal Replacement Therapy; DPMAS: Double Plasma Molecular Adsorption System; aPTT: Activated Partial Thromboplastin Time; INR: International Normalized Ratio; PTA: Prothrombin Time Activity.

The clinical data, particularly from studies in patients undergoing extracorporeal blood purification, suggest that this compound has a significantly lower impact on systemic coagulation parameters and is associated with a lower risk of bleeding complications compared to unfractionated heparin.[12][13] However, some studies have indicated that the filter lifespan may be comparable or slightly shorter with this compound.[9][12]

Experimental Protocols

Detailed methodologies for the key coagulation assays used to evaluate these anticoagulants are provided below.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT test assesses the integrity of the intrinsic and common coagulation pathways.

aPTT_Workflow start Start ppp Platelet-Poor Plasma (PPP) from Citrated Blood start->ppp reagent Add aPTT Reagent (Activator + Phospholipid) ppp->reagent incubate1 Incubate at 37°C reagent->incubate1 calcium Add Calcium Chloride (CaCl2) incubate1->calcium measure Measure Time to Clot Formation calcium->measure end End (aPTT in seconds) measure->end

Figure 2. General Workflow for the aPTT Assay.

Methodology:

  • Sample Collection: Whole blood is collected in a tube containing a citrate anticoagulant (e.g., 3.2% sodium citrate) at a 9:1 blood-to-anticoagulant ratio.

  • Plasma Preparation: The blood sample is centrifuged to obtain platelet-poor plasma (PPP).

  • Assay Procedure:

    • A specific volume of PPP is pipetted into a test tube.

    • An aPTT reagent, containing a contact activator (e.g., silica, kaolin) and phospholipids, is added to the plasma.

    • The mixture is incubated at 37°C for a specified period.

    • Calcium chloride is then added to initiate coagulation, and the time taken for a fibrin clot to form is measured in seconds. This time is the aPTT.

Prothrombin Time (PT) Assay

The PT test evaluates the extrinsic and common pathways of coagulation.

Methodology:

  • Sample Preparation: Platelet-poor plasma is prepared from citrated whole blood as described for the aPTT assay.

  • Assay Procedure:

    • A specific volume of PPP is incubated at 37°C.

    • A PT reagent, containing tissue factor (thromboplastin) and calcium chloride, is added to the plasma.

    • The time from the addition of the reagent to the formation of a fibrin clot is measured in seconds. This is the PT. The result is often reported as an International Normalized Ratio (INR) for standardized reporting.

Anti-Factor Xa Assay

This chromogenic assay is used to determine the concentration of heparin in plasma by measuring its inhibitory effect on Factor Xa.

Methodology:

  • Sample Preparation: Platelet-poor plasma is prepared from citrated whole blood.

  • Assay Procedure:

    • The patient's plasma is mixed with a known amount of excess Factor Xa and antithrombin.

    • The heparin in the plasma forms a complex with antithrombin, which then inhibits a portion of the added Factor Xa.

    • A chromogenic substrate, which is cleaved by the remaining active Factor Xa, is added.

    • The amount of color produced is inversely proportional to the heparin concentration in the plasma. The heparin level is quantified by comparing the result to a standard curve.

Summary and Conclusion

This compound and unfractionated heparin are both effective anticoagulants, but they operate through fundamentally different mechanisms, which translates to distinct clinical profiles.

  • This compound offers the advantage of direct, AT-independent protease inhibition, a very short half-life, and a demonstrably lower risk of bleeding complications in the context of extracorporeal circuits.[7][12] Its minimal impact on systemic coagulation parameters makes it a compelling option for patients at high risk of bleeding.[13]

  • Unfractionated heparin is a long-established and widely understood anticoagulant. Its AT-dependent mechanism is highly effective, but its use is complicated by a variable patient response, the need for careful monitoring, and the potential for serious adverse effects such as HIT.

The choice between this compound and unfractionated heparin will depend on the specific clinical application, the patient's underlying conditions and bleeding risk, and the desired level of systemic anticoagulation. For applications requiring localized anticoagulation with minimal systemic effects, such as in CRRT for patients with a high bleeding risk, this compound presents a strong alternative to unfractionated heparin. Further head-to-head clinical trials across a broader range of indications are warranted to fully elucidate the comparative efficacy and safety of these two important anticoagulant agents.

References

A Head-to-Head Comparison: Patamostat Mesilate and Dabigatran in the Management of Acute Pancreatitis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Patamostat mesilate (Nafamostat mesilate) and Dabigatran for the treatment of acute pancreatitis, supported by experimental data, detailed methodologies, and pathway visualizations.

Acute pancreatitis (AP) remains a significant clinical challenge with no targeted therapies available, making supportive care the cornerstone of management.[1] The pathophysiology of AP is complex, involving premature activation of digestive enzymes, inflammation, and microcirculatory disturbances. This guide contrasts two therapeutic agents, this compound (often referred to as Nafamostat mesilate in research) and Dabigatran, which have shown promise in preclinical studies by targeting different aspects of this pathological cascade.

At a Glance: Key Differences

FeatureThis compound (Nafamostat mesilate)Dabigatran
Primary Mechanism Broad-spectrum serine protease inhibitorDirect thrombin inhibitor with secondary trypsin inhibition
Key Targets Trypsin, Thrombin, Plasmin, Kallikrein, Complement factorsThrombin, Trypsin
Additional Mechanisms Inhibits NLRP3 inflammasome activation, Suppresses p38 MAPK activationAnticoagulant effects may play a role
Administration Route in Studies Intravenous, Intrapancreatic ductOral gavage
Therapeutic Window More effective as a prophylactic or in early-stage APEffective in both pretreatment and early therapeutic settings in animal models

Mechanism of Action: A Tale of Two Inhibitors

This compound (Nafamostat mesilate) is a synthetic serine protease inhibitor with a broad spectrum of activity. In the context of acute pancreatitis, it is thought to exert its therapeutic effects by inhibiting a variety of proteases involved in the inflammatory cascade. This includes not only trypsin, the key enzyme in the initiation of pancreatitis, but also thrombin, plasmin, and kallikrein. Recent research has also elucidated its role in modulating inflammatory signaling pathways, including the suppression of p38 MAPK activation and the inhibition of HDAC6-mediated NLRP3 inflammasome activation.

Dabigatran , on the other hand, is a potent and direct inhibitor of thrombin, a key enzyme in the coagulation cascade.[1] Its efficacy in acute pancreatitis is believed to stem from a dual mechanism of action: the inhibition of thrombin, which may ameliorate the microcirculatory disturbances and thrombosis seen in severe pancreatitis, and the direct inhibition of trypsin.[1][2] This dual action may offer an advantage over agents that solely target trypsin.[1]

Experimental Data: A Comparative Overview

The following tables summarize the quantitative data from key preclinical studies on Nafamostat mesilate and Dabigatran in animal models of acute pancreatitis.

Table 1: Effects of Nafamostat Mesilate on Biochemical Markers in Cerulein-Induced Pancreatitis (Mouse Model)
Treatment GroupSerum Amylase (IU/L)Serum Lipase (IU/L)
Control (Saline) 2,925.0 ± 260.1105.7 ± 19.0
Cerulein-induced AP 8,809.0 ± 1,017.3367.1 ± 77.7
Nafamostat Pretreatment + Cerulein 2,965.0 ± 268.5Not Reported
Nafamostat Post-treatment + Cerulein 8,906.0 ± 442.4Not Reported

Data extracted from a study on cerulein-induced pancreatitis in mice. Nafamostat was administered intravenously.

Table 2: Effects of Nafamostat Mesilate on Histological Scores in Cerulein-Induced Pancreatitis (Mouse Model)
Treatment GroupEdemaAcinar VacuolizationInflammatory InfiltrationTotal Score
Control (Saline) 0.4 ± 0.20.2 ± 0.10.4 ± 0.21.0 ± 0.5
Cerulein-induced AP 2.5 ± 0.22.3 ± 0.22.5 ± 0.27.3 ± 0.6
Nafamostat Pretreatment + Cerulein 0.5 ± 0.20.3 ± 0.20.5 ± 0.21.3 ± 0.6
Nafamostat Post-treatment + Cerulein 2.4 ± 0.22.2 ± 0.22.3 ± 0.26.9 ± 0.6

Histological scoring was performed on a scale of 0-3 for each parameter. Data from the same study as Table 1.

Table 3: Effects of Dabigatran on Plasma Amylase and Pancreatic Histology in Cerulein-Induced Pancreatitis (Transgenic Mouse Model)
Treatment GroupPlasma Amylase Activity (mOD)Intact Acini (%)
Control ~100~100
Cerulein + Vehicle ~100~10
Cerulein + Dabigatran Etexilate ~150 (variable)~60

Data is estimated from graphical representations in a study on cerulein-induced pancreatitis in T7K24R transgenic mice.[2] Dabigatran etexilate was administered via oral gavage.

Experimental Protocols

Cerulein-Induced Acute Pancreatitis Model (for Nafamostat Mesilate)
  • Animal Model: Male BALB/c mice.

  • Induction of Pancreatitis: Intraperitoneal injections of cerulein (50 µg/kg) were administered hourly for 6 hours.

  • Drug Administration: Nafamostat mesilate (1.0 mg/kg/hr) was infused intravenously for 70 minutes, either starting 30 minutes before the first cerulein injection (pretreatment) or 45 minutes after the last cerulein injection (post-treatment).

  • Outcome Measures: Serum amylase and lipase levels were measured 8 hours after the first cerulein injection. Pancreatic tissue was collected for histological examination (edema, acinar vacuolization, and inflammatory cell infiltration) and myeloperoxidase (MPO) assay.

Cerulein-Induced Acute Pancreatitis Model (for Dabigatran)
  • Animal Model: T7K24R trypsinogen mutant mice.[2]

  • Induction of Pancreatitis: Pancreatitis was induced with 8 hourly intraperitoneal injections of cerulein at a dose of 50 μg/kg.[2]

  • Drug Administration: A single dose of dabigatran etexilate (200 mg/kg) was administered by oral gavage 30 minutes after the last cerulein injection.[2]

  • Outcome Measures: Mice were euthanized 96 hours after the first cerulein injection.[2] Blood was collected for plasma amylase activity measurement, and the pancreas was harvested for histological analysis to quantify the percentage of intact acini.[2]

Visualizing the Mechanisms

The following diagrams illustrate the proposed signaling pathways affected by Nafamostat mesilate and the experimental workflow for its evaluation.

Nafamostat_Mechanism cluster_stimulus Pancreatic Injury Stimulus cluster_pathways Intracellular Signaling cluster_inhibitor Inhibitory Action cluster_outcome Pathological Outcomes Stimulus e.g., Cerulein Trypsinogen Trypsinogen Activation Stimulus->Trypsinogen p38 p38 MAPK Activation Stimulus->p38 HDAC6 HDAC6 Stimulus->HDAC6 Inflammation Inflammation & Tissue Damage Trypsinogen->Inflammation p38->Inflammation NLRP3 NLRP3 Inflammasome Assembly HDAC6->NLRP3 NLRP3->Inflammation Nafamostat Nafamostat mesilate Nafamostat->Trypsinogen Nafamostat->p38 Nafamostat->HDAC6

Caption: Mechanism of Nafamostat mesilate in Acute Pancreatitis.

Experimental_Workflow Start Animal Model (e.g., BALB/c Mice) Induction Induce Acute Pancreatitis (e.g., Cerulein injections) Start->Induction Grouping Divide into Treatment Groups: - Control - AP (Vehicle) - AP + Nafamostat (Pre) - AP + Nafamostat (Post) Induction->Grouping Treatment Administer Nafamostat mesilate or Vehicle Grouping->Treatment Sampling Collect Blood & Pancreatic Tissue (at a defined time point) Treatment->Sampling Analysis Biochemical Analysis (Amylase, Lipase) Histological Examination (Edema, Inflammation, etc.) Sampling->Analysis End Comparative Data Analysis Analysis->End

Caption: Experimental Workflow for Evaluating Pancreatitis Treatments.

Dabigatran_Mechanism cluster_stimulus Pancreatic Injury Stimulus cluster_pathways Key Pathological Drivers cluster_inhibitor Inhibitory Action cluster_outcome Pathological Outcomes Stimulus e.g., Cerulein Trypsin Trypsin Activation Stimulus->Trypsin Thrombin Thrombin Generation Stimulus->Thrombin Acinar_Injury Acinar Cell Injury Trypsin->Acinar_Injury Coagulation Microvascular Coagulation Thrombin->Coagulation Dabigatran Dabigatran Dabigatran->Trypsin Dabigatran->Thrombin Coagulation->Acinar_Injury

Caption: Dual Inhibitory Mechanism of Dabigatran in Acute Pancreatitis.

Concluding Remarks

Both this compound (Nafamostat mesilate) and Dabigatran show therapeutic potential in experimental models of acute pancreatitis, albeit through distinct yet overlapping mechanisms. Nafamostat mesilate's broad-spectrum protease inhibition and anti-inflammatory effects are most pronounced when administered prophylactically. Dabigatran's dual inhibition of thrombin and trypsin suggests a potential to address both the enzymatic and microcirculatory aspects of the disease.

References

Safety Operating Guide

Proper Disposal Procedures for Patamostat Mesilate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for the safe and compliant disposal of Patamostat mesilate, ensuring the protection of personnel and the environment. This document provides clear, step-by-step instructions for handling and disposal, in line with established laboratory safety protocols.

This compound, widely known as Nafamostat mesilate, is a synthetic serine protease inhibitor. Due to its classification as a hazardous substance, it necessitates meticulous disposal procedures to mitigate risks to human health and the ecosystem. Adherence to these guidelines is paramount for maintaining a safe and regulatory-compliant research environment.

Hazard Profile and Safety Data

The following table summarizes the key hazard information for this compound, underscoring the importance of its proper handling and disposal as hazardous waste.

Hazard ClassificationGHS PictogramHazard Statement
Reproductive Toxicity (Category 2)GHS08 Health HazardH361: Suspected of damaging fertility or the unborn child.[1][2][3]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[1][4] The following steps provide a clear operational workflow for its proper disposal:

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), as hazardous waste.

  • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures, unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Waste Collection and Containment:

  • Collect solid waste in a designated, leak-proof container that is chemically compatible with the substance.

  • For liquid waste, use a sealable, leak-proof container. It is often preferable to use plastic containers over glass to minimize the risk of breakage.

  • Ensure the waste container is kept closed at all times, except when adding waste.

  • Do not overfill waste containers; a recommended maximum is 90% of the container's capacity.

3. Labeling of Hazardous Waste:

  • Immediately label the waste container with a hazardous waste tag as soon as the first piece of waste is added.

  • The label must include the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound" or "Nafamostat mesilate".

    • The concentration and quantity of the waste.

    • The date of waste generation.

    • The name of the principal investigator and the laboratory location (building and room number).

    • Appropriate hazard pictograms (in this case, the health hazard symbol).

4. Storage of Hazardous Waste:

  • Store the labeled hazardous waste container in a designated and secure area within the laboratory, away from general work areas.

  • The storage area should have secondary containment to control any potential spills.

  • Ensure that the storage of this compound waste is in a location that prevents it from entering sewers or surface and ground water.[1]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a pickup for the hazardous waste.[4]

  • Follow their specific procedures for waste pickup requests.

  • The final disposal must be conducted at an approved and licensed waste disposal facility.[2]

6. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent.

  • The rinsate from this process must be collected and disposed of as hazardous waste.

  • After triple-rinsing and air-drying, the container can be disposed of in the regular trash after defacing or removing the original label.[5][6]

Signaling Pathway of Nafamostat Mesilate

Nafamostat mesilate, as a serine protease inhibitor, has been shown to promote endothelium-dependent vasorelaxation through the activation of the Akt/eNOS signaling pathway, leading to the production of nitric oxide (NO).[2]

Nafamostat_Pathway NM Nafamostat Mesilate Akt Akt NM->Akt stimulates pAkt p-Akt (Active) Akt->pAkt phosphorylation eNOS eNOS pAkt->eNOS activates peNOS p-eNOS (Active) eNOS->peNOS phosphorylation NO Nitric Oxide (NO) peNOS->NO synthesizes Arginine L-Arginine Arginine->NO Relaxation Vascular Relaxation NO->Relaxation leads to

Nafamostat mesilate stimulates the Akt/eNOS signaling pathway, leading to vascular relaxation.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Patamostat Mesilate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines essential personal protective equipment (PPE), handling protocols, and disposal procedures for Patamostat mesilate. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel.

This compound, also known as Nafamostat mesylate, is a compound that requires careful handling due to its potential health risks. It is classified as a reproductive toxin, suspected of damaging fertility or the unborn child.[1][2] This guide provides detailed procedures to minimize exposure and ensure a safe research environment.

Essential Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the required equipment for various handling scenarios.

EquipmentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated glovesPrevents skin contact. The outer glove should be removed after each task or batch.[3]
Gown Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffsProtects against splashes and contamination of personal clothing.[3]
Eye Protection Safety glasses with side shields or gogglesPrevents eye contact with the substance.
Face Protection Face shield (in addition to goggles)Required when there is a risk of splashing.
Respiratory Protection NIOSH-approved respiratorUse in cases of potential aerosolization or when handling large quantities. The specific cartridge type should be determined by a safety professional based on the workplace assessment.

Safe Handling and Disposal Workflow

A systematic approach to handling and disposal is crucial to prevent contamination and accidental exposure. The following workflow diagram illustrates the key steps.

This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_area Designate a specific handling area gather_ppe Gather all necessary PPE prep_area->gather_ppe 1. don_ppe Don PPE in the correct order gather_ppe->don_ppe 2. weigh Weighing and preparation of solutions in a containment device (e.g., fume hood) don_ppe->weigh 3. experiment Conduct experiment weigh->experiment 4. decontaminate Decontaminate all surfaces and equipment experiment->decontaminate 5. doff_ppe Doff PPE in the correct order decontaminate->doff_ppe 6. dispose Dispose of all waste in designated hazardous waste containers doff_ppe->dispose 7.

Caption: A stepwise workflow for the safe handling and disposal of this compound.

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2]

Physical and Chemical Properties

The following table summarizes some of the known physical and chemical properties of this compound.

PropertyValue
CAS Number 82956-11-4[1]
Molecular Formula C19H17N5O4 · 2CH4O3S
Appearance Crystalline solid
Solubility Soluble in DMSO and water
Storage Temperature -20°C

Disposal Plan

All waste materials contaminated with this compound, including used PPE, disposable labware, and cleaning materials, must be considered hazardous waste.

  • Segregation: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all contaminated liquid waste in a separate, clearly labeled, and sealed hazardous waste container.

  • Disposal: Dispose of all hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[1]

By strictly adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.